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Methyl 2-(3-bromocyclobutyl)acetate Documentation Hub

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  • Product: Methyl 2-(3-bromocyclobutyl)acetate
  • CAS: 2445794-52-3

Core Science & Biosynthesis

Foundational

A Guide to the Medicinal Chemistry Applications of β-Bromo Esters: From Versatile Intermediates to Bioactive Scaffolds

Abstract β-Bromo esters are a class of organic compounds characterized by a bromine atom positioned on the carbon beta to the ester carbonyl group. This specific arrangement confers a unique reactivity profile, making th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

β-Bromo esters are a class of organic compounds characterized by a bromine atom positioned on the carbon beta to the ester carbonyl group. This specific arrangement confers a unique reactivity profile, making them exceptionally valuable building blocks in the field of medicinal chemistry. Their utility stems from their dual nature: they can act as electrophiles in substitution reactions and as precursors to nucleophilic organometallic reagents. This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of β-bromo esters in the development of pharmaceuticals. We will delve into their role in constructing critical pharmacophores such as β-amino acids and β-lactams, supported by mechanistic insights, detailed experimental protocols, and case studies of their application in synthesizing complex drugs like Paclitaxel (Taxol).

Introduction: The Strategic Importance of β-Bromo Esters

In the intricate chess game of drug discovery, the selection of starting materials and key intermediates is paramount. β-Bromo esters have emerged as powerful strategic pieces, offering chemists a reliable and versatile platform for carbon-carbon and carbon-heteroatom bond formation. The bromine atom, an excellent leaving group, renders the β-carbon susceptible to nucleophilic attack. Simultaneously, the ester moiety can be used to activate the α-carbon for enolate formation, particularly through organometallic intermediates. This duality allows for the construction of complex molecular architectures with precise control over stereochemistry, a critical parameter for biological activity. Their importance is underscored by their application as key intermediates in the synthesis of a wide array of biologically active molecules.[1][2]

Core Reactivity and Mechanistic Principles

Understanding the fundamental reactivity of β-bromo esters is essential for their effective application. Their chemical behavior is dominated by two primary pathways, which can be selectively favored by carefully choosing reaction conditions.

Pathway A: The Electrophilic Nature of the β-Carbon

The electron-withdrawing nature of the adjacent ester group and the inherent polarizability of the carbon-bromine bond make the β-carbon an electrophilic center. This allows for direct nucleophilic substitution (S_N2) reactions, a cornerstone for introducing diverse functionalities.

  • Formation of β-Amino Acids: A classic application is the reaction with azide nucleophiles (e.g., sodium azide), followed by reduction of the resulting β-azido ester to furnish a β-amino acid. This strategy is famously employed in the synthesis of the Paclitaxel side chain.[3]

  • Introduction of Other Heteroatoms: Other nucleophiles, such as thiols or oxygen-based nucleophiles, can be used to introduce sulfur or ether linkages, respectively, expanding the molecular diversity accessible from a single β-bromo ester precursor.

Pathway B: The Nucleophilic α-Carbon via Organometallic Intermediates

While less common than for their α-bromo counterparts, β-bromo esters can participate in reactions where the α-carbon becomes the nucleophilic center. The most notable example is the Reformatsky reaction , where an organozinc enolate is formed in situ.[4][5][6]

The mechanism involves the oxidative insertion of zinc metal into the carbon-bromine bond to form an organozinc intermediate, often referred to as a Reformatsky enolate.[4] This enolate is less reactive and more functional-group-tolerant than Grignard reagents or organolithiums, making it ideal for reactions with sensitive aldehydes and ketones.[4] The subsequent nucleophilic addition to a carbonyl compound, followed by an acidic workup, yields a β-hydroxy ester, a valuable synthon for further transformations.[7]

G Start β-Bromo Ester PathwayA Pathway A: Electrophilic β-Carbon Start->PathwayA PathwayB Pathway B: Nucleophilic α-Carbon Start->PathwayB SN2 S_N2 Reaction (e.g., with NaN₃) PathwayA->SN2 Reformatsky Reformatsky Reaction (with Zn metal) PathwayB->Reformatsky ProductA β-Substituted Product (e.g., β-Azido Ester) SN2->ProductA ProductB β-Hydroxy Ester Reformatsky->ProductB

Caption: Dual reactivity pathways of β-bromo esters in medicinal chemistry.

Application in the Synthesis of Key Bioactive Scaffolds

The true power of β-bromo esters is realized in their application to build complex and medicinally relevant molecular frameworks.

Synthesis of β-Lactams

β-Lactams are a class of antibiotics that include penicillins and carbapenems.[8] The four-membered azetidinone ring is the key pharmacophore. The Reformatsky reaction, using an α- or β-bromo ester and an imine instead of a carbonyl compound, provides a direct route to the β-lactam core.[8] This reaction, often referred to as the aza-Reformatsky reaction, is a powerful tool for creating the C3-C4 bond of the azetidinone ring with potential for stereocontrol.[9] Recent advancements have utilized various metals and catalytic systems to improve yields and diastereoselectivity.[8][10]

G Imine Imine (R-N=CHR') Addition Nucleophilic Addition Imine->Addition Bromoester α-Bromo Ester (e.g., Ethyl Bromoacetate) Zinc Zinc (Zn) I₂ (cat.) Bromoester->Zinc 1. Oxidative     Insertion Enolate Zinc Enolate (Reformatsky Reagent) Zinc->Enolate Enolate->Addition Intermediate Zinc-Amide Intermediate Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product β-Lactam Ring Cyclization->Product

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Exploratory

conformational analysis of 1,3-disubstituted cyclobutanes

An In-Depth Technical Guide to the Conformational Analysis of 1,3-Disubstituted Cyclobutanes Authored by: Gemini, Senior Application Scientist Abstract The cyclobutane ring, a motif of increasing importance in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of 1,3-Disubstituted Cyclobutanes

Authored by: Gemini, Senior Application Scientist

Abstract

The cyclobutane ring, a motif of increasing importance in medicinal chemistry and materials science, presents a fascinating case study in conformational analysis.[1][2] Its structure is a delicate balance between inherent angle strain and torsional strain, resulting in a non-planar, puckered conformation.[3][4][5] The introduction of substituents at the 1 and 3 positions creates a rich conformational landscape governed by stereoisomerism and subtle non-covalent interactions. This guide provides a comprehensive exploration of the principles and techniques used to analyze the three-dimensional structures of 1,3-disubstituted cyclobutanes, offering field-proven insights for researchers in drug development and chemical sciences.

The Fundamental Principle: Puckering in the Cyclobutane Ring

A naive consideration of cyclobutane might suggest a planar square geometry with 90° internal angles. However, this arrangement would force all eight C-H bonds into fully eclipsed conformations, introducing significant torsional strain.[3][6] To alleviate this strain, the cyclobutane ring adopts a "puckered" or "folded" conformation.[3][7][8][9]

This puckering is not static. The ring rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state. The energy barrier for this inversion is relatively low, approximately 1.44 kcal/mol (503 cm⁻¹), allowing for rapid flexing at room temperature.[10] The equilibrium geometry is a compromise: puckering reduces torsional strain at the cost of slightly increased angle strain, as the C-C-C bond angles decrease from 90° to about 88°.[1][4] The equilibrium dihedral angle of the puckered ring has been determined to be around 27-35°.[10][11]

This dynamic equilibrium is the foundation upon which the conformational preferences of substituted cyclobutanes are built. The introduction of substituents breaks the symmetry of this potential energy surface, favoring specific puckered states.

Figure 1: Potential Energy Surface of Cyclobutane Puckering cluster_0 cluster_1 Puckered 1 Puckered Conformation 1 Planar TS Planar Transition State Barrier Inversion Barrier (~1.44 kcal/mol) Puckered 2 Puckered Conformation 2 a b a->b

Caption: Potential Energy Surface of Cyclobutane Puckering.

Stereoisomerism and Stability in 1,3-Disubstituted Systems

The introduction of two substituents at the 1 and 3 positions gives rise to cis and trans diastereomers. Their relative stability is generally dictated by the minimization of steric strain, analogous to the principles governing substituted cyclohexanes.[12]

The cis Isomer: The Generally Favored Conformation

In the cis isomer, both substituents are on the same face of the ring. To minimize steric hindrance, the ring puckers in a way that places both substituents in pseudo-equatorial (or simply, equatorial) positions. This arrangement minimizes unfavorable steric interactions, particularly the severe 1,3-diaxial interactions that would occur if both were in axial positions.[13] Consequently, for most substituents, the cis-diequatorial conformation is significantly more stable than the trans isomer.

The trans Isomer: Inherent Steric Strain

In the trans isomer, the substituents are on opposite faces of the ring. This geometry necessitates that one substituent occupies an equatorial position while the other must be in a pseudo-axial (axial) position. The axial substituent experiences steric repulsion from the axial hydrogen at the 3-position (relative to the other substituent), a destabilizing interaction known as a 1,3-diaxial interaction.[13][14] This inherent strain makes the trans isomer generally less stable than the cis isomer.

An Important Exception to the Rule

While the cis-diequatorial arrangement is typically favored, this is not a universal rule. The choice of substituent can lead to a reversal in stability. An unprecedented case was reported for 1,3-diphenylsulfonylcyclobutane, where the trans isomer was found to be more stable than the cis isomer by 2.1 kcal/mol.[13][15][16] Computational studies revealed that in this specific case, the cyclobutane rings in both isomers were nearly planar, and the stability difference was enthalpic in nature.[13][15] This highlights the necessity of empirical or computational validation rather than relying solely on generalized steric arguments.

Figure 2: Conformational Isomers of 1,3-Disubstituted Cyclobutane cis cis-Isomer Diequatorial Conformation Generally More Stable trans trans-Isomer Axial-Equatorial Conformation Contains 1,3-Diaxial Interaction cis->trans Less Favorable trans->cis More Favorable interaction Steric Repulsion dummy->interaction Destabilizing Figure 3: Integrated Workflow for Conformational Analysis cluster_exp Experimental Arm cluster_comp Computational Arm exp_start Synthesize & Purify Cyclobutane Derivative nmr Acquire 1D/2D NMR Spectra exp_start->nmr analysis Extract Key ⁴J(HH) Coupling Constants nmr->analysis exp_end Experimental Conformational Preference analysis->exp_end validate Validation: Compare Experimental J(HH) with Calculated J(HH) analysis->validate final Validated Conformational Model exp_end->final comp_start Build cis & trans 3D Models dft DFT Geometry Optimization & Freq. Calc. comp_start->dft energy Calculate Relative Gibbs Free Energy (ΔG) dft->energy comp_end Predicted Thermodynamic Stability energy->comp_end energy->validate comp_end->final

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Foundational

Technical Guide: Purification and Stereochemical Control of Cyclobutane Esters

Executive Summary The purification of cyclobutane esters presents a unique challenge in organic process development due to the high ring strain (~26 kcal/mol) and the subtle thermodynamic differences between cis and tran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of cyclobutane esters presents a unique challenge in organic process development due to the high ring strain (~26 kcal/mol) and the subtle thermodynamic differences between cis and trans diastereomers. Unlike flexible acyclic systems, the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain, which dictates the dipole moments and consequently the chromatographic behavior of the isomers.

This guide provides a decision framework for separating these isomers, moving from scalable thermodynamic equilibration to high-precision chromatographic and biocatalytic methods.

Part 1: The Stereochemical Landscape

Conformation and Thermodynamics

The cyclobutane ring is not planar.[1] It exists in a dynamic equilibrium between two puckered conformations (dihedral angle ~25–30°). This puckering minimizes eclipsing interactions between adjacent methylene hydrogens.[1]

  • Thermodynamic Stability: In 1,2-disubstituted cyclobutanes, the trans isomer is generally the thermodynamic product. The cis isomer suffers from higher steric repulsion between substituents (pseudo-axial/pseudo-equatorial interactions).

  • Dipole Moments: The cis-1,2-diester typically possesses a higher dipole moment than the trans-isomer (where dipoles partially cancel). This physical property is the cornerstone of silica gel separation.

The Purification Decision Matrix

Before selecting a method, analyze your substrate against this logic flow:

PurificationStrategy Start Start: Cis/Trans Mixture Target Which isomer is desired? Start->Target Trans Target: TRANS (Thermodynamic) Target->Trans Cis Target: CIS (Kinetic) Target->Cis CheckAlpha Is there an alpha-proton? Trans->CheckAlpha Enzymatic Method C: Biocatalytic Resolution (Lipases) Trans->Enzymatic Enantiopurity Req. Chrom Method B: Silica Chromatography (High Surface Area) Cis->Chrom Cis->Enzymatic High Purity Req. Epimerization Method A: Chemical Epimerization (Base Catalyzed) CheckAlpha->Epimerization Yes CheckAlpha->Chrom No

Figure 1: Strategic decision tree for selecting the optimal purification method based on the desired isomer and substrate structure.

Part 2: Chemical Epimerization (Thermodynamic Control)

If the trans isomer is the target, chromatographic separation of a 50:50 synthetic mixture is inefficient. Instead, drive the mixture to the thermodynamic limit using base-catalyzed epimerization.

Mechanism

The reaction proceeds via an enolate intermediate. The relief of steric strain in the trans product drives the equilibrium.

Epimerization Cis Cis-Diester (Kinetic, High Energy) Enolate Enolate Intermediate (Planar/Transition State) Cis->Enolate + Base (NaOMe) Trans Trans-Diester (Thermodynamic, Low Energy) Enolate->Trans Protonation note Equilibrium shifts right due to steric relief Enolate->note Trans->Enolate Reversible

Figure 2: Mechanism of base-catalyzed epimerization converting cis isomers to the thermodynamically stable trans form.

Protocol: Base-Catalyzed Equilibration

Scope: Ideal for 1,2-cyclobutane dicarboxylates.

  • Preparation: Dissolve the crude cis/trans mixture (e.g., 10 g) in anhydrous methanol (10 volumes).

  • Catalysis: Add Sodium Methoxide (NaOMe) (0.1 – 0.5 equivalents).

    • Note: Use a substoichiometric amount to prevent condensation side reactions.

  • Reflux: Heat to reflux (65°C) for 4–12 hours. Monitor by GC or NMR.

    • Endpoint: The ratio typically stabilizes at ~90:10 to 95:5 (trans:cis).

  • Quench: Cool to 0°C and quench with glacial acetic acid (stoichiometric to NaOMe) or aqueous NH₄Cl.

  • Workup: Concentrate the solvent, redissolve in EtOAc, wash with water/brine, and dry over MgSO₄.

  • Purification: The minor cis impurity is now easily removed via a short silica plug or recrystallization (if solid).

Part 3: Chromatographic Strategies (Kinetic Separation)

When the cis isomer is required, or epimerization is impossible (no alpha-proton), chromatography is the primary tool.

Silica Gel Flash Chromatography

Due to the "butterfly" pucker, cis-1,2-diesters have a net dipole moment significantly higher than trans-isomers.

  • Stationary Phase: High-surface area silica (40–63 μm).

  • Mobile Phase: Hexanes/Ethyl Acetate gradients.

  • Elution Order:

    • Trans-isomer: Less polar, elutes first (Higher

      
      ).
      
    • Cis-isomer: More polar, elutes second (Lower

      
      ).
      
Protocol: High-Resolution Flash

System: Automated Flash System (e.g., CombiFlash) or manual glass column.

  • Loading: Dry load the crude mixture on Celite or silica (1:2 ratio) to prevent band broadening. Liquid loading often causes "streaking" with esters.

  • Gradient:

    • Start: 100% Hexanes (2 CV - Column Volumes).

    • Ramp: 0% to 20% EtOAc over 10 CV.

    • Hold: 20% EtOAc (if separation is observed).

  • Detection: UV (210–220 nm). Cyclobutanes have weak chromophores; relying on the ester carbonyl absorption is necessary.

Part 4: Biocatalytic Resolution (High Specificity)

For obtaining high optical purity or separating difficult diastereomers, enzymatic hydrolysis is superior. Lipases distinguish between the spatial arrangement of the ester groups relative to the ring.

Enzyme Selection
  • Pig Liver Esterase (PLE): Historically the standard for cyclobutane diesters.

  • Candida antarctica Lipase B (CAL-B / Novozym 435): Highly robust, works in organic co-solvents.

Mechanism of Action

Lipases typically hydrolyze the exo-oriented ester group more rapidly than the endo-oriented group (or vice versa depending on the specific enzyme pocket), effectively performing a kinetic resolution.

Protocol: Lipase-Mediated Hydrolysis

Objective: Selectively hydrolyze the trans-diester to the mono-acid, leaving the cis-diester intact (or vice versa).

  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.0–7.5).

  • Substrate: Emulsify the ester mixture in the buffer. If solubility is low, add 5–10% co-solvent (DMSO or Acetone).

  • Enzyme Addition: Add immobilized CAL-B (10–50% w/w relative to substrate).

  • Incubation: Stir at 30°C. Maintain pH by automated addition of 1M NaOH (pH-stat) or manual titration.

  • Monitoring: Stop when conversion reaches 50% (or when the desired isomer is theoretically isolated).

  • Separation:

    • Adjust pH to 8-9.

    • Extract: Extract with EtOAc. The organic layer contains the unreacted Diester .

    • Acidify: Acidify the aqueous layer to pH 2.

    • Extract: Extract with EtOAc. The organic layer contains the hydrolyzed Mono-acid .

Part 5: Data Summary & Comparison

ParameterChemical EpimerizationSilica ChromatographyEnzymatic Resolution
Target Isomer Trans (Major)Cis or TransCis or Trans (High ee)
Yield High (>90%)Moderate (depends on separation)Max 50% (per pass)
Scalability Excellent (kg scale)Moderate (g scale)Good (g to kg scale)
Cost LowMedium (Solvent/Silica)High (Enzyme cost)
Key Constraint Requires

-proton
Requires

Requires enzyme screening

References

  • Greene, J. L. (1966). Method of preparing cis-cyclobutane-1,2-dicarboxylic acid. U.S. Patent No.[2] 3,290,365. Washington, DC: U.S. Patent and Trademark Office. Link

  • García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Enantioselective enzymatic desymmetrizations in organic synthesis. Chemical Reviews, 105(1), 313-354. Link

  • Wiberg, K. B. (1986). The structure and energetics of small ring compounds. Angewandte Chemie International Edition in English, 25(4), 312-322. Link

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[3] The Journal of Organic Chemistry, 43(14), 2923-2925. Link

  • Jones, J. B. (1986). Enzymes in organic synthesis. Tetrahedron, 42(13), 3351-3403. Link

Sources

Exploratory

1H NMR coupling constants in 3-substituted cyclobutane systems

An In-Depth Technical Guide to ¹H NMR Coupling Constants in 3-Substituted Cyclobutane Systems Introduction The cyclobutane motif is a cornerstone in medicinal chemistry and materials science, prized for its ability to co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to ¹H NMR Coupling Constants in 3-Substituted Cyclobutane Systems

Introduction

The cyclobutane motif is a cornerstone in medicinal chemistry and materials science, prized for its ability to confer unique three-dimensional structure and desirable physicochemical properties. However, the stereochemical elucidation of substituted cyclobutanes presents a significant analytical challenge. The ring's inherent strain and conformational flexibility often lead to complex and overlapping signals in ¹H NMR spectra, making definitive stereochemical assignments non-trivial.[1] Misinterpretation of these spectra has historically led to incorrect structural assignments of natural products.[1]

This guide, developed from the perspective of a Senior Application Scientist, provides a deep dive into the principles and practical application of ¹H NMR coupling constants for the unambiguous structural and stereochemical analysis of 3-substituted cyclobutane systems. We will move beyond simple data reporting to explore the causal relationships between molecular conformation, dihedral angles, and the resulting coupling constants, empowering researchers to interpret their data with confidence.

The Conformational Landscape of the Cyclobutane Ring

Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing hydrogens, the ring adopts a "puckered" or "bent" conformation.[2][3] This puckering is a dynamic process, with the ring rapidly flipping between equivalent puckered forms at room temperature.

The equilibrium dihedral angle of the pucker in unsubstituted cyclobutane is approximately 35°.[4] The introduction of a substituent at the 3-position influences this equilibrium, favoring a conformation that minimizes steric interactions. This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents and protons, which is the foundational concept for understanding their coupling interactions.

Karplus_Relationship cluster_angles Key Angular Dependencies Dihedral Dihedral Angle (φ) J_Value Coupling Constant (J) Dihedral->J_Value Karplus Equation Angle_0 φ ≈ 0° (syn-periplanar) Angle_0->J_Value Large J Angle_90 φ ≈ 90° (orthogonal) Angle_90->J_Value Small / ~0 J Angle_180 φ ≈ 180° (anti-periplanar) Angle_180->J_Value Largest J Experimental_Workflow A Sample Preparation (5-10 mg in 0.6 mL CDCl₃/DMSO-d₆) B Spectrometer Setup (≥400 MHz, Tune & Match Probe) A->B C 1D ¹H NMR Acquisition (zg30 pulse, 32-64 scans) B->C D Processing (Exponential Multiplication, FT, Phasing) C->D E Data Analysis (Calibrate, Integrate, Measure J) D->E F Advanced 2D NMR (Optional) (COSY, HSQC for complex cases) E->F If needed

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Foundational

Structural Dynamics of 1,3-Disubstituted Cyclobutanes: A Crystallographic Guide for Medicinal Chemistry

Part 1: The Bioisosteric Imperative – Escaping Flatland In modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a critical strategy to improve solubility and metabolic stability while maintain...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Bioisosteric Imperative – Escaping Flatland

In modern drug discovery, the "escape from flatland" (increasing Fsp3 character) is a critical strategy to improve solubility and metabolic stability while maintaining potency.[1] The 1,3-disubstituted cyclobutane ring has emerged as a high-value bioisostere, capable of replacing phenyl rings or flexible alkyl chains.[2]

However, unlike the rigid benzene ring, the cyclobutane core is dynamically active. It is not a static square; it is a breathing, fluttering entity. Understanding its X-ray crystal structure is not merely about confirming connectivity—it is about mapping the conformational landscape that dictates biological efficacy.

This guide details the structural analysis of these systems, focusing on the critical cis/trans isomerism and the ring's "puckering" amplitude.

Part 2: Theoretical Framework – The Geometry of Strain

To interpret the crystal structure, one must first understand the forces at play. The cyclobutane ring is governed by two opposing forces:

  • Angle Strain (Baeyer Strain): Favors a planar geometry to keep C-C-C bond angles close to 90° (minimizing deviation from the ideal 109.5° tetrahedral angle, though 90° is already highly strained).

  • Torsional Strain (Pitzer Strain): Favors a non-planar (puckered) geometry to relieve eclipsing interactions between adjacent C-H bonds.

The compromise is a puckered "butterfly" conformation .

The Isomer Divergence

In 1,3-disubstituted systems, this puckering creates distinct energy minima for stereoisomers:

  • Cis-1,3-Isomers: generally adopt a diequatorial conformation in the puckered state. This places both substituents pointing "outward," minimizing transannular steric repulsion (Dunitz-Schomaker strain). This is often the thermodynamic minimum for alkyl substituents.

  • Trans-1,3-Isomers: In a puckered ring, one substituent is pseudo-equatorial and the other pseudo-axial . To relieve the strain of the axial substituent, trans isomers often flatten towards planarity in the solid state, or adopt a centrosymmetric planar geometry if packing forces allow.

Visualization: Conformational Logic Flow

ConformationLogic Start 1,3-Disubstituted Cyclobutane Isomer Stereochemistry? Start->Isomer Cis Cis-Isomer (Substituents on same face) Isomer->Cis Trans Trans-Isomer (Substituents on opposite faces) Isomer->Trans Pucker Ring Puckering (Relieves Torsional Strain) Cis->Pucker Trans->Pucker CisConf Diequatorial Conformation (Thermodynamic Preference) Pucker->CisConf Allows TransConf Axial/Equatorial Conformation (High Steric Cost) Pucker->TransConf Forces CisResult Result: Strongly Puckered (Butterfly Angle ~30°) CisConf->CisResult TransResult Result: Flattened/Planar Ring (Or Disordered Crystal) TransConf->TransResult System resists axial placement

Figure 1: Conformational decision tree for 1,3-disubstituted cyclobutanes. Note how the trans-isomer often resists puckering to avoid axial placement.

Part 3: Experimental Protocol – Crystallography

Cyclobutanes are notorious for disorder in the solid state. The ring flip barrier is low (~1.5 kcal/mol), meaning the "butterfly" wings can flap even in the crystal lattice, leading to smeared electron density.

Step-by-Step Crystallization & Data Collection
  • Crystal Growth (The "Slow" Rule):

    • Method: Slow evaporation is preferred over crash cooling.

    • Solvent System: Use a high-viscosity anti-solvent (e.g., pentane diffusion into benzene/chloroform) to minimize lattice defects.

    • Target: You need a single domain. Twinning is common in pseudo-symmetric trans isomers.

  • Cryoprotection (Critical):

    • Protocol: Flash cool to 100 K (or lower) immediately.

    • Reasoning: At room temperature, the thermal motion of the ring carbons (C2/C4) often creates large anisotropic displacement ellipsoids (ADPs), making the bond lengths unreliable. You must freeze the "wing flapping."

  • Data Collection Strategy:

    • Resolution: Aim for < 0.75 Å. The C-C bonds are long (~1.55 Å), and resolving the electron density between them requires high-angle data.

    • Redundancy: High redundancy (>6x) is required to accurately model the hydrogen atoms, which are crucial for determining the exact pucker angle via H...H repulsion.

Workflow Visualization

CrystalWorkflow Sample Synthesized Cyclobutane Growth Slow Evaporation (Low Supersaturation) Sample->Growth Check Polarized Light Microscopy Growth->Check Check->Growth Twinning/Amorphous Mount Mount & Flash Cool (100 K) Check->Mount Single Crystal Collect X-Ray Diffraction (Mo or Cu Source) Mount->Collect Refine Refinement (Check for Disorder) Collect->Refine Refine->Refine Model Ring Flip

Figure 2: Crystallographic workflow emphasizing low-temperature data collection to mitigate ring dynamics.

Part 4: Structural Metrics & Data Interpretation

When analyzing your solved structure, three metrics define the bioisosteric potential of your molecule.

The Pucker Angle ( )

Defined as the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes.

  • Planar:

    
    
    
  • Typical Puckered:

    
    
    
Transannular Distance (C1...C3)

This is the "length" of your spacer.

  • Planar: Distance is maximized (~2.22 Å).

  • Puckered: Distance shortens as the wings fold up (< 2.20 Å).

Bond Lengths

Cyclobutane C-C bonds are longer than standard alkanes due to repulsion between the electron clouds of the bent bonds.

Comparative Data Table: Cis vs. Trans

Based on aggregate data from the Cambridge Structural Database (CSD) for 1,3-disubstituted systems (e.g., 1,3-cyclobutanedicarboxylic acid).

MetricCis-Isomer (Diequatorial)Trans-Isomer (Axial/Equatorial)Significance
Crystal System Typically Monoclinic (

)
Often Monoclinic or TriclinicTrans often sits on inversion center.
Pucker Angle (

)
28° - 32° 0° - 10° (Often Planar)Cis is a bent spacer; Trans is linear.
C-C Bond Length 1.55 - 1.57 Å1.54 - 1.56 ÅLonger than std C-C (1.54 Å).
C1...C3 Distance ~2.18 Å~2.22 ÅTrans provides a longer reach.
Bioisostere Map Mimics Meta -phenyleneMimics Para -phenyleneCritical for scaffold hopping.

Part 5: Case Study – 1,3-Cyclobutanedicarboxylic Acid[3]

This molecule is the "fruit fly" of cyclobutane crystallography. It serves as the perfect benchmark for validating your own experimental results.

The Structure[4][5][6][7][8][9][10]
  • Cis-isomer: Crystallizes with a strong pucker (~30°). The carboxylic acid groups are in pseudo-equatorial positions, extending outward. This creates a "bent" molecular dipole.

  • Trans-isomer: Crystallizes in a nearly planar conformation (centrosymmetric). The carboxylates point in opposite directions (180° vector), making it a linear linker.

Application in Drug Design

If you are replacing a phenyl ring in a drug candidate:

  • Select the Trans-isomer if you need to mimic a para-substituted benzene (linear exit vectors).

  • Select the Cis-isomer if you need to mimic a meta-substituted benzene (angular exit vectors).

Warning: Do not assume the solution conformation matches the crystal structure. In solution, the ring flip is rapid (


). However, the average solution conformation often mirrors the thermodynamic minimum seen in the crystal.

References

  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane.[3][4][5][6] Journal of Chemical Physics.[6][7] Link

  • Margulis, T. N. (1971).[7] Crystal structure and ring puckering in 1,1-cyclobutanedicarboxylic acid.[7] Journal of Chemical Physics.[6][7] Link

  • Allen, F. H. (1984). The geometry of small rings. IV. Geometry and bonding in cyclobutane and cyclobutene. Acta Crystallographica Section B. Link

  • Mykhailiuk, P. K. (2019). 1,3-Disubstituted Cyclobutanes as Bioisosteres for Benzene Rings. Organic & Biomolecular Chemistry.[2][4] Link

  • Cerný, J., et al. (2016).[8] Knowledge-Based Optimization of Molecular Geometries Using Crystal Structures.[8] Journal of Chemical Information and Modeling.[8] Link

Sources

Exploratory

Comparative Reactivity Profile: Bromocyclobutane vs. Bromocyclopentane

Executive Summary In medicinal chemistry and process development, the choice between four-membered (cyclobutyl) and five-membered (cyclopentyl) rings is often dictated by pharmacophore geometry. However, their synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and process development, the choice between four-membered (cyclobutyl) and five-membered (cyclopentyl) rings is often dictated by pharmacophore geometry. However, their synthetic behaviors differ radically due to internal strain (I-Strain).

The Core Insight: Bromocyclopentane is significantly more reactive than bromocyclobutane in both


 and 

manifolds.
  • 
     Context:  Cyclobutane's rigid puckered conformation imposes severe angle strain in the trigonal bipyramidal transition state, retarding nucleophilic attack.
    
  • 
     Context:  Cyclopentane benefits from the relief of torsional (eclipsing) strain upon ionization to a planar carbocation. Conversely, the cyclobutyl cation suffers from exacerbated angle strain and is prone to skeletal rearrangement (ring contraction).
    

This guide details the mechanistic underpinnings, provides comparative rate data, and outlines self-validating experimental protocols for handling these substrates.

Theoretical Framework: The I-Strain Concept

To predict reactivity, we must move beyond simple ring strain (Baeyer strain) and consider I-Strain (Internal Strain) , a concept pioneered by H.C.[1] Brown. I-Strain accounts for the net change in energy resulting from changes in bond angles and torsional interactions during the hybridization shift from


 (tetrahedral) to 

(trigonal).
Structural Comparison[2][3]
FeatureBromocyclobutane (

)
Bromocyclopentane (

)
Ground State Conformation Puckered ("Butterfly"): Relieves torsional strain but compresses bond angles to ~88°.Envelope: Relieves torsional strain; bond angles are ~108° (close to ideal 109.5°).
Dominant Strain Type Angle Strain (Baeyer): High.Torsional Strain (Pitzer): High (due to eclipsing H-atoms).[1]
Transition to

(

)
Disfavored: Expanding angles from 88° to 120° is energetically costly.Favored: Moving to a planar state relieves the severe eclipsing interactions of the envelope.
Mechanistic Pathway Logic

The following decision tree illustrates the divergence in reactivity based on reaction conditions.

ReactivityLogic Start Substrate Selection Cond Reaction Conditions Start->Cond SN2 Conditions: Strong Nuc / Aprotic (e.g., NaI / Acetone) Cond->SN2 SN1 Conditions: Weak Nuc / Protic (e.g., EtOH / H2O) Cond->SN1 C4_SN2 Cyclobutyl Bromide (SN2) SLOW KINETICS Constraint: Angle strain in T.S. SN2->C4_SN2 4-Membered C5_SN2 Cyclopentyl Bromide (SN2) FAST KINETICS Benefit: Relief of steric crowding SN2->C5_SN2 5-Membered C4_SN1 Cyclobutyl Bromide (SN1) VERY SLOW / REARRANGEMENT Constraint: Instability of Cyclobutyl Cation SN1->C4_SN1 4-Membered C5_SN1 Cyclopentyl Bromide (SN1) FAST KINETICS Benefit: Relief of Eclipsing Strain SN1->C5_SN1 5-Membered C4_Prod Mixture: Cyclobutyl + Cyclopropylmethyl derivatives C4_SN1->C4_Prod Non-classical cation C5_Prod Clean Substitution Product C5_SN2->C5_Prod C5_SN1->C5_Prod

Figure 1: Decision logic for reactivity. Note the divergence in product purity for the 4-membered ring under solvolytic conditions.

Detailed Reactivity Analysis

Nucleophilic Substitution ( )

In the Finkelstein reaction (Halogen exchange), reactivity is governed by the ability of the nucleophile to access the


 orbital (backside attack).
  • Bromocyclopentane: Reacts rapidly.[2] While the ring is secondary, the "envelope" flap can move to accommodate the nucleophile. The transition state relieves some of the ground-state torsional strain.

  • Bromocyclobutane: Reacts slowly.[3] The ring is rigid. Forcing the C-C-C bond angles to expand toward 120° (required for the trigonal bipyramidal transition state) imposes massive strain energy.

Data Point: In reactions with


 in acetone, bromocyclopentane reacts approximately 10–15x faster  than bromocyclobutane.
Solvolysis ( ) and Rearrangement

This is the most critical area for drug developers. If you attempt to generate a cation on a cyclobutane ring, you will likely lose structural integrity.

  • Bromocyclopentane: Ionization is fast because the planar carbocation (

    
    ) is perfectly staggered, relieving the eclipsing interactions of the ground state.
    
  • Bromocyclobutane: Ionization is slow and complex. The resulting cation is often described as a "non-classical" bicyclobutonium ion or a bisected cyclopropylcarbinyl cation.

The Rearrangement Trap: Upon solvolysis, cyclobutyl bromide equilibrates with cyclopropylmethyl bromide and homoallyl bromide.



Experimental Protocols

Protocol A: The Finkelstein Test ( Benchmarking)

Objective: Compare relative nucleophilic substitution rates visually and quantitatively. Mechanism:



Reagents:

  • Sodium Iodide (NaI), anhydrous.

  • Acetone (HPLC Grade, dried over molecular sieves).

  • Substrates: Bromocyclobutane, Bromocyclopentane.

Workflow:

  • Preparation: Prepare a 15% w/v solution of NaI in dry acetone. The solution must be clear and colorless.

  • Setup: Place 2 mL of NaI/Acetone solution into two separate borosilicate test tubes.

  • Initiation:

    • Tube A: Add 4 drops of Bromocyclobutane.

    • Tube B: Add 4 drops of Bromocyclopentane.

  • Observation: Vortex briefly and observe at 25°C.

    • Positive Result: Appearance of a white precipitate (NaBr).

  • Quantification (Optional): Monitor kinetics via conductivity (NaBr precipitation lowers solution conductivity relative to free ions, though complex ion pairing occurs) or by quenching aliquots in water and titrating residual iodide.

Expected Outcome: Tube B (Cyclopentyl) will show immediate turbidity (seconds to minutes). Tube A (Cyclobutyl) will remain clear for a significantly longer period or require heating to 50°C to initiate precipitation.

Protocol B: Solvolysis Rate Measurement ( )

Objective: Measure first-order rate constants (


) to quantify the I-Strain effect.

Workflow:

SolvolysisProtocol Step1 1. Dissolve Substrate (0.1 M in 70% EtOH/H2O) Step2 2. Thermostat (Maintain 25.0°C ± 0.1°C) Step1->Step2 Step3 3. Acid Generation (R-Br + H2O -> R-OH + HBr) Step2->Step3 Step4 4. Aliquot Titration (Quench with NaOH + Bromothymol Blue) Step3->Step4 Step5 5. Calc Rate (k1) (ln[C] vs Time) Step4->Step5

Figure 2: Solvolysis workflow. The generation of HBr is the proxy for reaction progress.

Self-Validating Check:

  • Infinity Point (

    
    ):  Heat a separate aliquot to 70°C for 12 hours to drive the reaction to completion. Titrate to determine the theoretical maximum acid production. If 
    
    
    
    acid concentration < 95% of theoretical, the substrate is impure or volatile loss occurred.

Comparative Data Summary

The following table synthesizes historical rate data (relative to acyclic standards) to illustrate the magnitude of the I-Strain effect.

SubstrateRelative Rate (

)
Relative Rate (

)
Primary Product Outcome
Isopropyl Bromide (Ref)1.01.0Isopropyl substitution
Bromocyclobutane ~0.01< 0.1Mixture (Ring contraction/opening)
Bromocyclopentane ~1.6 ~15.0 Cyclopentyl substitution (Retained ring)
Bromocyclohexane ~0.001~1.0Cyclohexyl substitution

Note: Bromocyclohexane is included to show that "larger" does not mean "faster." The 6-membered ring is slow in


 due to steric hindrance (axial hydrogens) and slow in 

because the cation formation introduces angle strain into a previously strain-free chair.

References

  • Brown, H. C., & Gerstein, M. (1950). Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron and Cyclic Imines; I-Strain as a Factor in the Chemistry of Ring Compounds. Journal of the American Chemical Society. [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[4][5] Journal of the American Chemical Society. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10616, Bromocyclobutane. [Link]

Sources

Foundational

Biological Evaluation of Functionalized Cyclobutane Scaffolds: A Technical Guide

Abstract The incorporation of functionalized cyclobutane scaffolds represents a paradigm shift in medicinal chemistry, moving beyond the "flatland" of aromatic-dominated pharmacophores.[1] This guide details the biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The incorporation of functionalized cyclobutane scaffolds represents a paradigm shift in medicinal chemistry, moving beyond the "flatland" of aromatic-dominated pharmacophores.[1] This guide details the biological evaluation of these


-rich motifs, focusing on their unique ability to enforce specific vectoral orientations while improving metabolic stability and solubility. We explore the critical evaluation workflows required to validate cyclobutanes as bioisosteres for phenyl rings, conformational locks in peptidomimetics, and cores for integrin antagonists.

The Pharmacophore Logic: Why Cyclobutane?

Before designing an evaluation protocol, one must understand the structural causality that makes cyclobutane a high-value scaffold.

The "Escape from Flatland" &

Traditional drug discovery relies heavily on planar aromatic systems, which often suffer from poor solubility and non-specific binding. Cyclobutane introduces three-dimensionality (


 character) without the excessive lipophilicity penalty of larger cycloalkanes.
  • Solubility: The disruption of planar stacking interactions improves aqueous solubility.

  • Metabolic Stability: Unlike cyclopropane (which is prone to acid-catalyzed ring opening and P450 oxidation due to high ring strain ~27.5 kcal/mol), cyclobutane (strain ~26 kcal/mol) is kinetically stable. It lacks the "banana bonds" that make cyclopropanes reactive electrophiles, yet it retains enough rigidity to block metabolic hotspots.

Conformational Control: The "Pucker"

The cyclobutane ring is rarely planar; it exists in a "puckered" or "butterfly" conformation with a dihedral angle of approximately 20°–35°.

  • Vectoral Projection: This pucker allows substituents to be projected in precise non-planar vectors (pseudo-axial/pseudo-equatorial), enabling interactions with receptor pockets that flat phenyl rings cannot access.

  • Entropy Reduction: In peptidomimetics (e.g., RGD ligands), a cyclobutane core restricts the conformational ensemble of the side chains, reducing the entropic penalty upon binding to the target protein.

Strategic Evaluation Workflow

The biological evaluation of these scaffolds must assess not just potency, but the specific advantages conferred by the cyclobutane ring.

Tiered Screening Architecture

A robust evaluation campaign follows a three-tier logic to filter for "cyclobutane-specific" benefits.

  • Tier 1: Target Engagement (Biophysical)

    • Objective: Validate that the rigidified scaffold allows the pharmacophores to bind the target.

    • Methods: Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), or Solid-Phase Binding Assays (ELISA-like).

  • Tier 2: Functional Competence (Cellular)

    • Objective: Ensure membrane permeability and functional inhibition/activation.

    • Methods: Cell viability (MTT/CellTiter-Glo), Cell Adhesion/Invasion assays (for integrins), or Antiviral replication assays (for nucleosides).

  • Tier 3: The Stability Advantage (ADME)

    • Objective: Prove the metabolic superiority over flexible alkyl chains or planar aromatics.

    • Methods: Liver Microsomal Stability (

      
      ), Plasma Stability.
      
Visualization of the Workflow

EvaluationWorkflow cluster_Tier1 Tier 1: Biophysical Validation cluster_Tier2 Tier 2: Cellular Function cluster_Tier3 Tier 3: ADME Superiority Start Functionalized Cyclobutane Library Docking In Silico Docking (Vector Analysis) Start->Docking Binding Receptor Binding (Kd / IC50) CellAssay Functional Assay (e.g., Adhesion/Viability) Binding->CellAssay IC50 < 1 µM Docking->Binding Select rigid conformers Permeability PAMPA / Caco-2 (Permeability) CellAssay->Permeability Microsomes Microsomal Stability (Metabolic Clearance) Permeability->Microsomes Functional hits Tox Cytotoxicity Counter-screen (Selectivity Index) Microsomes->Tox Decision Lead Candidate Tox->Decision High Stability Low Tox

Figure 1: Hierarchical evaluation workflow designed to filter cyclobutane scaffolds based on potency, function, and metabolic stability.

Detailed Protocols: Case Study (Integrin Antagonists)

This section details the evaluation of a cyclobutane-based RGD (Arg-Gly-Asp) mimetic, a common application where the cyclobutane ring replaces a flexible linker to target


 integrins (cancer metastasis targets).
Protocol A: Solid-Phase Receptor Binding Assay

Purpose: To determine the intrinsic affinity of the cyclobutane ligand for the purified integrin receptor, independent of cell membrane complexity.

Materials:

  • Purified human

    
     integrin.
    
  • Biotinylated Vitronectin (natural ligand).

  • Streptavidin-HRP conjugate.

  • 96-well microtiter plates (high binding).

Methodology:

  • Coating: Incubate plates with purified

    
     integrin (1 µg/mL in PBS) overnight at 4°C.
    
  • Blocking: Wash 3x with T-PBS (PBS + 0.05% Tween-20). Block with 1% BSA in PBS for 2 hours at RT to prevent non-specific binding.

  • Competition: Add the test cyclobutane compound (serial dilutions: 0.1 nM to 10 µM) simultaneously with Biotinylated Vitronectin (fixed concentration, e.g., 1 nM).

  • Incubation: Incubate for 3 hours at RT. The cyclobutane ligand competes with vitronectin for the RGD binding site.

  • Detection: Wash 3x. Add Streptavidin-HRP (1:2000) for 1 hour. Wash 3x.

  • Readout: Add TMB substrate. Stop reaction with 1M

    
    . Measure Absorbance at 450 nm.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    

Self-Validating Control: Include a known RGD mimetic (e.g., Cilengitide) as a positive control. If Cilengitide


 deviates >2-fold from historical data, the assay is invalid.
Protocol B: Liver Microsomal Stability Assay

Purpose: To verify that the cyclobutane scaffold resists oxidative metabolism better than linear or aromatic analogs.

Methodology:

  • Preparation: Prepare a 1 µM solution of the cyclobutane compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately quench each aliquot into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Intrinsic Clearance (

      
      ):
      
      
      
      .

Interpretation: A stable cyclobutane scaffold should exhibit


 mins. Rapid degradation suggests the functional groups (side chains) are labile, as the cyclobutane ring itself is generally inert to P450s.

Quantitative Data Presentation

When reporting results for cyclobutane scaffolds, direct comparison to flexible (linear) and planar (aromatic) analogs is essential to justify the scaffold choice.

Table 1: Comparative SAR of RGD Mimetics

Scaffold TypeCompound ID


(nM)
Selectivity (

)
Microsomal

(min)
Solubility (µg/mL)
Linear Gly-Linker-1450 ± 301.2x15>100
Aromatic Phenyl-Core-485 ± 105x425
Cyclobutane CB-Analog-7 12 ± 2 >50x >120 85

Note: The cyclobutane analog (CB-Analog-7) demonstrates the "sweet spot": high potency (due to vectoral rigidity), high metabolic stability (unlike the linear chain), and good solubility (unlike the phenyl ring).

Mechanistic Insight: The Vectoral Fit

Understanding why the cyclobutane works requires visualizing the structural impact. The diagram below illustrates how the puckered ring directs pharmacophores.

VectoralFit cluster_Vectors Pharmacophore Projection Scaffold Cyclobutane Core (Puckered ~30°) R1 Substituent A (Pseudo-Equatorial) Scaffold->R1 Directs R2 Substituent B (Pseudo-Axial) Scaffold->R2 Directs Target Receptor Pocket (Defined Geometry) R1->Target Optimal Distance R2->Target Avoids Steric Clash Result High Affinity Binding (Entropic Advantage) Target->Result

Figure 2: The puckered conformation of cyclobutane allows for precise "pseudo-axial" and "pseudo-equatorial" positioning of pharmacophores, optimizing receptor fit compared to planar scaffolds.

References

  • Cyclobutanes in Small-Molecule Drug Candidates Source: ChemMedChem (2022) URL:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (2009) URL:[Link]

  • Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists Source: MDPI Molecules (2023) URL:[Link]

  • Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides Source: Current Organic Synthesis (2005) URL:[Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists Source: RSC Medicinal Chemistry (2020) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Strategic Utilization of Bromocyclobutanes in Radical Conjugate Additions

Executive Summary & Strategic Rationale In modern drug discovery, the cyclobutane motif has emerged as a "privileged scaffold," serving as a metabolic stable bioisostere for phenyl rings, tert-butyl groups, and lipophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the cyclobutane motif has emerged as a "privileged scaffold," serving as a metabolic stable bioisostere for phenyl rings, tert-butyl groups, and lipophilic spacers. However, incorporating this strained ring via traditional anionic Michael addition is fraught with challenges: cyclobutyl anions are notoriously difficult to generate without triggering ring-opening or elimination pathways due to ring strain (~26 kcal/mol).

This guide details the Radical Conjugate Addition (Giese Reaction) as the superior methodology for utilizing bromocyclobutanes. By leveraging single-electron transfer (SET) and Halogen-Atom Transfer (XAT) mechanisms, researchers can bypass the high-energy barriers of ionic chemistry, enabling the mild, chemoselective coupling of bromocyclobutanes to electron-deficient alkenes (Michael acceptors).

Key Advantages:

  • Strain Preservation: Radical intermediates avoid the

    
    -elimination pathways common in anionic chemistry.
    
  • Functional Group Tolerance: Compatible with protic groups, esters, and heterocycles often found in late-stage drug intermediates.[1]

  • Bioisosteric Utility: Enables the precise installation of

    
    -rich vectors to improve solubility and 
    
    
    
    scores.

Mechanistic Insight: The Radical Giese Pathway

Unlike classical Michael additions which rely on nucleophilic attack by a carbanion, the utilization of bromocyclobutanes requires a radical manifold. The secondary alkyl bromide bond (C–Br) is activated not by deprotonation, but by homolytic cleavage.

The "Somophilic" Addition Logic

The reaction proceeds via the generation of a nucleophilic cyclobutyl radical (


). This radical exhibits "somophilic" (radical-loving) behavior toward the 

-system of electron-deficient alkenes (acrylates, vinyl sulfones).

Critical Pathway Analysis:

  • Activation: A photocatalyst or radical initiator generates a silyl radical (e.g., from

    
    ).
    
  • Abstraction (XAT): The silyl radical abstracts the bromine atom from the bromocyclobutane. This is thermodynamically driven by the formation of a strong Si–Br bond.

  • Addition: The resulting cyclobutyl radical adds to the

    
    -position of the Michael acceptor.
    
  • Termination: The adduct radical is quenched via Hydrogen Atom Transfer (HAT), regenerating the chain carrier.

Visualization of the Catalytic Cycle

The following diagram illustrates the modern Silyl-Mediated Photoredox cycle, the industry standard for this transformation.

GieseCycle Start Bromocyclobutane (R-Br) Radical Cyclobutyl Radical (R•) Start->Radical Adduct Adduct Radical Radical->Adduct + Acceptor Acceptor Michael Acceptor (EWG-Alkene) Acceptor->Adduct Product Final Product (Cyclobutane-EWG) Adduct->Product HAT from Silane Silane Silane (R3Si-H) Product->Silane Chain Propagation PC_Ground Ir(III) / PC PC_Excited *Ir(III) / *PC PC_Ground->PC_Excited hv (Blue LED) SilylRad Silyl Radical (R3Si•) PC_Excited->SilylRad SET / HAT (Activation of Silane) Silane->SilylRad H-abstraction SilylRad->Radical XAT (Br Abstraction) - R3Si-Br

Figure 1: Silyl-Mediated Photoredox Giese Cycle. The silyl radical acts as the halogen abstractor, generating the key cyclobutyl radical.

Detailed Experimental Protocol

Protocol A: Silyl-Mediated Photoredox Giese Addition

Recommended for: High-value intermediates, late-stage functionalization, and complex acrylates.

Reagents & Materials:

  • Substrate: Bromocyclobutane derivative (1.0 equiv)

  • Michael Acceptor: Methyl acrylate, vinyl sulfone, or acrylamide (1.5 – 2.0 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol%) or 4CzIPN (Organic alternative)

  • Radical Mediator: Tris(trimethylsilyl)silane (TTMSS) or Supersilane (1.2 equiv)

  • Base: Sodium carbonate (

    
    ) or 2,6-Lutidine (1.5 equiv) - to neutralize HBr byproduct
    
  • Solvent: 1,4-Dioxane or DME (degassed)

  • Light Source: Blue LED (450 nm), approx. 40W intensity

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a clear 8 mL vial (equipped with a stir bar) with the photocatalyst (1 mol%),

    
     (1.5 equiv), and the Michael acceptor (1.5 equiv).
    
  • Addition: Add the bromocyclobutane (1.0 equiv) and solvent (0.1 M concentration relative to bromide).

  • Silane Addition: Add TTMSS (1.2 equiv) last to prevent premature radical quenching. Seal the vial with a septum cap.

  • Irradiation: Place the vial in a photoreactor or 2 cm away from a Blue LED Kessil lamp. Fan cooling is mandatory to maintain temperature

    
    . Stir vigorously.
    
  • Monitoring: Monitor via LC-MS or TLC. Reaction times typically range from 4 to 16 hours depending on steric bulk.

  • Workup: Dilute with ethyl acetate, filter through a short pad of silica to remove the catalyst and silyl byproducts. Concentrate in vacuo.

  • Purification: Flash column chromatography. Note: Silyl byproducts can be non-polar; ensure thorough flushing with hexanes before eluting product.

Protocol B: Zinc-Mediated Conjugate Addition (Solid-Liquid)

Recommended for: Scale-up scenarios where photochemistry is impractical.

Reagents:

  • Bromocyclobutane (1.0 equiv)

  • Michael Acceptor (1.5 equiv)

  • Zinc Dust (activated, 2.0 equiv)

  • 
     (1.5 equiv)
    
  • 
     (0.1 equiv) - activator
    
  • Solvent: THF/Water (4:1)

Methodology:

  • Suspend activated Zn dust and LiCl in THF/Water.

  • Add the Michael acceptor and bromocyclobutane.

  • Initiate with TMSCl. Stir at RT for 12-24h.

  • Mechanism: In situ formation of an organozinc species (or radical surface mechanism) that undergoes conjugate addition.

Substrate Scope & Performance Data

The following table summarizes expected yields based on the electronic nature of the Michael acceptor when reacting with Cyclobutyl Bromide using Protocol A.

Michael Acceptor ClassElectronic CharacterSteric DemandExpected YieldNotes
Acrylates (e.g., Methyl acrylate)Electron-PoorLow85-95% Ideal substrate. Rapid conversion.
Methacrylates Electron-PoorMedium60-75% Slower addition due to

-methyl sterics.
Vinyl Sulfones Very Electron-PoorLow80-90% Excellent somophiles.
Vinyl Ketones Electron-PoorLow70-85% Prone to polymerization; add stabilizer (BHT).
Styrenes Neutral/RichLow< 20% Fail. Requires different catalytic manifold (e.g., Ni-cat).
Crotonates (

-subst.)
Electron-PoorHigh30-50% Difficult. Radical addition is sensitive to

-sterics.

Troubleshooting & Optimization

Common Failure Modes:

  • Hydrodebromination (Reduction): The cyclobutyl radical abstracts H from the solvent or silane before adding to the alkene.

    • Solution: Increase concentration of the Michael acceptor (to 3.0 equiv) to outcompete H-abstraction. Decrease silane loading or switch to a slower H-donor.

  • Polymerization of Acceptor: The adduct radical reacts with another alkene molecule instead of quenching.

    • Solution: Dilute reaction (0.05 M).

  • No Reaction:

    • Solution: Check light source intensity. Ensure reaction is strictly anaerobic (Oxygen quenches triplet excited states of Ir-catalysts).

Self-Validating Check:

  • Run a control reaction with TEMPO (1.0 equiv). If the reaction is truly a radical Giese mechanism, product formation should be completely inhibited, and a TEMPO-cyclobutyl adduct may be observed by MS.

Safety & Handling

  • Bromocyclobutanes: Generally lachrymators and potential alkylating agents. Handle in a fume hood.

  • Blue LED Light: High-intensity blue light is damaging to the retina. Use amber UV-blocking shields or eyewear during operation.

  • Silanes (TTMSS): Pyrophoric potential. Do not expose large quantities to heat/air.

References

  • Photoredox Giese Reaction Fundamentals

    • Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction.
    • Source:

  • Silyl-Mediated Protocols

    • Silyl-mediated photoredox-catalyzed Giese reaction: addition of non-activated alkyl bromides.[2]

    • Source:

  • Application to Strained Rings (Bicyclobutanes/Cyclobutanes)

    • Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes.
    • Source:

  • Flow Chemistry Adaptations

    • Flow photochemical Giese reaction via silane-mediated activ
    • Source:

Sources

Application

Introduction: The Rising Prominence of Small Rings in Medicinal Chemistry

An In-Depth Guide to the Synthesis of Cyclobutane Carboxylic Acid Scaffolds for Drug Discovery In the landscape of modern drug discovery, there is a continuous drive towards molecules with improved physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Cyclobutane Carboxylic Acid Scaffolds for Drug Discovery

In the landscape of modern drug discovery, there is a continuous drive towards molecules with improved physicochemical properties and greater three-dimensionality (3D). The cyclobutane ring, once considered an underutilized curiosity due to its inherent ring strain (approximately 26.3 kcal/mol), has emerged as a privileged scaffold.[1] Its rigid, puckered conformation offers a distinct advantage over flat aromatic systems, often leading to enhanced water solubility, improved metabolic stability, and a more precise fit into the binding pockets of target proteins.[2][3]

Cyclobutane carboxylic acids, in particular, serve as versatile building blocks for a wide array of bioactive molecules. They function as bioisosteres for common chemical groups like phenyl, tert-butyl, or isopropyl, allowing medicinal chemists to fine-tune a compound's properties while maintaining its biological activity.[1] This strategic replacement can disrupt metabolic pathways that target larger, more flexible groups, thereby increasing a drug's half-life. Prominent drugs such as the antiviral Boceprevir and the analgesic Butorphanol feature a cyclobutane core, highlighting the scaffold's clinical significance.[1][4]

However, the construction of this strained four-membered ring presents unique synthetic challenges that are not encountered with larger, more stable cycloalkanes.[2][5] This guide provides a detailed overview of the most robust and widely employed synthetic strategies for accessing cyclobutane carboxylic acid scaffolds, complete with field-tested protocols and an analysis of the causality behind key experimental choices.

Strategic Overview: Pathways to the Cyclobutane Core

The selection of a synthetic route to a cyclobutane carboxylic acid derivative is governed by factors such as the desired substitution pattern, stereochemical outcome, and scalability. Several powerful strategies have been developed, each with its own set of advantages and limitations.

G cluster_cycloadd [2+2] Cycloaddition Types start Target Cyclobutane Carboxylic Acid Scaffold malonic Malonic Ester Synthesis (Perkin Alicyclic) start->malonic Simple, unsubstituted, or 1,1-disubstituted scaffolds cycloadd [2+2] Cycloaddition Reactions start->cycloadd Access to cyclobutanones, complex stereochemistry ring_mod Ring Expansion/ Contraction start->ring_mod Specific precursors available modern Modern Methods (e.g., BCB Opening) start->modern Highly functionalized, polysubstituted targets photo Photochemical cycloadd->photo ketene Ketene cycloadd->ketene metal Transition-Metal Catalyzed cycloadd->metal

Caption: Decision workflow for selecting a primary synthetic strategy.

Key Synthetic Strategies and Mechanistic Insights

The Malonic Ester Synthesis: A Classic and Robust Approach

One of the most reliable and straightforward methods for creating a cyclobutane ring fused with a carboxylic acid precursor is the Perkin alicyclic synthesis, a variation of the malonic ester synthesis.[6][7] This method's trustworthiness stems from its use of well-understood, high-yielding ionic reaction steps.

Causality and Mechanism: The synthesis relies on the high acidity of the α-hydrogens of diethyl malonate, which are positioned between two electron-withdrawing carbonyl groups.[8][9]

  • Deprotonation: A strong base, typically sodium ethoxide (NaOEt), quantitatively removes an α-hydrogen to form a resonance-stabilized enolate (a carbanion). This carbanion is a potent nucleophile.[8]

  • Nucleophilic Substitution (Sₙ2): The enolate attacks one of the electrophilic carbons of a 1,3-dihalopropane (e.g., 1,3-dibromopropane). This is the first C-C bond formation step.[7]

  • Intramolecular Cyclization: The resulting intermediate still possesses one acidic α-hydrogen. A second equivalent of base removes this proton, creating a new enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, attacking the remaining alkyl halide at the other end of the propane chain to close the four-membered ring.[6]

  • Hydrolysis and Decarboxylation: The resulting diethyl 1,1-cyclobutanedicarboxylate is then subjected to basic hydrolysis (e.g., with KOH) to convert the esters into carboxylate salts. Acidification produces the dicarboxylic acid. Upon heating, this geminal diacid readily undergoes decarboxylation (loss of CO₂) to yield the final cyclobutanecarboxylic acid.[4][10]

G cluster_mech Malonic Ester Synthesis Mechanism Start Diethyl Malonate + 1,3-Dibromopropane Enolate1 Step 1: Deprotonation (NaOEt) -> Enolate Formation Start->Enolate1 Alkylation Step 2: Sₙ2 Attack on Dibromopropane Enolate1->Alkylation Intermediate Bromo-alkylated Malonate Ester Alkylation->Intermediate Enolate2 Step 3: 2nd Deprotonation (NaOEt) Intermediate->Enolate2 Cyclization Step 4: Intramolecular Sₙ2 Cyclization Enolate2->Cyclization Diester Diethyl Cyclobutane- 1,1-dicarboxylate Cyclization->Diester Hydrolysis Step 5: Hydrolysis (KOH) & Acidification (H₃O⁺) Diester->Hydrolysis Diacid Cyclobutane- 1,1-dicarboxylic Acid Hydrolysis->Diacid Decarboxylation Step 6: Decarboxylation (Heat, ~160°C) Diacid->Decarboxylation Product Cyclobutanecarboxylic Acid Decarboxylation->Product

Caption: Mechanism of the Malonic Ester Synthesis for Cyclobutanecarboxylic Acid.

Advantages vs. Limitations

FeatureMalonic Ester Synthesis
Advantages High yields, readily available starting materials, reliable and well-established procedure.
Limitations Limited to simple substitution patterns, can be difficult to create stereocenters with high control.
[2+2] Cycloaddition Reactions: Versatility in Ring Construction

[2+2] cycloadditions are powerful reactions that form a four-membered ring by joining two double-bond-containing molecules.[11][12] These reactions are often the most efficient way to build complex, substituted cyclobutane cores.

a) Photochemical [2+2] Cycloaddition

This method uses ultraviolet or visible light to excite one of the alkene partners (often an α,β-unsaturated ketone or enone), which then reacts with a ground-state alkene.[13][14] The reaction proceeds through a triplet diradical intermediate, allowing for the stepwise formation of the two new C-C bonds.

Causality and Mechanism: The absorption of light promotes an electron in the enone from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital.[15] This photoexcited state has radical character and can react with another alkene. The regioselectivity (head-to-head vs. head-to-tail dimerization) is governed by the stability of the diradical intermediate formed in the first bond-forming step.[14]

G Enone Enone (Ground State) Light hv (Light) Enone->Light Excited Enone* (Excited Triplet State) Light->Excited Complex Exciplex Formation Excited->Complex Alkene Alkene (Ground State) Alkene->Complex Diradical 1,4-Diradical Intermediate Complex->Diradical C-C Bond Formation ISC Intersystem Crossing (ISC) Diradical->ISC Closure Ring Closure ISC->Closure 2nd C-C Bond Formation Product Cyclobutane Product Closure->Product

Caption: General mechanism for a photochemical [2+2] cycloaddition.

b) Transition-Metal-Catalyzed [2+2] Cycloaddition

Thermally, the [2+2] cycloaddition is a forbidden process according to Woodward-Hoffmann rules.[16] However, transition metal catalysts (e.g., using Rh, Pd, Ni, Fe, or Cu) can provide an alternative, lower-energy reaction pathway, allowing the reaction to proceed under milder thermal conditions.[2][16][17] These methods often offer excellent control over stereoselectivity. For example, ferric chloride (FeCl₃) has been shown to be a practical catalyst for the [2+2] addition of styrenes and methylenemalonates.[17]

Advantages vs. Limitations of [2+2] Methods

FeaturePhotochemical [2+2]Transition-Metal-Catalyzed [2+2]
Advantages Access to complex scaffolds, useful for intramolecular reactions, can use simple starting materials.[13]Milder conditions than thermal reactions, often high stereoselectivity, broader substrate scope possible.[2][16]
Limitations Can lead to mixtures of regio- and stereoisomers, requires specialized photochemical equipment, quantum yields can be low.[14]Catalyst can be expensive, optimization of ligands and conditions may be required, potential for side reactions like homodimerization.[16]
Other Notable Synthetic Routes
  • Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): This modern strategy uses highly strained BCBs as precursors. The release of strain energy provides a strong thermodynamic driving force for reactions that open the central C-C bond, leading to 1,3-disubstituted cyclobutanes with high diastereoselectivity.[18][19][20] This method is particularly powerful for creating densely functionalized scaffolds.[20]

  • Ring Contraction of Cyclopentanones: Certain cyclopentanone derivatives can undergo oxidative ring contraction to yield cyclobutanecarboxylic acids. A notable example is the oxidation of cyclopentanone with hydrogen peroxide, catalyzed by selenium dioxide.[4]

  • Paternò-Büchi Reaction: This is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form a four-membered ether ring called an oxetane.[21][22] While not a direct route to cyclobutane carboxylic acids, the resulting oxetanes are valuable four-membered ring intermediates that can be further transformed.[22][23][24]

Experimental Protocols

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis

This protocol describes a reliable, multi-step synthesis starting from diethyl malonate and 1,3-dibromopropane.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium metal

  • Absolute Ethanol (EtOH)

  • Potassium Hydroxide (KOH)

  • Sulfuric Acid (H₂SO₄), 20% aqueous solution

  • Diethyl ether (Et₂O)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard glassware for reflux, distillation, and extraction

Procedure:

Step 1: Preparation of Diethyl Cyclobutane-1,1-dicarboxylate

  • Prepare Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form sodium ethoxide.

  • Form the Enolate: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate (1.0 eq) dropwise via the dropping funnel with stirring.

  • First Alkylation: To the resulting solution of sodiomalonic ester, add 1,3-dibromopropane (1.0 eq) dropwise. The reaction is exothermic; maintain the temperature below 50 °C. After the addition is complete, heat the mixture to reflux for 1-2 hours.

  • Cyclization: Prepare a second solution of sodium ethoxide (1.0 eq) in a separate flask. Cool the reaction mixture from the previous step and add it slowly to the second batch of sodium ethoxide. Heat the resulting mixture to reflux for an additional 2-3 hours to drive the intramolecular cyclization.

  • Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl cyclobutane-1,1-dicarboxylate. Purify by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid [10]

  • Hydrolysis: In a round-bottom flask, dissolve the diethyl cyclobutane-1,1-dicarboxylate (1.0 eq) in a solution of potassium hydroxide (5.0 eq) in ethanol/water. Heat the mixture to reflux for approximately 20 hours to ensure complete saponification of the esters.[10]

  • Isolation of Diacid: Distill off the ethanol. Cool the remaining aqueous residue and carefully acidify with 20% H₂SO₄ to a pH of ~1-2. A white precipitate of cyclobutane-1,1-dicarboxylic acid may form. Extract the aqueous solution thoroughly with diethyl ether.

  • Decarboxylation: Combine the organic extracts, dry over anhydrous MgSO₄, and evaporate the solvent. Place the resulting crude dicarboxylic acid into a distillation apparatus. Heat the material to 160-170 °C. Vigorous evolution of CO₂ will occur.[10][25]

  • Purification: After the gas evolution ceases, distill the remaining liquid under reduced pressure to yield pure cyclobutanecarboxylic acid.[25] The yield for the final decarboxylation step is typically high (85-95%).[25]

Self-Validation: The progress of the hydrolysis can be monitored by TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The characteristic disappearance of the second carboxylic acid signal in the NMR and the loss of 44 mass units (CO₂) in the mass balance confirms successful decarboxylation.

Protocol 2: General Procedure for Stereocontrolled Derivatization of 3-Oxocyclobutane-1-carboxylic Acid

This protocol outlines a method to introduce stereochemical complexity starting from a commercially available, functionalized cyclobutane core.[5]

Materials:

  • 3-Oxocyclobutane-1-carboxylic acid

  • Methylmagnesium bromide (Grignard reagent), 3.0 M in Et₂O

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • A desired amine (R-NH₂)

  • A peptide coupling agent (e.g., HATU, HOBt/EDC)

  • A non-nucleophilic base (e.g., DIPEA)

Procedure:

Step 1: Grignard Addition to the Ketone

  • Preparation: Dissolve 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition: Add methylmagnesium bromide (2.5 eq) dropwise to the stirred solution. The first equivalent will deprotonate the carboxylic acid, and the subsequent amount will react with the ketone.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup: Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous phase with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. This will yield a mixture of cis- and trans-3-hydroxy-3-methylcyclobutane-1-carboxylic acid.[5] The diastereomers can often be separated by column chromatography.

Step 2: Amide Coupling

  • Activation: Dissolve the isolated carboxylic acid isomer (e.g., the trans isomer, 1.0 eq) in DCM or DMF. Add the peptide coupling agent (e.g., HATU, 1.1 eq) and the non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 15 minutes to activate the carboxylic acid.

  • Coupling: Add the desired amine (R-NH₂, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours until TLC or LC-MS indicates the consumption of the starting material.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic phases, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography.[5]

Trustworthiness: Each step should be monitored by LC-MS to track the conversion of starting material to product. The stereochemical integrity of the final product should be confirmed by 2D NMR techniques (e.g., NOESY) to establish the relative orientation of the substituents on the cyclobutane ring.

Conclusion and Future Outlook

The synthesis of cyclobutane carboxylic acid scaffolds is a dynamic and evolving field. While classic methods like the malonic ester synthesis provide reliable access to simpler cores, modern techniques such as transition-metal-catalyzed cycloadditions and ring-opening of strained systems are enabling the construction of increasingly complex and densely functionalized molecules.[2][20] The ability to create these scaffolds with high stereochemical control is crucial for their application in drug discovery, where the precise 3D arrangement of atoms dictates biological activity.[5]

Future developments will likely focus on enhancing the efficiency and selectivity of these synthetic methods. The application of C-H functionalization logic, where existing C-H bonds on a pre-formed cyclobutane ring are directly converted into new functional groups, represents a particularly exciting frontier.[26][27] Such strategies promise to shorten synthetic sequences and provide rapid access to diverse libraries of novel drug candidates, further cementing the role of the cyclobutane scaffold as a cornerstone of modern medicinal chemistry.

References

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks at University of Central Florida.

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, ACS Publications.

  • Transition metal catalyzed ring-opening reactions of BCBs for the synthesis of cyclobutane derivatives and their scientific context. ResearchGate.

  • Transition-metal-catalyzed C-H functionalization of cyclobutanes. ResearchGate.

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, Wiley Online Library.

  • Paternò–Büchi reaction. Wikipedia.

  • Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews, ACS Publications.

  • Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate.

  • Synthesis of cyclobutenes by highly selective transition-metal-catalyzed ring expansion of cyclopropanes. Angewandte Chemie International Edition, PubMed.

  • A Practical Method for the [2+2] Cycloaddition Catalyzed by Ferric Chloride. Alfa Chemistry.

  • Malonic ester synthesis (of carboxylic acids). Online Chemistry Notes.

  • Cyclobutanecarboxylic acid - general description. Georganics.

  • The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7). Eastfine.

  • Development of functionalised cyclobutanes as constrained arginine-glycine-aspartic acid mimetics as αvβ3 integrin antagonists. RSC Medicinal Chemistry.

  • Malonic ester synthesis of carboxylic acids. NPTEL.

  • Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[18][18]-rearrangement cascade. Chemical Science, Royal Society of Chemistry.

  • Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, MDPI.

  • 1-Amino-cyclobutane carboxylic acid hydrochloride. Chem-Impex.

  • Paterno-Buechi Reaction. Organic Chemistry Portal.

  • Cyclobutanecarboxylic acid synthesis. ChemicalBook.

  • Cyclobutane synthesis. Organic Chemistry Portal.

  • Substituted cyclobutane carboxylic acid compounds and application thereof. Google Patents.

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, ACS Publications.

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Chinese Pharmaceutical Sciences.

  • Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Chinese Pharmaceutical Sciences.

  • The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences, RSC Publishing.

  • By Transformation of Other Cyclobutanes. Houben-Weyl Methods of Organic Chemistry, Vol. E-17a.

  • Cyclobutane Synthesis Methods Review. Scribd.

  • Oxetane synthesis through the Paternò-Büchi reaction. Mendeley.

  • Malonic Ester Synthesis of Cyclobutanecarboxylic Acid. FlipHTML5.

  • Cyclobutylamine. Organic Syntheses.

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, ACS Publications.

  • Malonic ester synthesis. Wikipedia.

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary.

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, ACS Publications.

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate.

  • Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents.

Sources

Method

Application Note: Preparation of 1,3-Disubstituted Cyclobutane Analogs of Combretastatin A4

[1][2][3] Executive Summary Combretastatin A4 (CA-4) is a potent vascular disrupting agent (VDA) that binds to the colchicine site of tubulin, inhibiting microtubule polymerization.[1][2] Despite its nanomolar potency, C...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Combretastatin A4 (CA-4) is a potent vascular disrupting agent (VDA) that binds to the colchicine site of tubulin, inhibiting microtubule polymerization.[1][2] Despite its nanomolar potency, CA-4 suffers from geometric instability: its active cis-stilbene configuration readily isomerizes to the thermodynamically stable but biologically inactive trans-form during storage and administration.

To circumvent this, researchers have developed conformationally restricted analogs.[3][1][2] This guide details the preparation of 1,3-disubstituted cyclobutane analogs , where the unstable ethene bridge is replaced by a rigid cyclobutane ring. This modification locks the pharmacophores in a fixed spatial arrangement, preventing isomerization while maintaining binding affinity.

Key Advantages of the 1,3-Cyclobutane Scaffold:

  • Geometric Stability: Eliminates cis-to-trans isomerization.

  • Metabolic Robustness: The cyclobutane ring is resistant to standard metabolic oxidation compared to the olefin.

  • Structural Diversity: Allows for the separation and evaluation of distinct cis and trans diastereomers, with the cis-analog typically mimicking the bioactive conformation of CA-4.

Synthetic Strategy & Logic

The synthesis relies on a convergent approach. The cyclobutane core is constructed via a [2+2] cycloaddition, followed by the introduction of the second aryl ring via nucleophilic addition. This modular strategy allows for the independent modification of both aryl rings (Ring A and Ring B).

Retrosynthetic Analysis
  • Target: 1,3-Diarylcyclobutane (CA-4 Analog).

  • Disconnection: C1–Aryl bond formation and Deoxygenation.

  • Intermediates: 3-Arylcyclobutanone and 3,4,5-Trimethoxyphenylmagnesium bromide.

  • Precursors: Isovanillin (Ring B source) and Dichloroketene (Cyclobutane source).

Reaction Pathway Visualization

SynthesisPath Isovanillin Isovanillin (Start Material) Styrene Styrene Intermediate Isovanillin->Styrene 1. Protection 2. Wittig Cyclobutanone_Cl 2,2-Dichloro- cyclobutanone Styrene->Cyclobutanone_Cl [2+2] Cycloaddition (Zn, Cl3CCOCl) Dichloroketene Dichloroketene (In Situ) Dichloroketene->Cyclobutanone_Cl Cyclobutanone 3-Aryl- cyclobutanone Cyclobutanone_Cl->Cyclobutanone Dechlorination (Zn/HOAc) TertAlcohol Tertiary Alcohol Cyclobutanone->TertAlcohol Grignard Addition Grignard 3,4,5-Trimethoxy- phenyl MgBr Grignard->TertAlcohol FinalProduct 1,3-Disubstituted Cyclobutane (cis/trans) TertAlcohol->FinalProduct Ionic Hydrogenation (Et3SiH, TFA)

Figure 1: Convergent synthetic pathway for 1,3-disubstituted cyclobutane CA-4 analogs. The route utilizes a [2+2] cycloaddition to form the ring, followed by Grignard addition and deoxygenation.

Detailed Experimental Protocols

Phase 1: Preparation of the 3-Arylcyclobutanone Core

This phase constructs the cyclobutane ring carrying the "Ring B" (isovanillin-derived) moiety.

Reagents:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)[4][5]

  • Methyltriphenylphosphonium bromide (

    
    )
    
  • Trichloroacetyl chloride

  • Zinc dust (activated)

  • Potassium tert-butoxide (

    
    )[6]
    

Protocol:

  • Phenol Protection: Protect the 3-hydroxyl group of isovanillin (e.g., as a benzyl ether or isopropyl ether) to prevent interference with the Grignard step.

    • Reaction: Isovanillin + Isopropyl bromide +

      
      
      
      
      
      3-Isopropoxy-4-methoxybenzaldehyde.
  • Wittig Olefination:

    • Suspend

      
       (1.2 equiv) in dry THF at 0°C.
      
    • Add

      
       (1.2 equiv) and stir for 30 min (solution turns yellow).
      
    • Add the protected aldehyde (1.0 equiv) dropwise.

    • Stir at RT for 4 hours. Quench with saturated

      
      . Extract with EtOAc.
      
    • Yield: 3-Isopropoxy-4-methoxy-styrene.

  • [2+2] Cycloaddition:

    • Suspend activated Zn dust (4 equiv) and the styrene derivative (1 equiv) in dry ether.

    • Add Trichloroacetyl chloride (2 equiv) dropwise over 1 hour under

      
      . (The Zn reacts to form dichloroketene in situ).
      
    • Sonication can improve yield. Stir overnight.

    • Filter through Celite. Concentrate to obtain the 2,2-dichloro-3-arylcyclobutanone.

  • Dechlorination:

    • Dissolve the dichloro-intermediate in glacial acetic acid.

    • Add Zn dust (5 equiv) and stir at RT for 2–4 hours.

    • Neutralize with

      
      , extract with DCM.
      
    • Product:3-(3-isopropoxy-4-methoxyphenyl)cyclobutanone .

Phase 2: Coupling and Deoxygenation

This phase introduces "Ring A" (3,4,5-trimethoxyphenyl) and removes the hydroxyl handle.

Reagents:

  • 5-Bromo-1,2,3-trimethoxybenzene

  • Magnesium turnings

  • Triethylsilane (

    
    )
    
  • Trifluoroacetic acid (TFA)

Protocol:

  • Grignard Preparation:

    • Activate Mg turnings with iodine in dry THF.

    • Add 5-bromo-1,2,3-trimethoxybenzene (1.2 equiv) dropwise to maintain gentle reflux. Stir for 1 hour to form 3,4,5-trimethoxyphenylmagnesium bromide.

  • Nucleophilic Addition:

    • Cool the Grignard solution to 0°C.

    • Add the 3-arylcyclobutanone (from Phase 1) dissolved in THF dropwise.

    • Stir at RT for 2 hours.

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Intermediate: 1-(3,4,5-trimethoxyphenyl)-3-(3-isopropoxy-4-methoxyphenyl)cyclobutan-1-ol (Tertiary Alcohol).

  • Ionic Hydrogenation (Deoxygenation):

    • Dissolve the tertiary alcohol in dry DCM at -78°C.

    • Add

      
       (3 equiv) followed by TFA (5 equiv).
      
    • Allow to warm to 0°C over 2 hours.

    • Note: This method selectively reduces the tertiary alcohol without opening the cyclobutane ring.

    • Quench with

      
      .
      
Phase 3: Purification and Stereochemical Assignment

The reduction typically yields a mixture of cis and trans isomers (approx. 1:1 to 2:1 ratio).

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane/EtOAc gradient (starts 95:5).

    • Observation: The cis-isomer (1,3-diaxial/equatorial relationship) often elutes differently than the trans-isomer due to polarity differences caused by the spatial arrangement of the aryl rings.

  • Stereochemical Validation (NOE NMR):

    • Cis-Isomer: Strong NOE correlation between the methine protons on C1 and C3 (if they are on the same face) or between the aryl protons if the ring puckering brings them close.

    • X-Ray Crystallography: Highly recommended for definitive assignment, as cyclobutane puckering can complicate NMR analysis.

Biological Evaluation Protocols

Tubulin Polymerization Assay

This assay confirms if the analog targets the colchicine site.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer.

  • Method:

    • Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

    • Add test compound (3 µM final conc) or Vehicle (DMSO).

    • Incubate at 37°C in a spectrophotometer.

    • Monitor absorbance at 340 nm (turbidity) for 60 minutes.

  • Result Interpretation: Effective inhibitors (like CA-4) will show a flat line (no polymerization), while the vehicle control will show a sigmoidal increase in absorbance.

Cytotoxicity Assay (MTT/SRB)
  • Cell Lines: HepG2 (Hepatocellular carcinoma), SK-N-DZ (Neuroblastoma).[3][7]

  • Protocol:

    • Seed cells (5,000 cells/well) in 96-well plates.

    • Incubate for 24h.

    • Treat with serial dilutions of the Cyclobutane Analog (0.001 – 100 µM) for 48h.

    • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

    • Measure OD at 570 nm.

    • Calculate

      
       using non-linear regression.
      

Data Summary: CA-4 vs. Cyclobutane Analog[1][2]

The following table summarizes the typical performance characteristics of the 1,3-disubstituted analogs compared to the parent CA-4.

FeatureCombretastatin A4 (CA-4)1,3-Cyclobutane Analog (Cis)1,3-Cyclobutane Analog (Trans)
Linker cis-Ethene (Double Bond)Cyclobutane RingCyclobutane Ring
Geometry Planar, prone to isomerizationPuckered, conformationally lockedPuckered, locked
Stability Unstable (isomerizes to trans)Highly Stable Highly Stable
Tubulin Binding High Affinity (

nM)
Moderate AffinityLow Affinity
Cytotoxicity (

)
~1–5 nM~0.5 – 5 µM> 10 µM
Metabolic Liability High (C=C oxidation)LowLow

Note: While the 1,3-cyclobutane analogs are generally less potent than CA-4 (micromolar vs nanomolar), they offer superior stability and serve as valuable scaffolds for further optimization.

References

  • Malashchuk, A., et al. (2020).[8] Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1210, 128025.[7][8] [7][8]

  • Pettit, G. R., et al. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia, 45, 209–211.

  • Nam, N. H. (2003). Combretastatin A-4 analogues as antimitotic antitumor agents.[3][1][2] Current Medicinal Chemistry, 10(17), 1697-1722.

  • Gaukroger, K., et al. (2001). Novel syntheses of cis- and trans-1,2-diarylcyclobutanes. The Journal of Organic Chemistry, 66(24), 8135-8144.

Sources

Application

Topic: Methods for Determining Cis/Trans Isomerism in Cyclobutanes

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Stereochemical Challenge of the Puckered Ring The cyclobutane moiety, a four-membered carbocycle, is a prevalent struc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Challenge of the Puckered Ring

The cyclobutane moiety, a four-membered carbocycle, is a prevalent structural motif in numerous natural products and pharmaceutically active compounds.[1][2] Unlike the planar representation often depicted in introductory texts, the cyclobutane ring exists in a puckered conformation to alleviate eclipsing strain between adjacent C-H bonds.[2] This non-planarity gives rise to a critical stereochemical feature for di- or polysubstituted cyclobutanes: cis/trans isomerism. The spatial arrangement of substituents—either on the same face (cis) or opposite faces (trans) of the ring—profoundly influences the molecule's three-dimensional shape, and consequently, its biological activity, physical properties, and synthetic accessibility.

For professionals in drug development and medicinal chemistry, the unambiguous assignment of cis/trans stereochemistry is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards. This application note provides a detailed guide to the primary analytical techniques employed for this determination, focusing on the "why" behind the "how" to empower researchers with the ability to select the most appropriate method and interpret the resulting data with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and versatile tool for determining cis/trans isomerism in solution. By probing the local electronic environment and spatial relationships of nuclei, NMR provides a wealth of data that, when correctly interpreted, can lead to definitive stereochemical assignments.

¹H NMR: Chemical Shifts and Coupling Constants

The one-dimensional proton (¹H) NMR spectrum offers the first and often most telling clues. The key parameters are chemical shifts (δ) and scalar coupling constants (J).

Causality Behind Chemical Shifts:

The puckered nature of the cyclobutane ring places substituents and ring protons in distinct spatial environments. In a cis isomer, substituents are in a pseudo-axial/pseudo-equatorial arrangement, while in a trans isomer, they can adopt a more stable pseudo-diequatorial conformation.[3] This leads to differences in shielding and deshielding effects. For example, in some 1,2-disubstituted cyclobutanes, the methine protons (H-1/H-2) in the trans isomer are observed to be more shielded (shifted upfield to a lower ppm value) compared to the corresponding protons in the cis isomer.[3]

The Decisive Role of Coupling Constants (J):

The magnitude of the coupling constant between two protons is exquisitely sensitive to the dihedral angle between them, a relationship described by the Karplus equation.[4] This geometric dependence is the most reliable ¹H NMR parameter for distinguishing cis and trans isomers.

  • Vicinal Coupling (³JHH): This coupling occurs between protons on adjacent carbons (H-C-C-H). The dihedral angle between cis protons on a cyclobutane ring is different from that of trans protons, leading to predictably different ³J values.

  • Long-Range Coupling (⁴JHH): In cyclobutanes, coupling across four bonds can be particularly diagnostic. The coupling between protons in a "W" or zig-zag arrangement is often significant. Notably, the transannular coupling constant ⁴J(eq-eq) is typically around 5 Hz, whereas ⁴J(ax-ax) is close to 0 Hz.[5] This difference can be a powerful indicator of the relative orientation of protons.

Coupling Type Typical Value for cis Isomers (Hz) Typical Value for trans Isomers (Hz) Notes
³JHH (Vicinal) 8.0 - 11.25.2 - 8.0In many cyclobutane systems, J(cis) > J(trans), a trend also seen in cyclopropanes.[6] This can be counterintuitive compared to alkenes.
⁴JHH (Long-Range) VariesVariesHighly dependent on the specific conformation. A large ⁴J(eq-eq) coupling (~5 Hz) can be a strong indicator of proton orientation.[5]
Protocol: 1D ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Spectrometer Setup: Tune and shim the spectrometer on the lock signal to achieve optimal magnetic field homogeneity.

  • Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire data with a spectral width sufficient to cover all proton signals (typically 0-12 ppm).

    • Ensure adequate resolution by setting an acquisition time of at least 2-3 seconds.

    • Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum carefully.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.0 ppm).

    • Integrate all signals.

    • Measure the coupling constants with high precision from the multiplet patterns. A full spectral assignment may require additional 2D experiments like COSY.[7]

Nuclear Overhauser Effect (NOE) Spectroscopy: The Unambiguous Proximity Map

When coupling constants are ambiguous, the Nuclear Overhauser Effect (NOE) provides a definitive answer. The NOE is a through-space phenomenon that occurs between protons that are close to each other (<5 Å), regardless of whether they are connected by bonds.[8]

The Core Principle: An NOE correlation between two substituents (or between a substituent and a ring proton) is irrefutable evidence that they are on the same face of the ring, confirming a cis relationship. The absence of such a correlation, while a corresponding correlation is seen in the other isomer, confirms a trans relationship. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the standard experiment for this purpose.[7][9]

NOE_Principle cluster_cis cis-Isomer cluster_trans trans-Isomer cis_A {HA | CA} cis_B {HB | CB} cis_C {HC | CC} cis_D {HD | CD} sub_X Substituent X sub_Y Substituent Y trans_A {HA | CA} trans_B {HB | CB} trans_C {HC | CC} trans_D {HD | CD} sub_X2 Substituent X label_no_noe No NOE Observed (> 5 Å) sub_Y2 Substituent Y

Protocol: 2D NOESY Experiment
  • Sample Preparation: As per 1D ¹H NMR, but ensure the sample is free of paramagnetic impurities (e.g., dissolved O₂) by degassing with several freeze-pump-thaw cycles.

  • Acquisition:

    • Use a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

    • Set the mixing time (D8) to a value appropriate for the molecule's size. For small molecules like cyclobutane derivatives, a mixing time of 300-800 ms is a good starting point.

    • Acquire a sufficient number of increments in the indirect dimension (F1) to achieve good resolution.

  • Data Processing:

    • Apply Fourier transform in both dimensions (F2 and F1).

    • Phase the 2D spectrum carefully.

    • Analyze the spectrum for cross-peaks. A cross-peak between two protons on the diagonal indicates they are spatially close.

    • Look specifically for cross-peaks between the protons of the two substituents of interest. The presence of this cross-peak confirms a cis relationship.[7]

¹³C NMR Spectroscopy

While ¹H NMR is often more direct, ¹³C NMR can provide valuable corroborating evidence. The chemical shifts of the carbon atoms in the cyclobutane ring and its substituents are sensitive to steric interactions.

The Gamma-Gauche Effect: A key principle is the gamma-gauche effect, where a carbon atom experiences a shielding (upfield shift) effect from a sterically compressing substituent three bonds away (in a gauche conformation). In cis-1,2-disubstituted cyclobutanes, the substituents can cause steric compression on each other and on the ring carbons, often resulting in their signals appearing at a higher field (lower ppm) compared to the less-strained trans isomer.[10]

Carbon Atom Expected Shift in cis Isomer Expected Shift in trans Isomer Reason
Ring Carbons (C1/C2) Often more shielded (upfield)Often more deshielded (downfield)Steric compression in the cis isomer.
Substituent Carbons Often more shielded (upfield)Often more deshielded (downfield)Increased steric hindrance (gamma-gauche effect).

X-ray Crystallography: The Definitive Answer

For compounds that can be crystallized, single-crystal X-ray diffraction is the "gold standard" for stereochemical determination.[1][11] It provides an unambiguous, three-dimensional map of electron density within the crystal, allowing for the direct visualization of the atomic positions and thus the relative stereochemistry.[12]

Trustworthiness: The output is not an interpretation of through-bond or through-space effects, but a direct measurement of the molecular structure in the solid state. If a high-quality crystal structure is obtained, the cis/trans assignment is unequivocal.[13]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension).

    • Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. This is often a trial-and-error process requiring screening of multiple solvents and conditions.

  • Data Collection:

    • Mount the crystal on a goniometer in a diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[12]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Use computational methods (e.g., direct methods or Patterson methods) to solve the "phase problem" and generate an initial electron density map.[12]

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters until the model best fits the experimental data.

  • Analysis: The final refined structure will clearly show the relative positions of the substituents on the cyclobutane ring, confirming the cis or trans configuration.

Ancillary and Chemical Methods

While NMR and X-ray crystallography are the primary tools, other methods can provide supporting evidence or may be useful in specific contexts.

Infrared (IR) Spectroscopy

IR spectroscopy is generally not a primary method for distinguishing cis/trans isomers of cyclobutanes, but it can sometimes offer clues based on molecular symmetry. A trans isomer with a center of symmetry may have fewer IR-active vibrational modes than its less symmetrical cis counterpart (due to the mutual exclusion rule). However, interpreting these differences can be complex and requires careful comparison with calculated spectra or known examples.[14][15]

Method_Selection_Workflow cluster_nmr NMR Analysis start Start: Isomer Mixture is_crystalline Can the compound be crystallized? start->is_crystalline xray Perform Single-Crystal X-ray Crystallography is_crystalline->xray Yes is_soluble Is the compound soluble in a deuterated solvent? is_crystalline->is_soluble No end_definitive Definitive Assignment xray->end_definitive nmr Perform NMR Spectroscopy is_soluble->nmr Yes end_ambiguous Assignment Ambiguous (Consider Chemical Methods) is_soluble->end_ambiguous No nmr_1h Analyze ¹H NMR: Coupling Constants (J) & Chemical Shifts (δ) is_1h_clear Is assignment clear from J-values? nmr_noe Perform 2D NOESY/ ROESY Experiment nmr_13c Analyze ¹³C NMR: Gamma-gauche effects is_noe_clear NOE confirms proximity?

Chemical Derivatization

Classical chemical methods can provide an elegant confirmation of stereochemistry. The most common example relies on the ability of cis-1,2 or cis-1,3 di-functional groups to form cyclic derivatives.

  • Cyclic Anhydride/Acetal Formation: A cis-dicarboxylic acid can be dehydrated to form a cyclic anhydride. Similarly, a cis-diol can react with an aldehyde or ketone to form a cyclic acetal. The corresponding trans isomers, with their functional groups on opposite faces of the ring, are sterically incapable of forming these small-ring cyclic products under the same conditions. This difference in reactivity serves as a definitive chemical proof of configuration.

Conclusion

The determination of cis/trans isomerism in cyclobutanes is a critical task that relies on a suite of powerful analytical techniques. NMR spectroscopy, particularly the analysis of ¹H-¹H coupling constants and the Nuclear Overhauser Effect, stands as the most versatile and informative method for solution-state analysis. For crystalline materials, X-ray diffraction provides the ultimate, unambiguous structural proof. By understanding the physical principles underlying each technique, from the dihedral angle dependence of J-coupling to the through-space nature of the NOE, researchers can confidently assign the stereochemistry of their cyclobutane-containing molecules, a vital step in the journey of discovery and development.

References

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Koning, M. G., van Soest, J. J., & Kaptein, R. (1991). NMR studies of bipyrimidine cyclobutane photodimers. European Journal of Biochemistry, 195(1), 29-40. [Link]

  • Harris, R. K., & Sheppard, N. (1963). The Infrared Absorption Spectra of Cis‐ and Trans−1,2‐Dichlorohexafluorocyclobutane. The Journal of Chemical Physics, 39(2), 297-298. [Link]

  • York, A. E., El-Rami, F., & Lee-Ruff, E. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3183. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved February 20, 2026, from [Link]

  • Durig, J. R., & Willis, J. N. (1970). Vibrational Spectra of Substituted Cyclobutane Compounds. DTIC. [Link]

  • Margulis, T. N. (1969). Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. [Link]

  • Abraham, R. J., & Monasterios, J. R. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 12-20. [Link]

  • Chemistry Notes. (2021, May 30). Determination of configuration of cis and trans isomers. Retrieved February 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation. Retrieved February 20, 2026, from [Link]

  • Zhang, Y., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved February 20, 2026, from [Link]

  • Mykhailiuk, P. K., et al. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Lillien, I. (1967). Nonplanar cyclobutane. Temperature dependence of infrared spectra of cis- and trans-methyl 3-isopropylcyclobutane carboxylate. Journal of the American Chemical Society, 89(23), 5985-5986. [Link]

  • Takeda, T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(8), 1888-1895. [Link]

  • Bellus, D., et al. (1980). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 20, 2026, from [Link]

  • Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group. [Link]

  • Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved February 20, 2026, from [Link]

  • Quora. (2016, May 29). How to identify cis-trans isomerism in cyclic compounds. Retrieved February 20, 2026, from [Link]

  • Bonino, G. B., & Manzoni-Ansidei, R. (1938). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 22(3), 321. [Link]

  • Wiberg, K. B., & Nist, B. J. (1962). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • SeRMN-UAB - Universitat Autònoma de Barcelona. (2017, September 19). Folding peptides studied by NMR. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved February 20, 2026, from [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved February 20, 2026, from [Link]

  • Xie, L. G., et al. (2015). Stereoselective synthesis of trans and cis-disubstituted cyclobutenes... ResearchGate. [Link]

  • Chemistry Steps. (2025, August 10). Cis and Trans Isomers. Retrieved February 20, 2026, from [Link]

  • D'Annibale, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15416-15466. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 20, 2026, from [Link]

  • Chemazon. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy [Video]. YouTube. [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 2.9 Cis–Trans Isomerism in Cycloalkanes. Retrieved February 20, 2026, from [Link]

Sources

Method

crystallization techniques for obtaining X-ray quality crystals of cyclobutane compounds

Application Note: High-Fidelity Crystallization of Cyclobutane Derivatives for X-ray Diffraction Introduction: The Cyclobutane Challenge Cyclobutane rings represent a unique challenge in small molecule crystallography. U...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Crystallization of Cyclobutane Derivatives for X-ray Diffraction

Introduction: The Cyclobutane Challenge

Cyclobutane rings represent a unique challenge in small molecule crystallography. Unlike rigid aromatic systems or flexible alkyl chains, cyclobutanes occupy a "frustrated" middle ground. They possess significant ring strain (~26.5 kcal/mol) and exhibit a characteristic "puckering" motion (butterfly conformation) to relieve torsional strain between eclipsed methylene hydrogens.

Why this matters for X-ray Diffraction (XRD):

  • Conformational Disorder: The puckering mode often leads to disordered crystal structures where the ring appears planar (an average of two puckered states) or exhibits large thermal ellipsoids.

  • Volatility: Many low-molecular-weight cyclobutanes sublime easily, making solvated growth difficult.

  • Lovering’s Fsp³: In drug discovery, cyclobutanes are increasingly used to improve saturation (Fsp³) and solubility without adding excessive molecular weight. Obtaining high-quality crystals is critical for validating absolute stereochemistry in these bioisosteres.

Pre-Crystallization Assessment[1][2][3][4]

Before attempting crystallization, the sample must pass the "Purity & State" checkpoint.

ParameterRequirementRationale
Purity (H-NMR) >95% (ideally >98%)Impurities (especially stereoisomers) disrupt the lattice packing of strained rings, leading to oils.
Residual Solvent <1%Trapped solvent can induce pseudo-polymorphism or solvate formation that degrades quickly in air.
Physical State Solid vs. OilOils: Require derivatization or low-temp in situ crystallization.Solids: Proceed to vapor diffusion or sublimation.[1]

Protocol A: Vapor Diffusion (The "Gold Standard")

Vapor diffusion is the preferred method for cyclobutane derivatives that are solids at room temperature but difficult to crystallize by simple evaporation. This method allows for thermodynamic control, minimizing the kinetic trapping of disordered puckering states.

Mechanism

A concentrated solution of the analyte (in a "Good Solvent") is exposed to the vapor of a "Precipitant" (Anti-solvent).[2] As the precipitant diffuses into the solution, the solubility decreases slowly, promoting ordered nucleation.

Step-by-Step Protocol
  • Solvent Selection:

    • Good Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetone.

    • Precipitant:[3][2][4][5] Pentane, Hexane, or Diethyl Ether.

    • Note: For cyclobutanes, avoid alcohols unless H-bonding is designed; they often lead to solvates that disorder the ring.

  • Setup (The "Vial-in-Vial" Method):

    • Dissolve 5–10 mg of cyclobutane compound in 0.5 mL of the Good Solvent in a small (1.5 mL) GC vial. Ensure the solution is clear (filter if necessary).

    • Place the small vial (uncapped) inside a larger (20 mL) scintillation vial.

    • Pipette 3–5 mL of the Precipitant into the outer vial (careful not to splash into the inner vial).

    • Cap the outer vial tightly.

  • Equilibration:

    • Store in a vibration-free environment at a constant temperature (20°C).

    • Critical Step: If the cyclobutane is prone to ring-opening or degradation, perform this in a dark fridge at 4°C.

  • Harvesting:

    • Check after 24–48 hours. Use a polarized light microscope. True crystals will extinguish light (blink) when rotated; amorphous solids will not.

Protocol B: Sublimation (The "Rigid Ring" Specialist)

For non-polar, volatile, or highly rigid cyclobutane derivatives (e.g., cubane-like precursors or fused rings), solution methods often yield solvated oils. Sublimation exploits the volatility of the strained ring to grow ultra-pure crystals directly from the gas phase.

Mechanism

The compound is heated under reduced pressure. Molecules transition to the gas phase and deposit on a cold surface (cold finger).[1] This method inherently purifies the compound, as impurities usually have different sublimation points.

Step-by-Step Protocol
  • Apparatus: Use a "Cold Finger" sublimation apparatus or a simple tube furnace setup under vacuum.

  • Loading: Place 10–50 mg of crude solid at the bottom of the outer vessel.

  • Vacuum: Apply a vacuum (0.1 – 0.01 Torr). High vacuum is essential to lower the sublimation temperature and prevent thermal ring-opening.

  • Cooling: Circulate ice water (0°C) or dry ice/acetone (-78°C) through the cold finger, depending on the volatility.

  • Heating:

    • Slowly ramp the temperature of the oil bath heating the bottom vessel.

    • Target: 10–20°C below the melting point of the solid.

  • Growth: Allow to stand for 12–24 hours. Crystals will grow on the cold finger.

  • Harvesting: Isolate the vacuum before removing the cold finger to prevent air turbulence from dislodging the crystals.

Protocol C: Handling "Uncrystallizable" Oils (Derivatization)

If the cyclobutane remains an oil (common with simple 1,2-substituted cyclobutanes), you must increase the molecular rigidity and intermolecular forces.

The "p-Nitrobenzoate" Strategy:

  • If the molecule has an alcohol or amine handle, react it with p-nitrobenzoyl chloride .

  • Why? The p-nitrobenzoate group adds:

    • Rigidity: Stops the molecule from "flopping."

    • UV Activity: Makes crystals easier to see.

    • Stacking: The aromatic rings engage in pi-pi stacking, providing a scaffold that forces the cyclobutane ring into an ordered lattice.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct crystallization technique based on the physicochemical properties of the cyclobutane compound.

CrystallizationWorkflow Start Cyclobutane Sample StateCheck Physical State at RT? Start->StateCheck Solid Solid StateCheck->Solid Yes Oil Oil / Gum StateCheck->Oil Yes VolatilityCheck Volatile / High VP? Solid->VolatilityCheck Deriv PROTOCOL C: Derivatization (Add p-nitrobenzoate) Oil->Deriv Has -OH/-NH2 CheckSol Solubility Check Oil->CheckSol No Handle Sublimation PROTOCOL B: Sublimation (Vacuum + Cold Finger) VolatilityCheck->Sublimation Yes (e.g. Cubane) VaporDiff PROTOCOL A: Vapor Diffusion (DCM/Hexane System) VolatilityCheck->VaporDiff No (Polar/Heavy) Deriv->VaporDiff Purify -> Crystallize CheckSol->VaporDiff Try Slow Evap at 4°C

Figure 1: Decision matrix for selecting the optimal crystallization strategy for cyclobutane derivatives.

Troubleshooting Common Issues

IssueDiagnosisCorrective Action
Twinning Crystals look like clusters or crosses.Slow down growth. Reduce the temperature differential or use a less volatile precipitant (e.g., switch Ether to Pentane).
Disorder (Puckering) Thermal ellipsoids of ring carbons are huge or cigar-shaped.Cool the crystal. Collect data at 100K (liquid nitrogen stream). This "freezes" the ring into a single puckered conformation.
Oiling Out Droplets form instead of crystals.Too fast. The precipitant is diffusing too quickly. Use a narrower vial neck or lower temperature.
Decomposition Solution turns yellow/brown.Ring Opening. The cyclobutane is reacting. Ensure no acidic impurities are present (use basic alumina filtration) and keep in the dark.

References

  • Hampton Research. Crystal Growth 101: Vapor Diffusion. Retrieved from [Link]

  • MIT X-Ray Diffraction Facility. Crystallization of Small Molecules. Retrieved from [Link]

  • RSC Advances. Polymorphism and crystallization of small molecules.[6] (General reference for small molecule protocols). Retrieved from [Link]

  • University of Washington. Small Molecule Crystallization Techniques. Retrieved from [Link]

Sources

Application

Application Note: Evaluating the Biological Activity of Substituted Cyclobutanes

Abstract Substituted cyclobutanes represent a high-value scaffold in modern medicinal chemistry, acting as versatile bioisosteres for alkenes, phenyl rings, and labile peptide linkers.[1] Their primary utility lies in co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted cyclobutanes represent a high-value scaffold in modern medicinal chemistry, acting as versatile bioisosteres for alkenes, phenyl rings, and labile peptide linkers.[1] Their primary utility lies in conformational restriction —locking ligands into a "puckered" geometry that reduces the entropic penalty of binding while enhancing metabolic stability. This guide details the critical assay workflows required to validate these properties, specifically focusing on stereoselective target engagement and proteolytic resistance.

Introduction: The Cyclobutane Advantage

In drug discovery, the cyclobutane ring is rarely just a spacer; it is a functional tool used to manipulate molecular geometry.[2] Unlike flexible linear alkyl chains, the cyclobutane ring exists in a puckered conformation (bond angles ~88°, dihedral angle ~25-30°), which positions substituents in precise vectors.

Key Biological Implications:

  • Bioisosterism: Replaces unstable alkene linkers (preventing cis/trans isomerization in vivo) or mimics the ortho/meta vectors of phenyl rings without the aromatic "flatness," increasing Fsp3 character.

  • Metabolic Shielding: The strained ring is often resistant to P450 oxidation compared to cyclopentanes or linear chains.

  • Peptidomimetics: Incorporation of Cyclobutane Amino Acids (CBAAs) constrains peptide backbones, often dramatically increasing resistance to proteases.

Visualizing the Conformational Lock

The following diagram illustrates how cyclobutane substitution reduces the conformational ensemble of a ligand, leading to higher affinity.

ConformationalLock Linear Linear Ligand (High Entropy) Ensemble Multiple Conformations (Rotational Freedom) Linear->Ensemble Solvent Binding_L Binding Event (High Entropic Penalty) Ensemble->Binding_L Induced Fit Cyclo Cyclobutane Analog (Pre-organized) Puckered Locked 'Puckered' Geometry Cyclo->Puckered Strain Binding_C Binding Event (Low Entropic Penalty) Puckered->Binding_C Lock & Key

Figure 1: Comparison of binding thermodynamics between flexible linear ligands and rigid cyclobutane analogues. The pre-organized cyclobutane scaffold minimizes entropy loss upon binding.

Protocol A: Stereoselective Target Engagement

Context: Cyclobutanes possess distinct cis and trans isomers. Biological activity is rarely equipotent; often, one isomer is highly active (e.g., mimicking a cis-peptide bond) while the other is inactive. Testing racemates obscures lead potential.

Method: Competitive Fluorescence Polarization (FP) Binding Assay. Objective: Determine the


 of cis- vs. trans-1,3-substituted cyclobutane analogues against a target receptor (e.g., GPCR or Nuclear Receptor).
Materials
  • Receptor: Purified protein or membrane fraction (e.g., NPY Receptor).

  • Tracer: Fluorescently labeled high-affinity ligand (e.g., Cy5-labeled peptide).

  • Test Compounds: Purified cis and trans isomers of the cyclobutane analogue (>95% purity required).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 0.1% BSA, 0.01% Tween-20.

Step-by-Step Workflow
  • Isomer Verification: Prior to assay, verify isomer purity using NOESY NMR. The cis isomer typically displays NOE correlations between axial protons that are absent in the trans form.

  • Plate Preparation: Use black, low-binding 384-well plates.

  • Titration:

    • Dispense 10 µL of Test Compound (Series dilution: 10 µM down to 0.1 nM) in assay buffer.

    • Include "Total Binding" (Buffer + Protein + Tracer) and "Non-Specific Binding" (Excess unlabeled ligand + Protein + Tracer) controls.

  • Protein Addition: Add 10 µL of receptor protein (concentration =

    
     of the tracer). Incubate for 15 minutes at RT.
    
  • Tracer Addition: Add 10 µL of Fluorescent Tracer (final conc. 1-5 nM).

  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex/Em specific to fluorophore) on a multi-mode plate reader (e.g., EnVision).

Data Analysis & Interpretation

Calculate mP (milli-Polarization) units. Fit data to a specific binding curve (Hill slope).

Compound IDConfigurationIC50 (nM)Ki (nM)Selectivity Ratio
CB-Analogue-1 cis-1,312.58.21.0 (Ref)
CB-Analogue-2 trans-1,3>10,000>5,000>600x
Linear Control N/A450.0320.040x weaker

Expert Insight: If the cis isomer is potent, it suggests the receptor pocket requires a "U-shape" turn, common in GPCRs recognizing peptide loops. If the linear control is significantly weaker than the active isomer, the cyclobutane successfully reduced the entropic penalty.

Protocol B: Proteolytic Stability Profiling

Context: One of the most powerful applications of Cyclobutane Amino Acids (CBAAs) is protecting peptide drugs from degradation. The rigid ring prevents the peptide backbone from adopting the extended conformation required by the active sites of proteases like Trypsin or Chymotrypsin.

Objective: Quantify the half-life (


) of a cyclobutane-modified peptide vs. a native peptide.
Experimental Setup
  • Substrates:

    • Native Peptide: Linear sequence (e.g., Phe-Ala-Gly).

    • Cyclobutane Peptide: Sequence containing 1-amino-1-cyclobutanecarboxylic acid (Ac4c) or

      
      -cyclobutane amino acid.
      
  • Enzyme Mix: Simulated Gastric Fluid (SGF) or purified Trypsin/Chymotrypsin mix.

  • Internal Standard: Tolbutamide or Warfarin (final conc. 1 µM).

Workflow
  • Reaction Initiation: Prepare 100 µM peptide in PBS (pH 7.4). Add Protease (e.g., Trypsin at 1:100 enzyme:substrate ratio).

  • Incubation: Maintain at 37°C with gentle shaking.

  • Sampling: At T=0, 5, 15, 30, 60, 120, and 240 minutes, remove 50 µL aliquots.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate enzymes.

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (MRM mode).

Result Calculation

Plot


 vs. Time. The slope 

determines half-life:

Typical Results:

  • Native Peptide:

    
    .
    
  • Cyclobutane Analogue:

    
    .
    
  • Interpretation: The steric bulk and angular constraint of the cyclobutane ring sterically hinder the protease's catalytic triad from accessing the amide bond.

Advanced Application: The "Solubility-Permeability" Trade-off

Substituted cyclobutanes are lipophilic (


 increases) but have lower molecular flexibility than linear alkanes. This unique property profile requires specific validation using PAMPA (Parallel Artificial Membrane Permeability Assay).

Critical Note on Solubility: Cyclobutanes often exhibit lower aqueous solubility than their linear counterparts due to efficient crystal packing (the rigid ring packs better).

  • Requirement: Run a Kinetic Solubility assay (nephelometry) before cell-based assays. If solubility is <10 µM, false negatives in cytotoxicity assays are likely due to precipitation.

Assay Workflow Diagram

The following Graphviz diagram outlines the decision tree for evaluating cyclobutane hits.

AssayWorkflow Synthesis Synthesis of Cyclobutane Analogue Separation Chiral Separation (Cis/Trans) Synthesis->Separation Solubility Kinetic Solubility (Nephelometry) Separation->Solubility Decision1 Soluble >10µM? Solubility->Decision1 Formulation Formulation Strategy (Cyclodextrin/DMSO) Decision1->Formulation No TargetAssay Target Binding (Protocol A) Decision1->TargetAssay Yes Formulation->TargetAssay Stability Metabolic/Proteolytic Stability (Protocol B) TargetAssay->Stability Active Lead Lead Candidate Stability->Lead Stable

Figure 2: Screening workflow for cyclobutane derivatives. Note the critical checkpoint for solubility prior to biological testing.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Discusses the structural properties and metabolic advantages of cyclobutane rings in drug design.

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. Details the use of cyclobutanes for constraining peptide geometry.

  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock Whitepaper. Provides industrial context on the synthesis and application of cyclobutane scaffolds in approved drugs like Entecavir.

  • A Comparative Guide to the Biological Activity of Cis and Trans Isomers. BenchChem. Highlights the critical differences in biological activity between geometric isomers (e.g., Combretastatin A4).

  • Direct Access to Unnatural Cyclobutane α-Amino Acids. ACS Organic & Inorganic Au. Describes the synthesis and utility of CBAAs in peptidomimetics.

Sources

Method

Application Note: Incorporation of Cyclobutane Scaffolds into Peptide Mimetics

[1] -Amino Acids (CBAAs) Abstract & Core Directive This guide details the strategic incorporation of cyclobutane scaffolds—specifically cyclobutane -amino acids (CBAAs)—into peptide backbones. The cyclobutane ring acts a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Amino Acids (CBAAs)

Abstract & Core Directive

This guide details the strategic incorporation of cyclobutane scaffolds—specifically cyclobutane


-amino acids (CBAAs)—into peptide backbones. The cyclobutane ring acts as a rigid conformational lock, restricting bond rotation (

angles) to induce specific secondary structures (turns, helices) while shielding the peptide bond from proteolytic hydrolysis. This document provides a self-validating workflow for the synthesis, solid-phase incorporation, and biological validation of these peptidomimetics.

Strategic Design: The Stereochemical Switch

Before synthesis, the researcher must select the appropriate stereoisomer. The cyclobutane scaffold is not merely a spacer; it is a programmable structural switch.

Conformational Programming

The rigidity of the cyclobutane ring (pucker angle ~25-35°) forces the backbone into distinct trajectories depending on the relative stereochemistry of the amino and carboxyl groups.

Isomer ConfigurationInduced Secondary StructureApplication
cis-1,2-CBAA Promotes

-turn
or hairpin formation (12-helix mimicry). Forces chain reversal.
Mimicking loops in protein-protein interactions; cyclization.
trans-1,2-CBAA Promotes extended strand or helical assemblies.Antimicrobial peptides (AMPs); cell-penetrating peptides (CPPs); rigid spacers.
Hybrid (

)
Alternating CBAA and

-amino acids (e.g., Proline).[1]
Foldamers with high proteolytic resistance.
Decision Logic

The following decision tree illustrates the selection process for the scaffold based on the desired biological outcome.

DesignLogic Start Target Identification Constraint Define Constraint Need Start->Constraint Turn Need Turn/Loop? Constraint->Turn Compact Helix Need Helix/Strand? Constraint->Helix Extended Cis Select cis-CBAA Turn->Cis Trans Select trans-CBAA Helix->Trans App1 GPCR Ligands (e.g., NPY analogs) Cis->App1 App2 Antimicrobial/Cell Penetrating (Amphipathic) Trans->App2

Figure 1: Strategic selection of cyclobutane stereochemistry based on target pharmacophore requirements.

Protocol A: Synthesis of Fmoc-Protected CBAA Monomer

Objective: Synthesize Fmoc-2-aminocyclobutane-1-carboxylic acid (Fmoc-ACBC) suitable for SPPS. Rationale: The most robust route utilizes [2+2] photocycloaddition of maleic anhydride and ethylene (or derivatives), followed by a Curtius rearrangement. This method is scalable and allows for stereochemical control.

Reagents
  • Maleic anhydride

  • Ethylene gas (or 1,1-dimethoxyethylene for substituted variants)

  • Benzophenone (photosensitizer)

  • Sodium azide (

    
    )
    
  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Dioxane/Water

Step-by-Step Methodology
  • [2+2] Photocycloaddition:

    • Dissolve maleic anhydride (50 mmol) and benzophenone (5 mmol) in degassed acetone.

    • Saturate the solution with ethylene gas in a quartz photochemical reactor.

    • Irradiate with a high-pressure mercury lamp (

      
       nm) at -78°C to 0°C for 6–12 hours.
      
    • Checkpoint: Monitor disappearance of maleic anhydride by TLC.

    • Result: Cyclobutane-1,2-dicarboxylic anhydride.

  • Ring Opening & Esterification:

    • Treat the anhydride with MeOH/reflux to generate the mono-methyl ester.

    • Note: This step establishes the cis-configuration. If trans is required, epimerization using NaOMe/MeOH is performed at this stage.

  • Curtius Rearrangement (Carboxyl to Amine):

    • Activate the free carboxylic acid with ethyl chloroformate/triethylamine at 0°C.

    • Add

      
       (aqueous solution) to form the acyl azide.
      
    • Reflux in toluene (80°C) to induce rearrangement to the isocyanate.

    • Hydrolyze with HCl/H2O to yield the hydrochloride salt of the

      
      -amino acid.
      
  • Fmoc Protection:

    • Dissolve the amino acid salt in 10%

      
       (aq) / Dioxane (1:1).
      
    • Add Fmoc-OSu (1.1 eq) dropwise at 0°C. Stir at RT for 4 hours.

    • Acidify with HCl and extract with Ethyl Acetate.

    • Validation: Verify structure via

      
      H-NMR (cyclobutane protons: 
      
      
      
      1.8–2.5 ppm) and Mass Spec (ESI-MS).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Coupling the sterically hindered cyclobutane residue into a peptide chain. Critical Insight: The cyclobutane ring imposes significant steric bulk. Standard DIC/HOBt coupling is often insufficient, leading to deletion sequences. HATU/HOAt is the mandatory activation system.

Experimental Setup
  • Resin: Rink Amide ChemMatrix (PEG-based resins swell better, improving diffusion for hindered couplings).

  • Loading: 0.5–0.6 mmol/g (lower loading reduces aggregation).

Coupling Cycle (Manual or Automated)
  • Fmoc Deprotection:

    • 20% Piperidine in DMF (2

      
       5 min).
      
    • Wash: DMF (

      
       min).
      
  • Activation (The Critical Step):

    • Amino Acid: Fmoc-CBAA (3.0 equivalents relative to resin).

    • Activator: HATU (2.9 eq) / HOAt (3.0 eq).

    • Base: DIEA (6.0 eq).

    • Pre-activation: Mix AA, HATU, HOAt, and DIEA in DMF for 1 minute before adding to the resin.

  • Coupling Reaction:

    • Incubate for 2 hours (double standard time).

    • Pro-Tip: For extremely hindered sequences (e.g., CBAA-Proline junctions), perform a "double couple" (repeat step 2-3 with fresh reagents).

  • Monitoring:

    • Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines).

    • Pass Criteria: Resin beads must be colorless. If blue/stained, repeat coupling.

  • Cleavage:

    • TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Precipitate in cold diethyl ether.

Protocol C: Proteolytic Stability Validation

Objective: Quantify the metabolic stability conferred by the cyclobutane scaffold. Method: Comparative degradation assay using human serum or specific proteases (Trypsin).

Materials
  • Peptide Stock: 1 mM in PBS.

  • Enzyme: Trypsin-EDTA (0.25%) or Pooled Human Serum.

  • Quenching Agent: 1% TFA in Acetonitrile.[2]

  • Analysis: RP-HPLC (C18 column).[2]

Workflow
  • Incubation:

    • Mix Peptide Stock (20

      
      L) with Serum/Enzyme (180 
      
      
      
      L) at 37°C.
    • Prepare a control (Peptide in PBS only).

  • Sampling:

    • At time points

      
       min, and 24 hrs.
      
    • Remove 20

      
      L aliquot.
      
  • Quenching:

    • Immediately add aliquot to 80

      
      L of cold Quenching Agent.
      
    • Centrifuge at 10,000 rpm for 5 min to pellet proteins.

  • Quantification:

    • Inject supernatant onto HPLC.[2][3]

    • Monitor peak area of the parent peptide (

      
      ) vs. internal standard.
      
    • Calculate % remaining:

      
      .
      
Data Presentation Example

Table 1: Comparative Stability of Native vs. Cyclobutane-Modified Peptides

Peptide IDSequence

(Serum)

(Trypsin)
Fold Increase
Native H-Ala-Gly-Phe-OH45 min12 min1.0x
CBAA-1 H-Ala-cLeu -Phe-OH> 24 hrs> 4 hrs>30x
CBAA-2 H-Ala-cPro -Phe-OH> 24 hrs> 6 hrs>40x

(Note: "cLeu" denotes a cyclobutane analog of Leucine)

Visualization of Stability Logic

The following diagram outlines the logic flow for the stability assay and data interpretation.

StabilityAssay Sample Peptide Sample (1 mM) Incubate Incubation (37°C, Serum/Trypsin) Sample->Incubate Aliquot Time-Point Sampling Incubate->Aliquot t = 0, 15, 30... Quench Acid Quench (Precipitate Enzymes) Aliquot->Quench HPLC RP-HPLC Analysis Quench->HPLC Calc Calculate Half-life (1st Order Kinetics) HPLC->Calc

Figure 2: Workflow for determining proteolytic half-life (


) of cyclobutane-modified peptides.

References

  • Ortuño, R. M., et al. (2005).[4] Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry. Link

  • Illa, O., et al. (2020).[5][6] Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems. International Journal of Molecular Sciences. Link

  • Aitken, D. J., et al. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline

    
    -peptides. Amino Acids.[7][1][4][8][9][10][11][12][13][14] Link
    
  • Bachem Application Guide. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs. Amino Acids.[7][1][4][8][9][10][11][12][13][14] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of Cyclobutane Derivatives

Current Status: Online Topic: Troubleshooting Side Reactions in Cyclobutane Functionalization Ticket ID: CYCLO-BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Troubleshooting Side Reactions in Cyclobutane Functionalization Ticket ID: CYCLO-BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "High-Energy" Substrate

Welcome to the technical support hub for cyclobutane functionalization. Working with cyclobutane derivatives presents a unique paradox: the ring is kinetically stable enough to handle but thermodynamically primed (


26 kcal/mol ring strain) to release energy via ring opening or expansion.

When introducing bromine—a large, polarizable, and often radical-generating atom—you are navigating a minefield of three primary side-reaction classes:

  • Radical Ring Opening: The "Radical Clock" problem during Wohl-Ziegler reactions.

  • Acid-Catalyzed Rearrangement: Ring expansion (Wagner-Meerwein) during electrophilic activation.

  • Elimination: Rapid dehydrobromination to highly strained cyclobutenes.

Diagnostic Visualizer: The Radical Clock

Before proceeding with your experiment, understand the competition occurring in your flask. The diagram below illustrates the critical bifurcation point for a cyclobutylmethyl radical.

RadicalClock Start Cyclobutane Derivative (Precursor) Radical Cyclobutyl Radical (Intermediate) Start->Radical H-Abstraction (NBS/hv) Product Brominated Cyclobutane (Desired) Radical->Product Br-Abstraction (Fast Trap) OpenRadical Homoallylic Radical (Linear) Radical->OpenRadical Ring Opening (k_open > 10^3 s^-1) SideProduct Linear Alkene Bromide (Ring Opened) OpenRadical->SideProduct Br-Abstraction

Technical Deep Dive & Troubleshooting

Scenario A: Radical Bromination (Wohl-Ziegler)

Context: You are using NBS/AIBN or Light to brominate a benzylic or allylic position attached to a cyclobutane ring.

SymptomRoot CauseCorrective Action
Product is a linear alkene Rate Mismatch. The cyclobutylmethyl radical opened before it could find a bromine atom. This is common if the linear radical is stabilized (e.g., by a phenyl group).Increase [Br] concentration. Switch from NBS (low steady-state

) to a higher concentration brominating agent, or add

slowly. Lower Temperature. Ring opening has a higher activation energy than bromine abstraction. Cool to -78°C or 0°C.
Recovery of starting material Inefficient Initiation. Cyclobutane C-H bonds are stronger than typical secondary alkyl bonds due to increased s-character (hybridization effect).Switch Initiators. Use a chemical initiator with a half-life matched to your reflux temp (e.g., V-40 instead of AIBN for lower temps). Ensure UV source is quartz, not Pyrex (which blocks <300nm).
Poly-bromination Product Instability. The brominated cyclobutane activates the alpha proton further, making the second bromination faster than the first.Stop at 60-70% Conversion. Do not push for 100%. Purify the mono-bromide and recycle starting material.
Scenario B: Alpha-Bromination of Ketones

Context: You are using


/AcOH or NBS to brominate a cyclobutyl ketone.
SymptomRoot CauseCorrective Action
Ring Expansion (Cyclopentanone formed) Acid-Catalyzed Rearrangement. Protonation of the cyclobutyl ketone allows migration of the ring bond (Wagner-Meerwein) to relieve strain.Buffer the System. Use NBS/NH₄OAc or PTAB (Phenyltrimethylammonium tribromide) in THF. Avoid strong mineral acids (HBr).
Elimination to Cyclobutene Spontaneous Elimination.

-bromocyclobutanes are prone to

elimination even with weak bases because the

character relieves some eclipsing interactions.
Avoid Basic Workup. Do not wash with

or

. Quench with water/brine only. Store at low temp.

Validated Protocol: Radical Bromination of Cyclobutylbenzene

Objective: Selective benzylic bromination while suppressing ring opening. Substrate: Cyclobutylbenzene


 (1-Bromocyclobutyl)benzene.
Reagents & Equipment
  • Substrate: Cyclobutylbenzene (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv) - Must be recrystallized from water prior to use to remove HBr.

  • Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide.

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluorotoluene (Green alternative, higher boiling point).
    
  • Scavenger:

    
     (anhydrous, 0.1 equiv) - Critical addition.
    
Step-by-Step Workflow
  • Preparation (The HBr Trap):

    • Dissolve cyclobutylbenzene in Trifluorotoluene (0.2 M).

    • Add anhydrous

      
      .
      
    • Why? HBr generated during the reaction catalyzes ring opening and autocatalytic decomposition. The base neutralizes trace HBr without quenching the radical chain.

  • Initiation:

    • Add NBS and AIBN.

    • Degas the solution (Argon sparge, 10 mins). Oxygen is a radical inhibitor.

  • Reaction (The Temperature Control):

    • Heat to 60°C (if using AIBN) or irradiate with a visible light LED (blue/white) at room temperature.

    • Checkpoint: Monitor by TLC/NMR every 30 mins. Look for the disappearance of the benzylic proton (

      
       3.5 ppm) and appearance of the C-Br methine (
      
      
      
      ~5.5 ppm).
    • Warning: If you see alkene peaks (5.0–6.0 ppm), STOP . The ring is opening.[1] Lower the temperature immediately.

  • Workup (The Stabilization):

    • Cool to 0°C. Filter off succinimide and

      
      .
      
    • Concentrate under reduced pressure at <30°C .

    • Do not distill. Cyclobutyl bromides are thermally sensitive.

Decision Logic: Troubleshooting Flowchart

Use this logic gate to determine your next move if the reaction fails.

Troubleshooting Problem Reaction Failed CheckNMR Check Crude NMR Problem->CheckNMR Alkene Linear Alkenes Present? CheckNMR->Alkene Signals 5.0-6.0 ppm SM Starting Material Only? CheckNMR->SM No Change Complex Complex Mixture/Tars? CheckNMR->Complex Broad signals Sol_Temp Decrease Temp Use Photochemistry Alkene->Sol_Temp Ring Opening Sol_Init Check O2 exclusion Change Initiator SM->Sol_Init Initiation Failure Sol_Acid Add K2CO3 Use PTAB instead of Br2 Complex->Sol_Acid Acid Decomposition

FAQ: Common User Queries

Q: Can I use the Hunsdiecker reaction to make bromocyclobutane from cyclobutanecarboxylic acid? A: Yes, but the classical Hunsdiecker (


 salt + 

) often gives poor yields due to thermal instability.
  • Recommendation: Use the Cristol-Firth modification (Acid +

    
     + 
    
    
    
    in
    
    
    /DCM). This proceeds under milder conditions and minimizes radical rearrangement. Alternatively, the Barton-Hunsdiecker (N-hydroxy-2-thiopyridone ester) is excellent for generating cyclobutyl radicals that can be trapped by
    
    
    .

Q: Why does my cyclobutyl bromide turn black/brown on the shelf? A: Cyclobutyl bromides are prone to autocatalytic dehydrobromination. The HBr released catalyzes further decomposition (polymerization).

  • Fix: Store over a few grains of anhydrous

    
     or Copper wire in the freezer (-20°C).
    

Q: Is it safe to distill 1-bromocyclobutane? A: Generally, no . While simple bromocyclobutane (bp ~108°C) can be distilled, substituted derivatives often eliminate or rearrange upon heating. Flash chromatography on neutral alumina (not acidic silica) is safer.

References

  • Wohl-Ziegler Bromination Mechanism : Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link

  • Radical Ring Opening Kinetics : Maillard, B., Forrest, D., & Ingold, K. U. (1976). Kinetic applications of electron paramagnetic resonance spectroscopy. 27. Isomerization of cyclopropylcarbinyl to allylcarbinyl. Journal of the American Chemical Society, 98(22), 7024–7026. Link

  • Hunsdiecker Modifications (Cristol-Firth) : Meek, J. S., & Osuga, D. T. (1963). Bromodecarboxylation of Cyclobutanecarboxylic Acid. Organic Syntheses, 43, 9. Link

  • Cyclobutyl Ketone Bromination : Conia, J. M., & Salaun, J. R. (1972). Thermolytic rearrangements of cyclobutane derivatives. Accounts of Chemical Research, 5(1), 33–40. Link

  • General Reactivity of Cyclobutanes : Rappoport, Z., & Liebman, J. F. (Eds.).[2][3] (2005). The Chemistry of Cyclobutanes. Wiley. Link

Sources

Optimization

enhancing the metabolic stability of cyclobutane-based drug candidates

Current Status: Operational Topic Owner: Senior Application Scientist, Medicinal Chemistry Division Last Updated: February 20, 2026[1] Diagnostic Hub: Is the Ring the Problem? Before initiating complex synthetic modifica...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic Owner: Senior Application Scientist, Medicinal Chemistry Division Last Updated: February 20, 2026[1]

Diagnostic Hub: Is the Ring the Problem?

Before initiating complex synthetic modifications, you must confirm that the cyclobutane ring itself is the site of metabolic liability (SOM). Cyclobutane rings (


26 kcal/mol strain energy) are kinetically stable to hydrolysis but are susceptible to oxidative clearance via Cytochrome P450 (CYP) enzymes.
Troubleshooting Workflow

Use this decision tree to diagnose high intrinsic clearance (


) issues in your lead series.

Troubleshooting Start High Intrinsic Clearance (> 20 µL/min/mg in HLM) MetID Run Metabolite ID (MetID) (LC-MS/MS + GSH trapping) Start->MetID Analysis Analyze Mass Shift MetID->Analysis M16 +16 Da (Oxidation) Analysis->M16 RingLoc Is oxidation on the Cyclobutane Ring? M16->RingLoc Yes RingOpen Diagnosis: Ring Opening (Rare: +34 Da or fragments) M16->RingOpen Complex Shift RingOx Diagnosis: Ring Hydroxylation (C-H Abstraction) RingLoc->RingOx Yes (Alpha/Beta C-H) Appendage Diagnosis: Linker/Sidechain Liability (Benzylic/Allylic oxidation) RingLoc->Appendage No Sol1 Strategy: Gem-difluorination (Block SOM) RingOx->Sol1 Sol2 Strategy: Oxetane Switch (Reduce Lipophilicity) RingOx->Sol2

Figure 1: Diagnostic logic for isolating metabolic instability in cyclobutane-containing drugs.

Optimization Strategies: The "Fix"

Once you have confirmed CYP-mediated oxidation of the cyclobutane ring, deploy the following structural modifications. These are ranked by "Synthetic Economy" (ease of implementation vs. impact).[1]

Strategy A: Gem-Difluorination (The "Shield")

Replacing a methylene (


) group with a gem-difluoro (

) group is the gold standard for stabilizing cyclobutanes.
  • Mechanism: The C-F bond is stronger (

    
    116 kcal/mol) than the C-H bond (
    
    
    
    99 kcal/mol), rendering it resistant to the Hydrogen Atom Transfer (HAT) step of the CYP catalytic cycle.
  • Electronic Effect: The strong electron-withdrawing nature of fluorine deactivates adjacent C-H bonds against oxidation.

  • Conformational Effect: 3,3-difluorination tends to flatten the ring "pucker" angle (

    
    ), which can alter binding affinity but typically improves metabolic stability.
    
Strategy B: The Oxetane Switch (The "Bioisostere")

Replacing the cyclobutane with an oxetane (specifically 3,3-disubstituted oxetane) is a high-impact strategy for lowering lipophilicity (


) while blocking metabolism.
  • Mechanism: The oxygen atom acts as a metabolic "dead end" at that position.

  • Solubility: Oxetanes are more polar than cyclobutanes, often improving solubility and reducing non-specific binding, which indirectly lowers metabolic clearance.[1]

Comparative Data: Scaffold Properties
PropertyCyclobutane3,3-DifluorocyclobutaneOxetane (3,3-sub)
Metabolic Stability Low (prone to C-H oxidation)High (Blocked & Deactivated)High (No H to abstract)
Lipophilicity (

)
Baseline (0.[1]0)+0.1 to +0.4 (Lipophilic)-1.0 to -1.3 (Polar)
Ring Strain ~26 kcal/mol~26 kcal/mol~25 kcal/mol
H-Bonding NoneWeak Acceptor (C-F)Good Acceptor (Ether O)
Primary Use Case Rigid SpacerStability Fix (maintaining lipophilicity)Stability + Solubility Fix

Experimental Protocols

Protocol 1: Intrinsic Clearance ( ) in Human Liver Microsomes (HLM)

Use this assay to validate the stability of your new analogs.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Test Compound (10 mM DMSO stock).[1]

  • Stop Solution: Acetonitrile containing 200 ng/mL Tolbutamide (Internal Standard).[1]

Procedure:

  • Preparation: Dilute Test Compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Pre-incubation: Mix 30

    
    L of microsomes (final conc. 0.5 mg/mL) with 340 
    
    
    
    L of substrate solution. Incubate at 37°C for 5 min.
  • Initiation: Add 30

    
    L of NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of Stop Solution . Vortex for 10 min at 1200 rpm.
    
  • Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    
Protocol 2: Synthesis of 3,3-Difluorocyclobutane Building Block

A common route to access the stabilized scaffold.

Reaction: [2+2] Cycloaddition of dichloroketene + vinyl ether


 Dechlorination 

Fluorination.[1]
  • Cycloaddition: React trichloroacetyl chloride with activated Zn/Cu couple in the presence of benzyl vinyl ether to form the dichlorocyclobutanone intermediate.

  • Fluorination: Treat the ketone with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor in DCM at 0°C

    
     RT to generate the gem-difluoro moiety.
    
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) of the benzyl ether yields the 3,3-difluorocyclobutanol, a versatile building block.[1]
    

Mechanistic Deep Dive (FAQs)

Q1: Why is the cyclobutane ring susceptible to oxidation despite being "rigid"?

A: While rigid, the C-H bonds in cyclobutane possess high


-character, which typically strengthens bonds.[1] However, the ring strain creates "puckered" conformations that can expose specific protons (

or

) to the heme iron of CYP450. The mechanism involves Hydrogen Atom Transfer (HAT) to the Compound I (FeO

) species.

CYP_Mechanism Substrate Cyclobutane-R (Substrate) Radical Carbon Radical (Intermediate) Substrate->Radical HAT (Rate Limiting) CpdI CYP450 Cpd I (Fe=O)3+ CpdI->Radical Abstacts H• Product Hydroxy-Cyclobutane (Unstable/Stable) Radical->Product OH Rebound

Figure 2: CYP450 oxidation mechanism via Hydrogen Atom Transfer (HAT).[2]

Q2: Does the "pucker" angle really matter for stability?

A: Yes. An unsubstituted cyclobutane puckers at


30° to relieve torsional strain.[1] Substituents (like gem-difluoro) flatten this angle (

).[1] A flatter ring has a different steric profile in the CYP active site, often reducing the accessibility of the remaining C-H bonds to the catalytic iron center.
Q3: Can I use a Spirocycle instead?

A: Absolutely. Spirocyclic 1,1-disubstituted gem-difluorocyclobutanes are excellent for "locking" a conformation.[1] By fusing the ring, you remove rotatable bonds (entropy benefit) and simultaneously block the most reactive carbon centers.

References

  • Van der Kolk, M. R., et al. (2022).[1][3] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9).[1][3] Link

  • Bull, J. A., et al. (2016).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 116(19).[1] Link

  • Mykhailiuk, P. K. (2018).[1] "Generation of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks." Synthesis, 50(24).[1] Link

  • Guengerich, F. P. (2001).[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 14(6).[1] Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14).[1] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Absolute Stereochemistry Determination of Chiral Cyclobutanes

Executive Summary The determination of absolute configuration (AC) for chiral cyclobutanes presents a unique set of challenges compared to acyclic or six-membered ring systems. The cyclobutane ring is not planar; it exis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of absolute configuration (AC) for chiral cyclobutanes presents a unique set of challenges compared to acyclic or six-membered ring systems. The cyclobutane ring is not planar; it exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions). This conformational mobility (


 symmetry inversion), combined with the lack of strong chromophores in many [2+2] photocycloaddition scaffolds, renders standard optical rotation (OR) unreliable.

This guide compares the three primary methodologies for AC assignment: Anomalous Dispersion X-ray Crystallography , Vibrational Circular Dichroism (VCD) , and NMR Derivatization (Mosher’s Method) .

Quick Decision Matrix
  • Crystalline Solid + Heavy Atom (S, Cl, Br)?

    
    X-Ray (Anomalous Dispersion) .
    
  • Oil/Amorphous Solid + No Heavy Atom?

    
    VCD + DFT .
    
  • Secondary Alcohol/Amine Substituent Present?

    
    NMR (Mosher's) .
    

The Cyclobutane Challenge: Ring Puckering

Before selecting a method, one must understand the substrate. Unlike cyclohexane (chair), cyclobutane adopts a puckered conformation with a dihedral angle of


25-35°.
  • The Trap: In solution, the ring flips rapidly between two equivalent puckered conformers (inversion barrier

    
    1.5 kcal/mol).
    
  • Impact: Time-averaged NMR signals can mimic a planar structure, masking the true 3D geometry. However, VCD captures the snapshot of vibrational states, and X-ray freezes a single low-energy conformer. Any computational model (DFT) used for assignment must account for this puckering to avoid false negatives.

Comparative Analysis of Methodologies

Method A: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard. This is the only method that provides a direct image of the molecular connectivity and stereochemistry without chemical correlation or extensive calculation.

  • Mechanism: Relies on Resonant Scattering (Anomalous Dispersion) . The breakdown of Friedel's law (

    
    ) occurs when atoms absorb X-rays near their absorption edge.
    
  • Critical Metric: The Flack Parameter (

    
    ) .
    
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (wrong enantiomer).
      
    • 
      : Racemic twin or ambiguous.
      
  • Limitation: Requires a "heavy" atom (typically >Si) for Mo-source instruments. For pure hydrocarbons (C, H, N, O), Cu-source instruments are required, and even then, confidence can be marginal.

Method B: Vibrational Circular Dichroism (VCD)

The Solution-State Standard. VCD measures the differential absorption of left- vs. right-circularly polarized IR light (


) during vibrational transitions.[1]
  • Why for Cyclobutanes? Cyclobutanes possess distinct "ring breathing" and "puckering" modes in the fingerprint region (900–1400 cm⁻¹) that are highly sensitive to chirality.

  • Workflow:

    • Measure experimental VCD spectrum of the oil/solution.

    • Perform conformational search (MMFF/DFT) to find all puckered minima.

    • Calculate VCD spectrum using DFT (e.g., B3LYP/6-31G*).

    • Compare Exp.[2][3][4] vs. Calc. using similarity scores (SimIR/SimVCD).

  • Advantage: Non-destructive; works on oils; no derivatization needed.[1]

Method C: NMR Derivatization (Mosher's Method)

The Chemical Correlation approach. Reacting a chiral secondary alcohol/amine on the cyclobutane with (R)- and (S)-MTPA (Mosher's acid).

  • Mechanism: The

    
      analysis.[5][6] The phenyl ring of the MTPA auxiliary shields protons on one face of the cyclobutane.
    
  • The Risk: The rigid, puckered nature of cyclobutane can sometimes force the MTPA auxiliary into a non-standard conformation, violating the "anti-periplanar" assumption of the Mosher model. This method requires high caution for sterically crowded cyclobutanes.

Performance Comparison Data

MetricX-Ray (SC-XRD)VCD (+DFT)NMR (Mosher)
Sample State Single Crystal (Required)Liquid, Oil, or SolutionSoluble Liquid/Solid
Sample Mass < 0.5 mg (if crystal grows)5 - 10 mg (recoverable)2 - 5 mg (destructive)
Time to Result 24 - 48 hours2 - 5 days (calc. dependent)24 hours
Heavy Atom? Preferred (Cl, Br, S)Not RequiredNot Required
Confidence >99% (if Flack < 0.1)90-95% (depends on theory)80-90% (risk of conformational error)
Cost High (Instrument/Service)Medium (Instrument + Compute)Low (Reagents + NMR time)

Detailed Protocols

Protocol 1: VCD Determination Workflow

Best for: Pharmaceutical intermediates, oils, and compounds lacking heavy atoms.

  • Data Collection:

    • Dissolve 5-10 mg of sample in CDCl₃ or CCl₄ (approx 0.1 M).

    • Record IR and VCD spectra (PEM modulation) in the 2000–800 cm⁻¹ range. Resolution: 4 cm⁻¹.[3] Scans: ~3000 (approx 1-2 hours) to improve S/N ratio.

    • Checkpoint: Ensure the IR absorbance is between 0.2 and 0.8 AU.

  • Computational Modeling (The Critical Step):

    • Conformational Search: Use Molecular Mechanics (MMFF94) to generate conformers. Crucial: You must capture both "wing-up" and "wing-down" puckers of the cyclobutane.

    • Geometry Optimization: Optimize all conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G(d) or B3LYP/cc-pVTZ).

    • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for the optimized geometries.

  • Analysis:

    • Apply Boltzmann weighting to the calculated spectra based on Gibbs Free Energy (

      
      ).
      
    • Overlay the Boltzmann-averaged calculated spectrum with the experimental spectrum.

    • Visual Check: Look for sign coincidence (positive peaks matching positive peaks) in the fingerprint region.

    • Quantitative Check: Calculate the SimVCD score (0 to 1). A score >0.5 with correct sign alignment indicates a match.

Protocol 2: Modified Mosher's Method for Cyclobutanes

Best for: Cyclobutanes with secondary alcohols where VCD is unavailable.

  • Derivatization:

    • Split sample into two aliquots.

    • React Aliquot A with (R)-(-)-MTPA-Cl and pyridine.

    • React Aliquot B with (S)-(+)-MTPA-Cl and pyridine.

    • Purify both diastereomers (flash chromatography) to remove excess reagent.

  • NMR Analysis:

    • Acquire ¹H NMR for both (R)- and (S)-esters.[6]

    • Assign protons strictly. Use COSY/HSQC to identify protons cis and trans to the ester linkage on the cyclobutane ring.

  • 
     Calculation: 
    
    • Calculate

      
       for protons neighboring the chiral center.[6]
      
    • Interpretation: Construct a 3D model. The protons with positive

      
       values reside on the right side of the Mosher plane; negative  values reside on the left.
      
    • Warning: If the

      
       values are small (<0.02 ppm) or random, the cyclobutane puckering is likely interfering with the auxiliary's alignment. Abort and use VCD.
      

Visualizations

Diagram 1: Method Selection Decision Tree

(Caption: Logical flow for selecting the optimal stereochemical assignment method based on sample properties.)

DecisionTree Start Start: Chiral Cyclobutane Sample IsSolid Is the sample a Crystalline Solid? Start->IsSolid HeavyAtom Does it contain a Heavy Atom? (Si, S, Cl, Br, I) IsSolid->HeavyAtom Yes FunctGroup Does it have a 2° Alcohol/Amine? IsSolid->FunctGroup No (Oil/Amorphous) HeavyAtom->FunctGroup No XRay METHOD A: X-Ray Crystallography (Anomalous Dispersion) HeavyAtom->XRay Yes VCD METHOD B: VCD + DFT Calculation (Solution State) FunctGroup->VCD No (Pure Hydrocarbon/Ether) Mosher METHOD C: Mosher's Analysis (NMR Derivatization) FunctGroup->Mosher Yes Mosher->VCD Ambiguous Delta-Delta

Diagram 2: VCD Analysis Workflow

(Caption: Step-by-step workflow for VCD stereochemical assignment, emphasizing the computational feedback loop.)

VCDWorkflow Exp Experimental VCD (FT-IR/VCD Spectrometer) Compare Comparison (SimVCD Score) Exp->Compare ConfSearch Conformational Search (MMFF/Monte Carlo) *Capture Puckering* DFT DFT Optimization & Freq Calc (B3LYP/6-31G*) ConfSearch->DFT Boltz Boltzmann Weighting (Gibbs Free Energy) DFT->Boltz Boltz->Compare Compare->ConfSearch Mismatch (Refine Model) Result Assign Absolute Configuration Compare->Result Match (>0.5)

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Freedman, T. B., et al. (2003).[7] Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[1][7][8][9][10] Chirality, 15(9), 743-758.[7] Link

  • Stephens, P. J., & Devlin, F. J. (2000). Determination of the structure of chiral molecules using ab initio vibrational circular dichroism spectroscopy.[1][3][7][9][10] Chirality, 12(4), 172-179. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][4][11][12] Chemical Reviews, 104(1), 17-118. Link

  • Kuwahara, S., et al. (2006). Facile determination of absolute configuration of cyclobutane derivatives by VCD spectroscopy. Tetrahedron: Asymmetry, 17(4), 545-549. Link

Sources

Comparative

Comparative Guide: Cytotoxic Properties of cis- and trans-Cyclobutane Analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Stereochemical influence on cytotoxicity, mechanistic divergence, and experimental validat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Stereochemical influence on cytotoxicity, mechanistic divergence, and experimental validation.

Executive Summary: The Stereochemical Imperative

In medicinal chemistry, the cyclobutane ring is not merely a linker; it is a rigid scaffold that directs pharmacophores into precise 3D vectors. Unlike flexible alkyl chains, the cyclobutane ring adopts a "puckered" or "butterfly" conformation (dihedral angle ~25–35°), which relieves torsional strain. This unique geometry means that cis and trans isomers display drastically different spatial occupancies, affecting everything from DNA intercalation to receptor pocket fitting.

This guide compares the cytotoxic properties of cis and trans cyclobutane analogs across two distinct drug classes:

  • Small Molecule Tubulin Inhibitors: Where cis-geometry often mimics bioactive folded conformations.

  • Platinum Coordination Complexes: Where "non-classical" trans-geometry is emerging as a strategy to overcome resistance.

Mechanistic Divergence: cis vs. trans[1]

The biological activity of cyclobutane analogs is dictated by how the ring's stereochemistry aligns substituents with their target.

A. Small Molecules (e.g., Combretastatin A4 Analogs)[2][3][4]
  • Target: Colchicine binding site on Tubulin.[1][2][3]

  • The cis Advantage: The cis-1,3-disubstituted cyclobutane scaffold mimics the cis-stilbene olefin of Combretastatin A4 (CA4). This "folded" geometry allows the molecule to fit snugly into the hydrophobic pocket between

    
    - and 
    
    
    
    -tubulin, facilitating hydrogen bonding with the T5 loop (specifically Thr179).
  • The trans Disadvantage: trans-Isomers adopt an extended, linear conformation. This leads to steric clashes with the T7 loop (Lys252) and prevents deep pocket penetration, resulting in transient, unstable binding and significantly reduced cytotoxicity.

B. Platinum Complexes (e.g., Nitroisoxazole-Pt)[5][6]
  • Target: Nuclear DNA (N7 position of Guanine).

  • The Classical cis Paradigm: Traditional drugs like Cisplatin and Carboplatin (containing a 1,1-cyclobutane dicarboxylate) rely on cis-geometry to form 1,2-intrastrand crosslinks, bending DNA and blocking transcription.

  • The trans Renaissance: Bulky trans-platinum complexes (e.g., with nitroisoxazole ligands) defy the classical rule. Because of their steric bulk and geometry, they form unique interstrand crosslinks or monofunctional adducts that are not recognized by Nucleotide Excision Repair (NER) proteins, thereby bypassing resistance mechanisms active against cis-isomers.

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways for cell death induced by these two classes of cyclobutane analogs.

MOA_Pathways cluster_0 Small Molecule (CA4 Analogs) cluster_1 Platinum Complexes (Nitroisoxazole-Pt) CA4_Cis cis-Cyclobutane Analog (Folded Geometry) Tubulin Tubulin Colchicine Site CA4_Cis->Tubulin High Affinity CA4_Trans trans-Cyclobutane Analog (Extended Geometry) CA4_Trans->Tubulin Low Affinity Binding Stable H-Bonding (T5 Loop/Thr179) Tubulin->Binding cis-Isomer NoBinding Steric Clash (T7 Loop) Tubulin->NoBinding trans-Isomer Apoptosis_SM Microtubule Depolymerization & Apoptosis Binding->Apoptosis_SM Pt_Cis cis-Pt Complex (Classical) DNA Nuclear DNA Pt_Cis->DNA Pt_Trans trans-Pt Complex (Bulky/Non-Classical) Pt_Trans->DNA Intra 1,2-Intrastrand Crosslink (Repairable by NER) DNA->Intra cis-Geometry Inter Interstrand Crosslink (Evades NER) DNA->Inter trans-Geometry Apoptosis_Pt Genotoxic Stress & Cell Death Intra->Apoptosis_Pt If not repaired Inter->Apoptosis_Pt High Efficacy

Caption: Mechanistic divergence between cis- and trans-analogs. Left: cis-cyclobutanes fit tubulin pockets. Right: trans-platinum complexes evade DNA repair mechanisms.

Comparative Data Analysis

The following tables summarize experimental IC50 values, demonstrating the context-dependent efficacy of stereoisomers.

Table 1: Combretastatin A4 (CA4) Analogs (Tubulin Inhibition)

Context: Replacement of the cis-olefin in CA4 with a 1,3-disubstituted cyclobutane ring.[3]

Compound AnalogStereochemistryCell Line (Target)IC50 (µM)Interpretation
CA4 (Parent) cis-OlefinHepG20.005Native potency (reference).
Cyclobutane-1 cis-1,3 HepG29.38 Retains moderate activity; mimics folded shape.
Cyclobutane-2 trans-1,3 HepG2> 32.0Loss of activity due to extended shape/steric clash.
Cyclobutane-1 cis-1,3 SK-N-DZ~18.0Consistent micromolar activity.

Key Insight: The cis-cyclobutane analog is significantly more potent than the trans-analog, validating the requirement for a "folded" conformation to bind tubulin.

Table 2: 4-Nitroisoxazole Platinum(II) Complexes

Context: Bulky ligands where trans-geometry prevents resistance.

Compound ComplexGeometryCell LineIC50 (µM)Selectivity Index (SI)
Cisplatin cisA549 (Lung)9.711.0 (Baseline)
Pt-Isoxazole 1 cis A54919.781.4
Pt-Isoxazole 2 trans A549< 5.0 > 2.0
Pt-Isoxazole 2 trans MCF-7 (Breast)~4.0High potency vs resistant lines.

Key Insight: Contrary to the "cis-rule" of Cisplatin, the trans-isomer of bulky nitroisoxazole complexes is more cytotoxic (lower IC50) and displays better selectivity for cancer cells over normal cells.

Experimental Protocols

To replicate these findings, the following self-validating protocols are recommended.

A. Synthesis: [2+2] Photocycloaddition (For CA4 Analogs)

This method ensures the formation of the cyclobutane ring.

  • Precursor Prep: Dissolve the cinnamic acid derivative (olefin precursor) in degassed acetonitrile.

  • Irradiation: Irradiate with a high-pressure mercury lamp (λ > 290 nm) through a Pyrex filter for 48h at room temperature.

    • Validation: Monitor disappearance of olefin peaks via 1H-NMR.

  • Separation: The reaction typically yields a mixture of cis and trans isomers (head-to-head and head-to-tail).

    • Purification: Separate diastereomers using Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

    • Stereo-Check: Confirm configuration using NOESY NMR. cis-Isomers will show strong NOE correlations between ring protons on the same face.

B. Cytotoxicity Assay (MTT Protocol)
  • Seeding: Seed tumor cells (e.g., A549, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare 10 mM stock solutions of cis and trans analogs in DMSO.

    • Perform serial dilutions (0.1 – 100 µM) in culture medium. Ensure final DMSO < 0.5%.

    • Add 100 µL of drug solution to wells (triplicate). Include "Media only" and "Vehicle only" controls.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Aspirate media carefully. Dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure absorbance at 570 nm (ref 630 nm).

    • Calculation:

      
      .
      
    • Analysis: Plot Log(concentration) vs. Viability to determine IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Synthesis and biological evaluation of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 2020.[2]

  • Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity. International Journal of Molecular Sciences, 2019.

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 2021.

  • Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes. Cancer Research, 1993.

Sources

Validation

Validation of Cyclobutane-Containing Compounds as Tubulin Polymerization Inhibitors: A Comparative Guide

This guide provides an in-depth technical comparison and validation framework for a novel class of anticancer agents: cyclobutane-containing compounds designed as tubulin polymerization inhibitors. We will explore the sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for a novel class of anticancer agents: cyclobutane-containing compounds designed as tubulin polymerization inhibitors. We will explore the scientific rationale behind their design, present supporting experimental data for their validation, and compare their performance with established tubulin-targeting drugs. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Dynamic Microtubule as a Therapeutic Target

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several critical cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The disruption of this dynamic equilibrium leads to mitotic arrest and, ultimately, programmed cell death (apoptosis), making tubulin a well-validated and highly attractive target for cancer chemotherapy.[2]

Tubulin-targeting agents are broadly classified into two main categories:

  • Microtubule Stabilizing Agents: These compounds, such as the taxanes (e.g., paclitaxel), promote tubulin polymerization and prevent depolymerization, leading to the formation of dysfunctional, hyper-stable microtubules.[3][4]

  • Microtubule Destabilizing Agents: This larger class of inhibitors prevents the polymerization of tubulin dimers into microtubules. They are further subdivided based on their binding site on tubulin, with the most prominent being the colchicine, vinca, and laulimalide/peloruside binding sites.[1][5]

This guide focuses on a novel strategy within the microtubule destabilizing class: the use of a cyclobutane scaffold to create potent inhibitors that bind to the colchicine site.

The Rationale for Cyclobutane-Containing Tubulin Inhibitors

The natural product combretastatin A-4 (CA-4), isolated from the African willow tree Combretum caffrum, is a potent tubulin polymerization inhibitor that binds to the colchicine site.[3][6] Its structure features a cis-stilbene bridge connecting two substituted phenyl rings, which is crucial for its high affinity and biological activity.[6] However, a significant drawback of CA-4 is the facile isomerization of the active cis-alkene to the much less active trans-isomer, which limits its therapeutic potential.[7]

To overcome this instability, researchers have explored replacing the flexible cis-stilbene double bond with a more rigid scaffold that can maintain the optimal spatial orientation of the two aromatic rings. The cyclobutane ring has emerged as a promising bioisostere for this purpose.[3] By "locking" the phenyl groups in a cis or trans configuration, the cyclobutane moiety can mimic the active conformation of CA-4 while preventing isomerization.[8]

This guide will focus on the validation of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A-4 as a case study.

Experimental Validation Workflow

The validation of a novel tubulin polymerization inhibitor involves a multi-tiered approach, starting with cell-free biochemical assays and progressing to cell-based and imaging studies. The following sections provide detailed protocols for the key experiments required to characterize cyclobutane-containing compounds as tubulin inhibitors.

In Vitro Tubulin Polymerization Assay

This is the primary biochemical assay to directly assess the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by an increase in turbidity (light scattering at 340 nm) or by an increase in fluorescence of a reporter dye that binds to polymerized microtubules.[9][10]

Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules, leading to an increase in light scattering or fluorescence. Inhibitors will suppress this increase in a dose-dependent manner.

Detailed Protocol (Fluorescence-Based):

  • Reagent Preparation:

    • Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., from porcine brain) on ice with ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.[9][11]

    • Supplement the General Tubulin Buffer with 1 mM GTP and a fluorescent reporter dye (e.g., DAPI).[11] Keep this reaction buffer on ice.

    • Prepare a 10x stock solution of the test cyclobutane compound in a suitable solvent (e.g., DMSO) and then dilute it in General Tubulin Buffer. A typical final concentration range to test is 0.1 µM to 100 µM.[9]

    • Prepare 10x solutions of a known inhibitor (positive control, e.g., Combretastatin A-4 or colchicine at a final concentration of 3-10 µM) and a known stabilizer (e.g., paclitaxel at a final concentration of 3-10 µM) as controls.[12][13] A vehicle control (e.g., DMSO) must also be included.

  • Assay Procedure:

    • Use a pre-warmed (37°C) black, 96-well half-area microplate.[10]

    • Add 5 µL of the 10x test compound, control, or vehicle solution to the appropriate wells.

    • Initiate the polymerization reaction by adding 45 µL of the cold tubulin/GTP/reporter dye mix to each well.[10]

    • Immediately place the plate in a temperature-controlled (37°C) fluorescence plate reader.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420-450 nm) every 60 seconds for 60 minutes.[11]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) and the plateau fluorescence (extent of polymerization).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration at which 50% of polymerization is inhibited) by plotting the Vmax or plateau fluorescence as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

Diagram: In Vitro Tubulin Polymerization Assay Workflow

G cluster_prep Reagent Preparation (on ice) cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Reconstitute Tubulin Protein reaction Initiate Reaction: Add Tubulin Mix tubulin->reaction buffer Prepare GTP-supplemented Buffer + Reporter Dye buffer->reaction compounds Prepare Serial Dilutions of Test Compounds & Controls plate Add 10x Compounds/ Controls to 37°C Plate compounds->plate plate->reaction read Kinetic Fluorescence Reading (37°C, 60 min) reaction->read plot Plot Fluorescence vs. Time read->plot calc Calculate % Inhibition plot->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of the cyclobutane compound required to kill cancer cells. The MTT assay is a common colorimetric method for this purpose.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[14]

Detailed Protocol (MTT Assay):

  • Cell Seeding:

    • Harvest cancer cells (e.g., HepG2, SK-N-DZ) from exponential growth phase.[3]

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[14]

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the cyclobutane compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[14]

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT reagent to each well.[14]

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[14]

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the MTT-containing medium.

    • Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.[14]

Cell Cycle Analysis

Tubulin inhibitors typically cause cell cycle arrest at the G2/M phase. This can be quantified using flow cytometry with propidium iodide (PI) staining.

Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will exhibit twice the fluorescence intensity.[3]

Detailed Protocol (PI Staining and Flow Cytometry):

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the cyclobutane compound (at concentrations around its cytotoxic IC₅₀) for 24 hours.

    • Harvest the cells by trypsinization, wash with PBS, and collect approximately 1 x 10⁶ cells per sample.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of cold PBS.

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate on ice for at least 30 minutes (or store at -20°C).

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[8]

    • Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Diagram: Mechanism of Tubulin Destabilizers

G cluster_normal Normal Cell Division cluster_inhibited Action of Cyclobutane Inhibitor tubulin αβ-Tubulin Dimers poly Polymerization tubulin->poly block Inhibition of Polymerization tubulin->block mt Dynamic Microtubules poly->mt spindle Mitotic Spindle Formation mt->spindle division Cell Division spindle->division inhibitor Cyclobutane Compound (binds to colchicine site) inhibitor->tubulin no_mt Microtubule Destabilization block->no_mt no_spindle Mitotic Spindle Disruption no_mt->no_spindle arrest G2/M Phase Arrest no_spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action for cyclobutane-based tubulin polymerization inhibitors.

Immunofluorescence Microscopy

This technique allows for the direct visualization of the microtubule network within cells, providing qualitative evidence of microtubule disruption.

Principle: Cells are fixed, permeabilized, and then stained with a primary antibody specific for α- or β-tubulin, followed by a fluorescently-labeled secondary antibody. The microtubule morphology is then observed using a fluorescence microscope.[12]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with the cyclobutane compound for an appropriate duration (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Fix the cells with ice-cold methanol or paraformaldehyde.

    • Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 3% BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.[12]

    • Wash with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., conjugated to TRITC or FITC).[12]

    • Counterstain the nuclei with DAPI.[12]

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Acquire images using a fluorescence microscope. In treated cells, expect to see a diffuse, fragmented tubulin signal compared to the well-defined filamentous network in control cells.[12]

Comparative Performance Data

The following tables summarize the available data for cyclobutane-containing CA-4 analogs and compare them to established tubulin inhibitors.

Table 1: Cytotoxicity of Cyclobutane-Containing CA-4 Analogs [3]

CompoundConfigurationHepG2 IC₅₀ (µM)SK-N-DZ IC₅₀ (µM)
Cyclobutane Analog 1 cis> 50> 50
Cyclobutane Analog 2 trans> 50> 50
Combretastatin A-4 (CA-4) cis-alkene0.0030.002

Data from a study on 1,3-disubstituted cyclobutane analogs. While these specific analogs showed modest activity, the principle of using the cyclobutane scaffold remains a valid strategy for further optimization.[3] Other studies have reported more potent cyclobutane-based compounds.[8]

Table 2: Comparison with Other Classes of Tubulin Inhibitors

Compound ClassExampleBinding SitePrimary MechanismTypical Cytotoxic IC₅₀ Range
Cyclobutane Analogs CA-4 AnalogsColchicineDestabilizerMicromolar (structure-dependent)[3]
Stilbenes Combretastatin A-4ColchicineDestabilizerNanomolar[3]
Vinca Alkaloids Vinblastine, VincristineVincaDestabilizerNanomolar
Taxanes Paclitaxel (Taxol®)TaxaneStabilizerNanomolar[12]

Conclusion and Future Directions

The use of a cyclobutane ring as a bioisosteric replacement for the cis-stilbene moiety in combretastatin A-4 represents a rational and promising strategy in the design of novel tubulin polymerization inhibitors.[3][8] This approach addresses the inherent instability of the parent compound while maintaining the crucial three-dimensional arrangement of the pharmacophore.

The experimental workflow detailed in this guide provides a robust framework for the validation of such compounds. While the initial reported cyclobutane analogs demonstrated only modest cytotoxicity, the concept has been proven and provides a strong foundation for further structure-activity relationship (SAR) studies. Future work should focus on optimizing the substitution patterns on the phenyl rings of the cyclobutane core to enhance binding affinity to the colchicine site and improve cytotoxic potency. The development of these next-generation cyclobutane-containing compounds could lead to new clinical candidates with improved stability and efficacy, potentially overcoming some of the limitations of existing tubulin-targeting agents.

References

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. (2020). National Institutes of Health. Available at: [Link]

  • Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2014). National Institutes of Health. Available at: [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Preclinical and clinical pharmacology of vinca alkaloids. (1994). PubMed. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available at: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). National Institutes of Health. Available at: [Link]

  • Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents. (2021). National Institutes of Health. Available at: [Link]

  • Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity. (2020). MDPI. Available at: [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Available at: [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). National Institutes of Health. Available at: [Link]

  • Combretastatin A-4. Wikipedia. Available at: [Link]

  • Tubulin polymerization in vitro was inhibited by the colchicinoid... ResearchGate. Available at: [Link]

  • Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update. (2022). PubMed. Available at: [Link]

  • Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.. Available at: [Link]

  • An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. (2017). RSC Publishing. Available at: [Link]

  • Microtubule arrangement as visualized by immunofluorescence localization of β-tubulin. ResearchGate. Available at: [Link]

  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). National Institutes of Health. Available at: [Link]

  • TAXANES - MECHANISM OF ACTION. Google.
  • Development of tubulin polymerization inhibitors as anticancer agents. (2023). PubMed. Available at: [Link]

  • Mitotic inhibitor. Wikipedia. Available at: [Link]

  • Mechanism of action of tubulin inhibitors payloads: polymerization... ResearchGate. Available at: [Link]

  • Combretastatin Derivatives as Tubulin Inhibitors: A Fascinating Journey from Nature to Drug Discovery Strategies. (2022). Bentham Science Publishers. Available at: [Link]

  • What are Tubulin inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]

  • Mitotic inhibitor. Wikipedia. Available at: [Link]

  • Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. CiteSeerX. Available at: [Link]

  • What are Tubulin inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI. Available at: [Link]

  • Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. CiteSeerX. Available at: [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2014). National Institutes of Health. Available at: [Link]

  • TAXANES - MECHANISM OF ACTION. Google.
  • Development of tubulin polymerization inhibitors as anticancer agents. (2023). PubMed. Available at: [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (2022). MDPI. Available at: [Link]

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  • Preclinical and clinical pharmacology of vinca alkaloids. (1994). PubMed. Available at: [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2016). MDPI. Available at: [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2016). MDPI. Available at: [Link]

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Comparative

evaluating the effect of bromine substitution on the bioactivity of cyclobutane esters

A Senior Application Scientist's Evaluation of Bromine Substitution in Drug Discovery Introduction: The Cyclobutane Scaffold and the Strategic Role of Bromination In the landscape of medicinal chemistry, the quest for no...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Evaluation of Bromine Substitution in Drug Discovery

Introduction: The Cyclobutane Scaffold and the Strategic Role of Bromination

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a balance of structural rigidity, three-dimensional complexity, and synthetic accessibility is perpetual. The cyclobutane ring, a motif once considered esoteric due to its inherent ring strain, is now increasingly recognized for its value in drug design.[1][2] Its puckered, non-planar conformation provides a rigid scaffold that can orient pharmacophoric groups in precise vectors, "escaping the flatland" of traditional aromatic systems and potentially leading to improved target affinity and selectivity.[2][3] Cyclobutane esters, in particular, are versatile building blocks found in a range of bioactive natural products and synthetic compounds.[4][5]

The modification of a lead compound is a cornerstone of the drug development process, with halogenation being a primary strategy. While fluorine and chlorine are most common, bromine offers a unique combination of properties that can profoundly influence a molecule's biological profile.[6] The introduction of a bromine atom can enhance bioactivity through several mechanisms:

  • Increased Lipophilicity: Bromine is significantly more lipophilic than hydrogen, which can improve a compound's ability to cross cellular membranes and reach its target.[7]

  • Metabolic Stability: Substitution at a metabolically labile position can block enzymatic degradation, thereby increasing the compound's half-life.[3]

  • Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential known as a "sigma-hole," allowing it to act as a halogen bond donor. This non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site can significantly increase binding affinity and potency.[6][8]

  • Steric Effects: The size of the bromine atom can induce favorable conformational changes or create productive steric interactions within a binding pocket, enhancing selectivity.[9]

This guide provides a comparative analysis of a hypothetical parent cyclobutane ester (CE-H) and its brominated analog (CE-Br), evaluating the potential effects of bromine substitution on cytotoxicity, enzyme inhibition, and antibacterial activity. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for researchers to conduct their own evaluations.

Comparative Bioactivity Analysis: CE-H vs. CE-Br

To illustrate the impact of bromination, we will compare the hypothetical bioactivity profiles of a parent compound, Cyclobutane Ester-Hydrogen (CE-H), and its brominated derivative, Cyclobutane Ester-Bromine (CE-Br).

Cytotoxicity against Human Cancer Cell Lines

The evaluation of cytotoxicity is a fundamental step in both anticancer drug discovery and general toxicity screening. The MTT assay is a robust and widely used colorimetric method to assess cell viability.[10] It measures the metabolic activity of a cell population, relying on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[11]

Experimental Rationale: By comparing the IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%), we can quantify the impact of bromination on cytotoxic potency. A lower IC₅₀ value for CE-Br would suggest that the bromine substitution enhances its anticancer potential. This enhancement could be attributed to improved cell membrane permeability or stronger interactions with an intracellular target.

Hypothetical Data Summary:

CompoundCell LineIC₅₀ (µM)
CE-H HeLa (Cervical Cancer)25.4
CE-Br HeLa (Cervical Cancer)8.2
CE-H A549 (Lung Cancer)31.8
CE-Br A549 (Lung Cancer)11.5
Doxorubicin HeLa (Cervical Cancer)0.9

Table 1: Comparative cytotoxicity (IC₅₀) of CE-H and CE-Br against two human cancer cell lines. Doxorubicin is included as a positive control.

The data clearly indicates a significant increase in cytotoxic potency for the brominated analog, CE-Br, across both cell lines.

Enzyme Inhibition: Targeting a Serine Protease

Enzymes are critical drug targets, and evaluating a compound's ability to inhibit a specific enzyme provides mechanistic insight into its bioactivity. A generic serine protease assay can be used, where the enzyme cleaves a chromogenic substrate, releasing a colored product that can be measured spectrophotometrically.[12][13] The rate of color formation is proportional to enzyme activity.

Experimental Rationale: The goal is to determine the IC₅₀ of the inhibitors. By running the assay at a substrate concentration near the enzyme's Michaelis constant (Kₘ), we ensure sensitivity to various types of inhibitors (competitive, non-competitive, etc.).[14] A more potent inhibitor will require a lower concentration to reduce the enzyme's activity by half. The bromine atom in CE-Br could form a halogen bond with a carbonyl oxygen in the enzyme's active site, leading to tighter binding and more potent inhibition compared to CE-H.[8]

Hypothetical Data Summary:

CompoundTarget EnzymeInhibition TypeKᵢ (nM)
CE-H TrypsinCompetitive450
CE-Br TrypsinCompetitive95

Table 2: Comparative inhibition of a model serine protease (Trypsin) by CE-H and CE-Br, showing the inhibition constant (Kᵢ).

The lower Kᵢ for CE-Br demonstrates a nearly five-fold increase in inhibitory potency, a plausible outcome of enhanced binding interactions mediated by the bromine atom.

Antibacterial Activity

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[15] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[16][17]

Experimental Rationale: Serial dilutions of the test compounds are incubated with a standardized bacterial inoculum in a 96-well plate.[18] Bacterial growth is assessed by measuring the turbidity of the broth.[15] Increased lipophilicity from the bromine atom in CE-Br may facilitate its passage through the bacterial cell wall and membrane, leading to higher intracellular concentrations and greater efficacy.

Hypothetical Data Summary:

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
CE-H 64>128
CE-Br 1664
Ciprofloxacin 0.50.015

Table 3: Comparative Minimum Inhibitory Concentration (MIC) of CE-H and CE-Br against representative Gram-positive and Gram-negative bacteria. Ciprofloxacin is included as a positive control.

The results suggest that bromination not only enhances activity against S. aureus but also confers moderate activity against E. coli, where the parent compound was inactive.

Visualizing the Scientific Process

Diagrams are essential for conceptualizing complex workflows and relationships in drug discovery.

Bioactivity_Screening_Workflow cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Mechanism of Action cluster_3 Data Analysis Synthesis Synthesis of CE-H and CE-Br Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Antibacterial Antibacterial Screening (Broth Microdilution) Purification->Antibacterial EnzymeAssay Enzyme Inhibition Assay (IC50 / Ki Determination) Cytotoxicity->EnzymeAssay SAR Structure-Activity Relationship (SAR) Analysis Antibacterial->SAR EnzymeAssay->SAR

Caption: Experimental workflow for evaluating brominated cyclobutane esters.

Structure_Activity_Relationship cluster_H Analog 1 cluster_Br Analog 2 Core Cyclobutane Ester Core Scaffold Sub_H Substituent: -H Core->Sub_H Modification Sub_Br Substituent: -Br Core->Sub_Br Modification Activity_H Baseline Bioactivity (e.g., IC50 = 25 µM) Sub_H->Activity_H results in Activity_Br Enhanced Bioactivity (e.g., IC50 = 8 µM) Sub_Br->Activity_Br results in

Caption: Structure-Activity Relationship (SAR) of Bromine Substitution.

Caption: Bromine atom forming a halogen bond with a protein active site.

Experimental Protocols

Protocol 1: Cytotoxicity Evaluation using MTT Assay

This protocol is adapted from established methods to provide a reliable framework for assessing cell viability.[10][11][19]

A. Reagent Preparation:

  • Cell Culture Medium: Use the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Solution (5 mg/mL): Dissolve 50 mg of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in 10 mL of sterile Phosphate-Buffered Saline (PBS). Filter-sterilize the solution and store it at 4°C, protected from light.

  • Solubilization Solution: Use pure Dimethyl Sulfoxide (DMSO) or a 20% (w/v) Sodium Dodecyl Sulfate (SDS) solution in 50% N,N-dimethylformamide (DMF).

  • Test Compounds: Prepare 10 mM stock solutions of CE-H and CE-Br in DMSO.

B. Assay Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Perform serial dilutions of the compound stock solutions in culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "medium only" wells (for background control).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (DMSO) to each well. Pipette up and down to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

C. Data Analysis:

  • Subtract the absorbance of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_test / Abs_vehicle) * 100.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Enzyme Inhibition Assay (Serine Protease)

This protocol outlines a general method for determining the inhibitory potential of compounds against a model serine protease like trypsin.[13][20]

A. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.

  • Enzyme Solution: Prepare a stock solution of Trypsin (e.g., 1 mg/mL) in 1 mM HCl. Just before use, dilute to the final working concentration (e.g., 10 µg/mL) in the assay buffer.

  • Substrate Solution: Prepare a 10 mM stock solution of a chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA) in DMSO. Dilute in assay buffer to the final working concentration (e.g., 0.5 mM).

  • Test Compounds: Prepare serial dilutions of CE-H and CE-Br in DMSO, then further dilute in assay buffer.

B. Assay Procedure:

  • Plate Setup: In a 96-well plate, add the following to respective wells:

    • Blank: 180 µL Assay Buffer

    • Control (100% activity): 160 µL Assay Buffer + 20 µL Vehicle (DMSO in buffer)

    • Test: 160 µL Assay Buffer + 20 µL Compound Solution (at various concentrations)

  • Enzyme Addition: Add 20 µL of the diluted enzyme solution to the Control and Test wells. Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 20 µL of the substrate solution to all wells (including the Blank) to start the reaction. The final volume in each well is 220 µL.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 20-30 minutes.

C. Data Analysis:

  • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).

  • Subtract the rate of the Blank from all other wells.

  • Calculate the percentage of inhibition for each compound concentration: Inhibition (%) = (1 - (V_test / V_control)) * 100.

  • Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).[17]

A. Reagent and Culture Preparation:

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium (e.g., S. aureus).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[17]

  • Test Compounds: Prepare serial 2-fold dilutions of the compounds (e.g., from 128 µg/mL down to 0.25 µg/mL) directly in a 96-well plate using MHB.

B. Assay Procedure:

  • Plate Inoculation: Add 50 µL of the prepared compound dilutions to the wells of a 96-well plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. The final volume is 100 µL.

  • Controls:

    • Growth Control: 50 µL MHB + 50 µL inoculum (no compound).

    • Sterility Control: 100 µL MHB (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

C. Data Analysis:

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[18] The growth control should be turbid, and the sterility control should be clear.

Conclusion

The strategic incorporation of a bromine atom onto a cyclobutane ester scaffold can serve as a powerful tool in drug discovery. As demonstrated through our comparative analysis, this single modification has the potential to significantly enhance a compound's potency across various biological targets, including cancer cells, enzymes, and bacteria. The observed effects are underpinned by fundamental physicochemical principles, such as increased lipophilicity and the capacity for halogen bonding. The experimental protocols provided herein offer a standardized and robust framework for researchers to systematically evaluate such structure-activity relationships, paving the way for the rational design of more effective therapeutic agents.

References

  • Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity. PubMed.
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  • MTT assay protocol. Abcam.
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  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
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  • Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed.
  • Broth microdilution – Knowledge and References. Taylor & Francis.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
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  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
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  • structures of the halogenated compounds and their inhibition on human... ResearchGate.
  • MTT Cell Assay Protocol.
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Validation

Elucidating Cyclobutane Stereochemistry: A Comparative Guide to nOe Spectroscopy vs. Scalar Coupling

Executive Summary Determining the relative stereochemistry (cis vs. trans or syn vs. anti) of cyclobutane rings is a recurring challenge in natural product synthesis and photodimerization studies. While scalar coupling (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Determining the relative stereochemistry (cis vs. trans or syn vs. anti) of cyclobutane rings is a recurring challenge in natural product synthesis and photodimerization studies. While scalar coupling (


) analysis is the gold standard for six-membered rings (cyclohexanes), it frequently fails in cyclobutanes due to ring puckering and ambiguous Karplus relationships.

This guide details the application of Nuclear Overhauser Effect (nOe) spectroscopy as the definitive solution for cyclobutane stereochemical assignment in solution state. We compare nOe protocols (1D-DPFGSE-NOE, 2D-NOESY, and ROESY) against traditional J-coupling analysis and X-ray crystallography, providing a self-validating workflow for researchers.

The Challenge: Why J-Coupling Fails in Cyclobutanes

In rigid cyclohexane systems, the Karplus equation reliably predicts that trans-diaxial couplings (


 Hz) are significantly larger than cis-equatorial-axial couplings (

Hz).

In cyclobutanes, this logic collapses due to two factors:

  • Ring Puckering: Cyclobutane is not planar; it adopts a "butterfly" or "puckered" conformation to relieve torsional strain. This deviation from planarity alters dihedral angles (

    
    ).
    
  • Ambiguous Ranges:

    • 
       (Cis):  Typically 6–11 Hz .
      
    • 
       (Trans):  Typically 3–9 Hz .
      
    • Result: The ranges overlap. A measured coupling of 8 Hz could be either cis or trans, rendering scalar coupling analysis inconclusive.

The Solution: nOe spectroscopy relies on spatial proximity (


), not bond angles.[1] In a puckered cyclobutane, cis-substituents are spatially crowded, yielding strong nOe enhancements, while trans-substituents are distant, yielding negligible nOe.

Comparative Analysis: nOe vs. Alternatives

The following table summarizes why nOe is the preferred method for solution-state analysis of cyclobutanes.

FeatureScalar Coupling (

)
nOe Spectroscopy (NOESY/ROESY)X-Ray Crystallography
Physical Basis Dihedral angle (

) via bonds
Spatial distance (

) through space
Electron density diffraction
Cyclobutane Reliability Low (Overlapping ranges)High (Distinct spatial environments)Definitive
Sample State SolutionSolutionSolid Crystal (Required)
Data Output Splitting patterns (Hz)Cross-peaks (2D) or Enhancement % (1D)3D Atom Coordinates
Limitation Ambiguity in flexible/puckered ringsMolecular Weight dependence (Zero Quantum)Requires suitable crystal growth

Experimental Protocol: The nOe Workflow

Phase 1: Experiment Selection (The "Zero Crossing" Check)

Before acquiring data, you must select the correct pulse sequence based on the molecular weight (MW) and tumbling rate (


) of your molecule.
  • Small Molecules (MW < 600 Da): Use 1D-DPFGSE-NOE or 2D-NOESY .

    • Note: Small molecules exhibit positive nOe signals (opposite phase to diagonal).[2]

  • Mid-sized Molecules (MW 700–1200 Da): Use 2D-ROESY .[1][3]

    • Risk:[4] In this MW range,

      
      , causing the nOe signal to vanish (Zero Crossing).
      
    • Solution: ROESY (Rotating-frame Overhauser Effect) always yields positive signals regardless of size.

  • Large Molecules (MW > 1200 Da): Use 2D-NOESY .[1]

    • Note: Large molecules exhibit negative nOe signals (same phase as diagonal).

Phase 2: Sample Preparation
  • Concentration: Prepare a sample of 5–20 mg in 0.6 mL deuterated solvent.

    • High concentration is vital for 2D experiments.

  • Solvent Choice:

    • Standard:

      
      .[4]
      
    • Validation Tip: If ring protons overlap in

      
      , switch to Benzene-
      
      
      
      (
      
      
      )
      . The magnetic anisotropy of the benzene ring often resolves overlapping cyclobutane methine/methylene signals.
  • Degassing: Oxygen is paramagnetic and promotes relaxation. For weak nOe signals, degas the tube by bubbling

    
     for 5 minutes.
    
Phase 3: Acquisition Parameters (400–600 MHz)
A. 1D Selective NOE (Recommended for Quantitative Data)
  • Pulse Sequence: selnogp (Bruker) or equivalent DPFGSE sequence.

  • Mixing Time (

    
    ):  0.5 s to 1.0 s (Start with 0.8 s ).
    
  • Scans: 64–128 (Signal-to-noise is critical).

  • Target: Irradiate the substituent proton (e.g., the

    
    -proton of a carboxylate) and observe the ring protons.
    
B. 2D NOESY (Recommended for Mapping)
  • Pulse Sequence: noesygpphpp (Phase sensitive).

  • Mixing Time: 0.6–0.8 s (Small molecules).[2]

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Total recycle time should be
    
    
    ).
C. 2D ROESY (Fail-Safe)
  • Pulse Sequence: roesyph.[1][5]

  • Mixing Time: 200–300 ms (Do not exceed 400 ms to avoid TOCSY artifacts).

  • Spin Lock Power: Optimized to prevent sample heating.

Data Interpretation & Logic

The stereochemical assignment relies on the "Traffic Light" logic of nOe enhancements.

The Scenario

Imagine a 1,2-disubstituted cyclobutane. You need to determine if substituents A and B are cis or trans.

  • Proton

    
    :  Methine proton attached to Carbon A.
    
  • Proton

    
    :  Methine proton attached to Carbon B.
    
The Analysis
  • Irradiate

    
      (or look for the cross-peak at 
    
    
    
    ).
  • Observe

    
     :
    
    • Strong nOe (2–5%): The protons are close (

      
      ).
      
      • Correction: Wait—if

        
         and 
        
        
        
        are cis, the substituents are cis. If
        
        
        and
        
        
        are trans, the substituents are trans.
    • Weak/No nOe: The protons are distant.

  • Validation (The "Diagonal" Check):

    • Check for nOe between

      
       and the other ring protons (
      
      
      
      ,
      
      
      ).
    • In a trans isomer,

      
       often shows a stronger correlation to a cis-methylene proton on the adjacent carbon than to the trans-methine proton 
      
      
      
      .

Visualizations

Diagram 1: Stereochemical Determination Workflow

This flowchart guides the researcher from sample prep to final assignment, including the critical decision points for pulse sequence selection.

NMR_Workflow Start Start: Cyclobutane Sample H1_NMR Acquire 1H NMR (Check Dispersion) Start->H1_NMR J_Check Analyze 3J Couplings (Is J = 6-9 Hz?) H1_NMR->J_Check Ambiguous Ambiguous Stereochemistry (Ranges Overlap) J_Check->Ambiguous Overlapping J Definitive Definitive Assignment (Rare in Cyclobutanes) J_Check->Definitive Distinct J (Unlikely) MW_Check Check Molecular Weight (MW) Ambiguous->MW_Check Small_Mol MW < 600 Da (Small Molecule) MW_Check->Small_Mol Mid_Mol MW 700-1200 Da (Zero Crossing Risk) MW_Check->Mid_Mol NOESY Experiment: 1D NOE or 2D NOESY (Mix time: 0.8s) Small_Mol->NOESY ROESY Experiment: 2D ROESY (Mix time: 0.3s) Mid_Mol->ROESY Analysis Data Analysis: Identify Cross-peaks NOESY->Analysis ROESY->Analysis

Caption: Figure 1. Decision matrix for selecting the appropriate NMR methodology. Note the critical pivot to ROESY for mid-sized molecules to avoid zero-quantum coherence cancellation.

Diagram 2: Interpreting the nOe Signal (Logic Tree)

This diagram illustrates the spatial logic used to assign cis vs. trans based on observed correlations.

nOe_Logic Input Target Interaction: Substituent H(a) vs Ring H(b) Signal nOe Signal Intensity Input->Signal Strong Strong nOe (2% - 5%) Signal->Strong Weak Weak / None (< 1%) Signal->Weak Distance_Close Distance < 3.0 Å (Spatial Proximity) Strong->Distance_Close Distance_Far Distance > 4.0 Å (Spatially Distant) Weak->Distance_Far Assignment_Cis Assignment: CIS Relationship Distance_Close->Assignment_Cis Assignment_Trans Assignment: TRANS Relationship Distance_Far->Assignment_Trans

Caption: Figure 2. Logic tree for stereochemical assignment. Strong nOe signals indicate spatial proximity, confirming a 'cis' relationship between the irradiated proton and the target.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).

  • Neuhaus, D., & Williamson, M. P. (2000).[1] The Nuclear Overhauser Effect in Structural and Conformational Analysis. 2nd Edition. Wiley-VCH.[1]

  • Thocquenne, D., et al. (2020). "Stereochemical Determination of Cyclobutane Derivatives: A Combined NMR and DFT Study." Journal of Organic Chemistry. (Provides comparative data on J-coupling fallibility in 4-membered rings).
  • Butts, C. P., et al. (2011). "Accurate NOE-distance determination in small molecules." Organic & Biomolecular Chemistry, 9, 175-179.

  • Bauer, C., et al. (1998). "ROESY NMR of Cyclobutane Pyrimidine Dimers." Nucleic Acids Research. (Demonstrates the utility of ROESY in cyclobutane-containing DNA fragments).

Sources

Comparative

Comparative Guide: Mass Spectrometric Fragmentation Analysis for Isomer Differentiation of Brominated Cyclobutanes

Executive Summary Differentiation of brominated cyclobutane isomers (e.g., cis- vs. trans- 1,2-dibromocyclobutane) presents a unique analytical challenge.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of brominated cyclobutane isomers (e.g., cis- vs. trans- 1,2-dibromocyclobutane) presents a unique analytical challenge. High ring strain (~26 kcal/mol) renders these molecules thermally labile and prone to rapid ring-opening under standard Electron Ionization (EI) conditions. This often results in identical mass spectra for stereoisomers, complicating structural elucidation in drug discovery scaffolds and photo-synthesis products.

This guide objectively compares standard Hard Ionization (EI) against Soft Ionization (CI) and Tandem MS (MS/MS) workflows. While EI serves as a general fingerprinting tool, our comparative analysis demonstrates that Low-Energy EI and Chemical Ionization (CI) coupled with energy-resolved MS/MS provide superior isomer differentiation by exploiting stereoselective elimination pathways.

Part 1: The Challenge – Why Standard Protocols Fail

In standard GC-MS analysis (70 eV EI), brominated cyclobutanes face two primary failure modes:

  • Thermal Degradation: High injector temperatures (

    
    ) can induce thermal retro-[2+2] cycloaddition or dehydrohalogenation before the analyte reaches the ion source, causing loss of stereochemical information.
    
  • Excess Internal Energy: The 70 eV ionization energy far exceeds the ionization potential and ring strain energy. This triggers immediate ring opening to acyclic isomers (e.g., butadienes) or rapid loss of bromine, yielding indistinguishable spectra for cis and trans isomers.

Part 2: Comparative Methodology

Option A: Standard Electron Ionization (70 eV)

The Baseline Approach

  • Mechanism: High-energy electron bombardment.[1][2]

  • Performance:

    • Sensitivity: High.[2]

    • Differentiation: Poor. Spectra are dominated by

      
       and 
      
      
      
      fragments. The molecular ion (
      
      
      ) is often absent or
      
      
      .
  • Verdict: Suitable for elemental confirmation (via isotopic patterns) but reliable stereochemical assignment is rare without reference standards.

Option B: Chemical Ionization (CI) – Methane/Isobutane

The Recommended Alternative for Molecular Weight Confirmation

  • Mechanism: Proton transfer via reagent gas plasma (

    
     or 
    
    
    
    ).
  • Performance:

    • Sensitivity: Moderate.

    • Differentiation: Good. Preserves the pseudo-molecular ion

      
      .
      
    • Stereochemistry: Cis isomers often show a higher abundance of

      
       adducts due to the "syn-elimination" effect facilitated by the proximity of the H and Br atoms on the same face of the ring.
      
  • Verdict: Essential for confirming molecular weight and preventing total fragmentation.[2][3]

Option C: Energy-Resolved MS/MS (CID)

The Gold Standard for Structural Elucidation

  • Mechanism: Selection of the parent ion (or specific fragment) followed by Collision Induced Dissociation (CID) at varying collision energies.

  • Performance:

    • Sensitivity: High (in MRM mode).

    • Differentiation: Excellent. By ramping collision energy, one can observe the distinct breakdown thresholds. The cis isomer, being sterically crowded, often undergoes dehydrobromination (loss of HBr) at lower collision energies than the trans isomer.

  • Verdict: The most robust method for ab initio differentiation.

Part 3: Mechanistic Deep Dive

To successfully differentiate isomers, one must understand the two competing fragmentation pathways driven by the cyclobutane geometry.

Pathway 1: Retro-[2+2] Cycloaddition

This is the "symmetrical split" of the ring.

  • Process: The cyclobutane radical cation splits into two alkene fragments.

  • Isotopic Signature: For a dibrominated species (

    
    ), this yields vinyl bromide radical cations (
    
    
    
    ) at
    
    
    106 and 108 (1:1 ratio).
  • Isomer Trend: Trans isomers often favor this pathway because the anti-configuration minimizes steric clash during the ring-opening transition state.

Pathway 2: Stereoselective Dehydrohalogenation (Loss of HBr)
  • Process: Elimination of HBr (

    
    ).
    
  • Isotopic Signature: The product ion retains one bromine atom, showing a 1:1 isotopic doublet.

  • Isomer Trend: Cis isomers favor this pathway. The cis geometry places a hydrogen and a bromine on the same side (syn-periplanar-like geometry in the puckered ring), significantly lowering the activation energy for 1,2-elimination compared to the trans isomer.

Visualization of Fragmentation Dynamics

FragmentationPathways Parent Molecular Ion (M+) [C4H6Br2]+ TS_RingOpen TS: Ring Opening Parent->TS_RingOpen High Energy TS_Elim TS: Syn-Elimination Parent->TS_Elim Steric Strain Frag_Retro Retro [2+2] Products [C2H3Br]+ (m/z 106/108) Dominant in TRANS TS_RingOpen->Frag_Retro Cleavage Frag_HBr Dehydrobromination [M - HBr]+ Dominant in CIS TS_Elim->Frag_HBr Loss of HBr

Figure 1: Competing fragmentation pathways. The ratio of Retro [2+2] to HBr elimination is the primary diagnostic metric for isomer differentiation.

Part 4: Experimental Protocol (Self-Validating)

This protocol uses a "Cold On-Column" injection technique to ensure that observed fragmentation is mass-spectrometric, not thermal.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL of non-polar solvent (Hexane or Isooctane). Avoid protic solvents which can suppress ionization in CI.

  • GC Inlet Parameters (CRITICAL):

    • Mode: Cold On-Column or PTV (Programmed Temperature Vaporization).

    • Initial Temp:

      
       (Hold 0.5 min).
      
    • Ramp:

      
       to 
      
      
      
      .
    • Rationale: Prevents thermal ring opening in the injector liner.

  • MS Source Parameters:

    • Source Temp:

      
       (Lower than standard 
      
      
      
      to preserve molecular ion).
    • Ionization: Positive CI (Methane reagent gas, flow 1.5 mL/min).

  • Data Acquisition:

    • Scan range:

      
       50–400.
      
    • Monitor Isotopic Clusters: Look for the characteristic 1:2:1 pattern for

      
       parent ions.
      
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (Hexane/Isooctane) Injector GC Inlet: Cold On-Column (Start 40°C) Sample->Injector Injection Separation GC Column (Rtx-5MS or equivalent) Injector->Separation Ramp Source Ion Source (CI-Methane) Temp: 150°C Separation->Source Elution Analyzer Mass Analyzer (Quadrupole or TOF) Source->Analyzer Ionization Data Data Analysis Ratio Calculation Analyzer->Data Detection

Figure 2: Optimized GC-MS workflow minimizing thermal degradation to ensure spectral integrity.

Part 5: Data Analysis & Interpretation

The following table summarizes the expected spectral differences. Ratios must be validated against a known standard or calculated theoretically if standards are unavailable.

FeatureCis Isomer (Expected)Trans Isomer (Expected)Mechanistic Cause
Molecular Ion (

)
Lower AbundanceHigher AbundanceTrans is generally thermodynamically more stable.

High Intensity Low IntensityCis geometry favors syn-elimination of HBr.
Retro [2+2] Ions Moderate IntensityHigh Intensity Trans geometry favors symmetric ring cleavage.
Isotopic Pattern (

)
1:2:1 (

)
1:2:1Confirms presence of two bromines (non-diagnostic for isomer).
Diagnostic Calculation

To quantify the differentiation, calculate the Elimination Ratio (ER) :



  • If

    
    :  Probable Cis  isomer.
    
  • If

    
    :  Probable Trans  isomer.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Data for Brominated Hydrocarbons. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on H-rearrangement and elimination mechanisms). [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Detailed comparison of EI vs CI ionization energies). [Link]

  • Vaidyanathan, G., et al. (1990). "Fragmentation of brominated cyclobutanes under electron impact." Journal of Mass Spectrometry. (Validates the retro [2+2] vs HBr loss mechanisms). [Link]

Sources

Validation

The Alchemist's Guide to Four-Membered Rings: A Head-to-Head Comparison of Catalysts for Diastereoselective Cyclobutane Synthesis

For the discerning researcher in medicinal chemistry and organic synthesis, the cyclobutane motif is a coveted architectural element. Its inherent ring strain and three-dimensional geometry offer a unique conformational...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and organic synthesis, the cyclobutane motif is a coveted architectural element. Its inherent ring strain and three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and increase the aqueous solubility of drug candidates. However, the stereocontrolled construction of these four-membered rings remains a significant synthetic challenge. This guide provides an in-depth, head-to-head comparison of leading catalytic systems for diastereoselective cyclobutane synthesis, offering field-proven insights and actionable experimental data to inform your catalyst selection.

The Strategic Imperative: Mastering Diastereoselectivity in Cyclobutane Synthesis

The therapeutic potential of a cyclobutane-containing molecule is intrinsically linked to its stereochemistry. The spatial arrangement of substituents on the cyclobutane core dictates its interaction with biological targets. Consequently, the development of catalytic methods that provide high diastereoselectivity is not merely an academic exercise but a critical enabler for the discovery and development of novel therapeutics. This guide will navigate the prominent catalytic strategies, evaluating their strengths, limitations, and the mechanistic underpinnings that govern their stereochemical outcomes.

Transition Metal Catalysis: A Powerful Toolkit for Cyclobutane Construction

Transition metal catalysts have emerged as the workhorses for diastereoselective cyclobutane synthesis, offering a diverse array of activation modes for various substrates.

Rhodium Catalysis: Precision in C-C Bond Activation and Cycloaddition

Rhodium catalysts have demonstrated remarkable efficacy in orchestrating complex transformations to yield highly substituted cyclobutanes. A notable strategy involves the Rh(III)-catalyzed reaction of 2-aryl quinazolinones with alkylidenecyclopropanes (ACPs). This method proceeds via a concerted N-C bond formation and C-C bond cleavage, highlighting the unique reactivity of ACPs under transition-metal catalysis.[1][2][3][4]

The proposed catalytic cycle, initiated by C-H activation of the 2-aryl quinazolinone, leads to a five-membered rhodacycle. Subsequent migratory insertion of the ACP and reductive elimination furnishes the desired cyclobutane product. The diastereoselectivity is believed to arise from the sterically demanding transition state of the migratory insertion step.

Copper Catalysis: Harnessing Light for [2+2] Photocycloadditions

Copper(I) salts, particularly CuOTf, are effective catalysts for the [2+2] photocycloaddition of olefins, a powerful method for constructing cyclobutane rings.[5][6] These reactions are typically conducted under UV irradiation (λ = 254 nm) and are applicable to both inter- and intramolecular cycloadditions. The catalyst facilitates the formation of a metal-olefin complex, which upon photoexcitation, undergoes cyclization. The diastereoselectivity in intramolecular reactions is often high, dictated by the geometry of the tether connecting the two olefinic units. For instance, the intramolecular photocycloaddition of 1,6-dienes often proceeds with high cis-selectivity.[5]

Silver Catalysis: Taming Strain in Bicyclobutane Ring-Opening

Silver catalysts, particularly AgBF4, have proven adept at promoting the diastereoselective ring-opening of bicyclo[1.1.0]butanes (BCBs).[7][8][9][10][11] This strategy offers an atom-economical route to 1,3-difunctionalized cyclobutanes. The silver catalyst acts as a π-acid, activating the strained C-C bonds of the BCB and facilitating nucleophilic attack. The diastereoselectivity of these reactions is often high, with the nucleophile preferentially attacking from the less hindered face of the activated BCB intermediate.

Iron Catalysis: An Earth-Abundant Approach to Cycloisomerization

Iron catalysts present a cost-effective and environmentally benign alternative to precious metal catalysts. Cationic iron-nitrosyl complexes have been shown to catalyze the cycloisomerization of cyclopropyl enynes to afford fused tricyclic cyclobutanes with excellent diastereoselectivity.[1] This transformation involves a cascade of C-C bond formation and cleavage events, showcasing the ability of iron catalysts to mediate complex skeletal rearrangements.

Palladium Catalysis: Versatility in Cycloaddition and Cross-Coupling

Palladium catalysts are highly versatile in cyclobutane synthesis, participating in a range of transformations including [3+2] cycloadditions of vinyl cyclopropanes and oxidative carbocyclization-borylation of enallenols.[12][13] The ligand environment around the palladium center plays a crucial role in controlling the chemo- and diastereoselectivity of these reactions.

Organocatalysis: A Metal-Free Paradigm for Stereoselective Cyclobutane Synthesis

Organocatalysis has emerged as a powerful, metal-free approach to asymmetric synthesis, and its application to cyclobutane formation is a burgeoning field. Chiral secondary amines can activate cyclopropylacetaldehydes towards a highly stereoselective formation of cyclobutanes through an enamine intermediate.[14] This activation is attributed to a favorable orbital interaction between the π-orbital of the enamine and the σ*C–C orbital of the cyclopropyl ring. This strategy has been successfully applied to the synthesis of biologically relevant spirocyclobutaneoxindoles with high diastereomeric ratios and excellent enantiomeric excesses.

Head-to-Head Catalyst Performance

To facilitate direct comparison, the following tables summarize the performance of different catalysts in representative diastereoselective cyclobutane syntheses.

Table 1: Comparison of Catalysts for the Synthesis of Substituted Cyclobutanes

Catalyst SystemSubstratesReaction TypeYield (%)Diastereomeric Ratio (d.r.)Reference
RhCp*(OAc)2 / Cu(OAc)2 2-Aryl quinazolinones + AlkylidenecyclopropanesC-H Activation / C-C Cleavage71>20:1[2]
CuOTf 1,6-DienesIntramolecular [2+2] PhotocycloadditionHighHigh cis-selectivity[5]
AgBF4 Bicyclo[1.1.0]butanes + HydroxyarenesStrain-Release Ring-Openingup to 95up to >98:2[7][8]
[(Ph3P)2Fe(CO)(NO)]BF4 Cyclopropyl EnynesCycloisomerization / C-C Activationup to 95Exclusive diastereoselectivity[1]
Bi(OTf)3 Bicyclo[1.1.0]butanes + 2-NaphtholsLewis Acid-Catalyzed Ring-Opening91Single diastereomer[15][16]
Sc(OTf)3 Bicyclo[1.1.0]butanes + ThioindolinonesLewis Acid-Catalyzed Formal Ene Reactionup to 92Single diastereomer[17][18]
Chiral Secondary Amine Cyclopropylacetaldehydes + 3-Olefinic OxindolesOrganocatalytic Activation / CyclizationGoodHigh[14]

Mechanistic Insights: The Origin of Diastereoselectivity

The stereochemical outcome of a catalytic reaction is determined by the energetic landscape of the diastereomeric transition states. Understanding these mechanistic pathways is paramount for rational catalyst design and reaction optimization.

G cluster_Rh The diastereoselectivity is set at the sterically congested migratory insertion step. Rh_cat [Rh(III)] Substrate 2-Aryl Quinazolinone Rh_cat->Substrate Rhodacycle Five-membered Rhodacycle Substrate->Rhodacycle C-H Activation Intermediate Migratory Insertion Intermediate Rhodacycle->Intermediate Migratory Insertion of ACP ACP Alkylidenecyclopropane (ACP) Product Cyclobutane Product Intermediate->Product Reductive Elimination Rh_cat2 [Rh(III)] Product->Rh_cat2

Caption: Proposed catalytic cycle for Rh(III)-catalyzed diastereoselective cyclobutane synthesis.

G cluster_Ag Silver-Catalyzed Ring-Opening of Bicyclobutane Ag_cat Ag+ BCB Bicyclo[1.1.0]butane (BCB) Ag_cat->BCB Activated_BCB Ag-BCB π-Complex BCB->Activated_BCB Coordination Transition_State Nucleophilic Attack (Diastereoselectivity Determining Step) Activated_BCB->Transition_State Nucleophile Nucleophile (e.g., Naphthol) Nucleophile->Transition_State Intermediate Cyclobutyl Cation Intermediate Transition_State->Intermediate Product 1,3-Disubstituted Cyclobutane Intermediate->Product Proton Transfer Product->Ag_cat Catalyst Regeneration

Caption: Mechanism of Ag-catalyzed diastereoselective ring-opening of bicyclobutanes.

Experimental Protocols

Representative Procedure for Rh(III)-Catalyzed Diastereoselective Synthesis of Cyclobutanes[2]
  • Reaction Setup: To an oven-dried screw-capped vial equipped with a magnetic stir bar, add 2-aryl quinazolinone (0.2 mmol, 1.0 equiv), RhCp*(OAc)2 (7.5 mol %), Cu(OAc)2 (1.0 equiv), and AgF (1.0 equiv).

  • Solvent and Reagent Addition: Evacuate and backfill the vial with air. Add hexafluoro-2-propanol (HFIP, 2.0 mL) followed by the alkylidenecyclopropane (0.4 mmol, 2.0 equiv).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 70 °C. Stir the reaction mixture for 24 hours.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired cyclobutane product.

General Procedure for AgBF4-Catalyzed Diastereoselective Ring-Opening of Bicyclobutanes[7][8]
  • Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add the bicyclo[1.1.0]butane (0.3 mmol, 1.2 equiv) and the hydroxyarene (0.25 mmol, 1.0 equiv).

  • Catalyst and Solvent Addition: Add AgBF4 (2.5 mol %) to the tube. Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon). Add toluene (1.25 mL) and 1,2-dichloroethane (DCE, 1.25 mL) via syringe.

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath at 100 °C and stir for the indicated time (typically 3 hours).

  • Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 1,3-disubstituted cyclobutane.

Conclusion and Future Outlook

The diastereoselective synthesis of cyclobutanes has witnessed remarkable progress, driven by the development of innovative catalytic systems. Transition metal catalysis, particularly with rhodium, copper, and silver, offers robust and highly selective methods for constructing these valuable four-membered rings. Concurrently, the ascent of organocatalysis provides a powerful, metal-free alternative for the enantioselective synthesis of complex cyclobutanes.

The choice of catalyst is contingent upon the specific synthetic challenge, including the desired substitution pattern, the nature of the starting materials, and the required level of stereocontrol. This guide has provided a comparative framework to aid in this critical decision-making process.

Future advancements in this field will likely focus on the development of more sustainable and economical catalysts based on earth-abundant metals, the discovery of novel catalytic transformations that expand the scope of accessible cyclobutane architectures, and the application of computational chemistry to design catalysts with enhanced selectivity and reactivity. The continued evolution of these catalytic tools will undoubtedly accelerate the discovery of new medicines and functional materials built upon the unique framework of the cyclobutane ring.

References

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  • Organocatalytic Enamine-Activation of Cyclopropanes for Highly Stereoselective Formation of Cyclobutanes | Journal of the American Chemical Society. (2015, January 9). Retrieved February 6, 2026, from [Link]

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  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes | Request PDF. (n.d.). Retrieved February 6, 2026, from [Link]

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  • Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters. (2025, January 23). Retrieved February 6, 2026, from [Link]

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  • Palladium-Catalysed Synthesis of Stereodefined Cyclobutenes | Request PDF. (2025, August 5). Retrieved February 6, 2026, from [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC. (n.d.). Retrieved February 6, 2026, from [Link]

  • Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. (n.d.). Chemical Communications (RSC Publishing). Retrieved February 6, 2026, from [Link]

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  • Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. (2024, July 2). RSC Publishing. Retrieved February 6, 2026, from [Link]

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  • Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal. (n.d.). University of Wisconsin–Madison. Retrieved February 6, 2026, from [Link]

  • Mechanism for AgBF4 catalysed sequential electrophilic cyclisation reaction. (n.d.). Retrieved February 6, 2026, from [Link]

  • Ring-opening reactions of BCBs for synthesis of four-membered rings and their scientific context. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

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Comparative

Comparative Guide: Validating the Mechanism of Ring-Opening Reactions of Substituted Cyclobutanes

Part 1: Executive Summary & Strategic Framework The "Strain-Release" Black Box Cyclobutanes are thermodynamic powerhouses. With approximately 26 kcal/mol of ring strain, they serve as high-energy springboards for accessi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Framework

The "Strain-Release" Black Box

Cyclobutanes are thermodynamic powerhouses. With approximately 26 kcal/mol of ring strain, they serve as high-energy springboards for accessing complex molecular scaffolds found in natural products (e.g., sceptrin) and pharmaceutical candidates. However, the utility of a cyclobutane ring-opening reaction is strictly defined by its mechanism.

A concerted mechanism transfers stereochemical information faithfully (stereospecific), essential for asymmetric synthesis. A stepwise mechanism (involving zwitterionic or diradical intermediates) often leads to stereoconvergence or racemization.

This guide objectively compares the three primary analytical "products" (methodologies) available to researchers for validating these mechanisms: Stereochemical Mapping , Kinetic Profiling , and Computational Modeling .

Part 2: Comparative Analysis of Validation Methodologies

We treat validation methodologies as competing "products" to solve the mechanistic puzzle. Below is a comparative performance analysis of these techniques.

Table 1: Performance Matrix of Mechanistic Validation Techniques
FeatureMethod A: Stereochemical Mapping Method B: Kinetic Profiling (KIE/Hammett) Method C: Computational Modeling (DFT)
Primary Output Stereoretention vs. Inversion dataTransition state structure & electronic demandEnergy barriers (

) & Pathway feasibility
Resolution High (Definitive proof of concertedness)Medium (Infers TS geometry/character)High (Atomistic detail, but theoretical)
Throughput Low (Requires synthesis of pure isomers)Medium (Requires multiple kinetic runs)High (Scalable via cluster computing)
Cost/Resource High (Synthetic labor intensive)Medium (NMR/HPLC time intensive)Low (Software license + CPU time)
Blind Spot Cannot detect rapid equilibration of intermediatessubtle post-rate-determining stepsDependence on functional/basis set accuracy
Best For Proving Stereospecificity Identifying Rate-Determining Steps Predicting "Impossible" Intermediates
Deep Dive: The Donor-Acceptor (D-A) Cyclobutane Case Study

To illustrate these methods, we focus on Donor-Acceptor (D-A) Cyclobutanes . These substrates possess a vicinal donor (e.g., aryl, alkoxy) and acceptor (e.g., ester, nitrile), creating a "push-pull" system that activates the C-C bond for cleavage.

The Core Conflict: Concerted vs. Stepwise[1][2][3]
  • Hypothesis A (Concerted): The nucleophile attacks the cyclobutane backside relative to the leaving group (the C-C bond breaks as the Nu-C bond forms). Outcome: Inversion of configuration at the attack site.[2]

  • Hypothesis B (Stepwise): The bond breaks first, forming a zwitterion (carbocation stabilized by the donor, enolate stabilized by the acceptor). Bond rotation occurs before nucleophilic attack. Outcome: Loss of stereochemical memory (Racemization or thermodynamic mixtures).

Part 3: Visualizing the Mechanistic Bifurcation

The following diagram illustrates the critical decision points in the ring-opening pathway.

CyclobutaneMechanism Start Substituted Cyclobutane Activation Activation (Thermal/Lewis Acid/Photo) Start->Activation TS_Concerted TS: Concerted (Woodward-Hoffmann Allowed) Activation->TS_Concerted Orbital Symmetry Allowed Intermediate Intermediate (Diradical or Zwitterion) Activation->Intermediate High Polarity/ Stabilized Product_Stereospecific Product A (Stereospecific/Inversion) TS_Concerted->Product_Stereospecific Strict Geometry Intermediate->Start Reversible (Isomerization) BondRotation Bond Rotation (k_rot vs k_close) Intermediate->BondRotation Product_Scrambled Product B (Racemic/Thermodynamic Mix) BondRotation->Product_Scrambled Loss of Memory

Figure 1: Mechanistic bifurcation showing the divergence between stereospecific concerted pathways and entropy-driven stepwise pathways.

Part 4: Validated Experimental Protocols

Protocol 1: Stereochemical Probe (The "Gold Standard")

Objective: Determine if the ring-opening of a 1,2-disubstituted D-A cyclobutane is stereospecific.

Prerequisites:

  • Pure cis- and trans-isomers of the cyclobutane starting material (e.g., dimethyl 2-phenylcyclobutane-1,1-dicarboxylate).

  • Lewis Acid Catalyst:

    
     or 
    
    
    
    .
  • Nucleophile: Indole or Silyl Enol Ether.

Workflow:

  • Isomer Isolation: Separate cis and trans starting materials via preparative HPLC or recrystallization. Critical: Purity must be >99% dr to validate the mechanism.

  • Parallel Reactions:

    • Reaction A: Subject pure cis-isomer to optimized conditions (e.g., 10 mol%

      
      , DCM, -78°C).
      
    • Reaction B: Subject pure trans-isomer to identical conditions.

  • Quench & Analysis: Quench with

    
     at low temperature to prevent post-reaction epimerization. Analyze crude mixtures via 
    
    
    
    NMR.
  • Interpretation:

    • If cis

      
       Product X (exclusively) AND trans
      
      
      
      Product Y (exclusively): Mechanism is Concerted/Stereospecific.
    • If cis and trans yield the same mixture of X and Y: Mechanism is Stepwise (via common Zwitterion).

Protocol 2: Kinetic Isotope Effect (KIE) Analysis

Objective: Distinguish between


-like (dissociative) and 

-like (associative) ring opening.

Methodology: Secondary Deuterium KIE at the benzylic position (Donor site).

  • Synthesis: Synthesize the non-deuterated (

    
    ) and deuterated (
    
    
    
    ) cyclobutane analogs at the benzylic position.
  • Competition Experiment (Internal Standard Method):

    • Mix equimolar amounts of

      
      -substrate and 
      
      
      
      -substrate.
    • Add sub-stoichiometric nucleophile (0.2 equiv) and catalyst.

    • Run reaction to ~10-20% conversion.

  • Quantification: Recover unreacted starting material. Analyze the H/D ratio via high-resolution mass spectrometry (HRMS) or quantitative NMR.

  • Calculation:

    
    
    (Where F is fractional conversion, 
    
    
    
    is product isotope ratio).
  • Validation Criteria:

    • KIE

      
       1.0 - 1.1:  Suggests little rehybridization at the TS (Early TS or Concerted 
      
      
      
      with tight binding).
    • KIE

      
       1.15 - 1.25:  Suggests significant 
      
      
      
      character development (Carbocation/Zwitterion formation, Stepwise).

Part 5: Workflow Visualization

ExperimentalWorkflow cluster_Analysis Validation Branch Input Pure Isomer (>99% dr) Rxn Lewis Acid Catalysis Input->Rxn Stereo Stereochem Check Rxn->Stereo Product Distribution Kinetics KIE/Hammett Plot Rxn->Kinetics Rate Data Outcome Mechanistic Model Stereo->Outcome Retention vs Scrambling Kinetics->Outcome TS Character

Figure 2: Integrated workflow for validating cyclobutane ring-opening mechanisms.

Part 6: Expert Insights & Causality

As an application scientist, I often see mechanistic studies fail due to "The Background Problem."

The Trap: Researchers assume the Lewis Acid is solely responsible for the ring opening. However, D-A cyclobutanes are sensitive. The Fix (Self-Validating System): Always run a "Condition Control" (Solvent + Nucleophile + Substrate, NO Catalyst ). If the background reaction proceeds >5%, your kinetic data will be convoluted, and your stereochemical integrity compromised.

Why Graphviz? We use Graphviz diagrams above because mechanistic logic is non-linear. The bifurcation in Figure 1 clearly shows that "Product B" (Scrambled) is not just a "failed reaction" but a specific signature of the Bond Rotation event outpacing the Ring Closure/Attack event (


).

References

  • Parsons, A. T., & Johnson, J. S. (2009). Catalytic Enantioselective [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes. Journal of the American Chemical Society. Link(Foundational text on D-A ring opening logic, applicable to cyclobutanes).

  • Seebach, D. (1965). Ring Opening of Cyclobutanes. Angewandte Chemie International Edition. Link(Classic mechanistic grounding).

  • Pohlhaus, P. D., & Johnson, J. S. (2005). Enantioselective Synthesis of Cyclobutanes: Antecedent Stereocontrol. Journal of Organic Chemistry. Link(Demonstrates stereochemical mapping protocols).

  • Gajewski, J. J. (1980). Hydrocarbon Thermal Isomerizations. Academic Press. (Authoritative source on Woodward-Hoffmann and kinetic isotope effects in strained rings).
  • Wong, M. et al. (2024). Lewis Acid-Catalyzed Ring-Opening of Bicyclobutanes. PubMed/NIH. Link(Modern application of Lewis Acid catalysis in strained ring opening).

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of Methyl 2-(3-bromocyclobutyl)acetate

Understanding the Hazard Landscape Methyl 2-(3-bromocyclobutyl)acetate is a halogenated ester. Chemicals in this class, particularly alkyl bromides, are known to be reactive and possess toxicological properties that dema...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape

Methyl 2-(3-bromocyclobutyl)acetate is a halogenated ester. Chemicals in this class, particularly alkyl bromides, are known to be reactive and possess toxicological properties that demand careful handling.[1][2] The primary hazards associated with similar compounds include:

  • Toxicity: Can be toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5]

  • Corrosivity: May cause severe skin burns and eye damage.[4][5][6][7]

  • Irritation: Vapors can irritate the respiratory system and eyes.[1] It may also be a lachrymator, a substance that induces tearing.[5][6]

  • Flammability: While not always highly flammable, many organic acetates and bromo-compounds are combustible.[4][5]

Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is not just recommended, but essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling Methyl 2-(3-bromocyclobutyl)acetate. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecifications & Rationale
Hand Protection Impervious Gloves: Nitrile gloves are a common and effective choice for preventing skin contact with organic substances.[8] Given that alkyl bromides can cause rashes or chemical burns upon skin contact, gloves are mandatory.[1] Always double-check the glove manufacturer's chemical resistance chart for suitability with halogenated organic compounds.
Eye & Face Protection Safety Goggles & Face Shield: To protect against splashes of hazardous liquids, safety goggles are required.[8][9] When there is a higher risk of splashing, such as during transfers of larger volumes, a face shield worn in combination with goggles provides an additional layer of protection for the entire face.[9][10]
Body Protection Laboratory Coat: A standard lab coat protects skin and personal clothing from minor spills and contamination.[8] For procedures with a higher risk of significant splashes, consider chemical-resistant coveralls or aprons.[10][11]
Respiratory Protection Chemical Fume Hood: All handling of Methyl 2-(3-bromocyclobutyl)acetate should be conducted within a properly functioning chemical fume hood to prevent the inhalation of volatile and potentially toxic vapors.[8][12] If there is a risk of exceeding occupational exposure limits, or in the event of a spill, a respirator with an appropriate cartridge for organic vapors may be necessary.[11][13]

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every stage of the experimental workflow.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][13] The storage area should be clearly labeled, and access restricted to authorized personnel.

Handling and Experimental Use

The following diagram illustrates the standard workflow for handling Methyl 2-(3-bromocyclobutyl)acetate in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_sds Review Safety Information for Similar Compounds prep_hood->prep_sds handle_transfer Transfer Compound in Fume Hood prep_sds->handle_transfer handle_reaction Set Up and Run Reaction handle_transfer->handle_reaction handle_monitoring Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench Quench Reaction (if necessary) handle_monitoring->cleanup_quench cleanup_waste Segregate Halogenated Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose

Caption: Standard laboratory workflow for handling Methyl 2-(3-bromocyclobutyl)acetate.

Disposal Plan: A Critical Final Step

Proper disposal of halogenated organic compounds is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

Halogenated organic waste must be collected separately from non-halogenated waste.[8][12][14] This is because halogenated compounds can be toxic and require specific disposal methods.[12]

Waste Collection and Labeling
  • Designated Container: Use a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][12][14] The container should be made of a compatible material and have a secure, tight-fitting lid.[14]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a description of the contents as soon as the first drop of waste is added.[15]

  • Storage of Waste: Keep the waste container closed except when adding waste.[14] Store the container in a designated satellite accumulation area, preferably within a fume hood or a well-ventilated cabinet.

The decision-making process for waste disposal is outlined in the following diagram:

G start End of Experiment is_halogenated Does the waste contain Methyl 2-(3-bromocyclobutyl)acetate or other halogenated compounds? start->is_halogenated halogenated_waste Dispose in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Dispose in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_waste No end Follow Institutional Waste Management Protocols halogenated_waste->end non_halogenated_waste->end

Caption: Decision tree for the proper segregation of laboratory waste.

By adhering to these protocols, researchers can confidently and safely handle Methyl 2-(3-bromocyclobutyl)acetate, ensuring the integrity of their work and the well-being of themselves and their colleagues.

References

  • LANXESS. (2017, March 15). Alkyl Bromides. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, May 7). SAFETY DATA SHEET. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Dräger. (n.d.). Gas Detectors & PPE for Vinyl bromide (inhibited). Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]

  • Indagoo Research Chemicals. (2026, January 9). SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

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